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  • Product: Ethyl d-methioninate
  • CAS: 107998-44-7; 7512-43-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Ethyl D-methioninate for Research Applications

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl D-methioninate, a derivative of the essential amino acid D-methionine. Tailored for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl D-methioninate, a derivative of the essential amino acid D-methionine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics that influence its behavior in experimental settings. Recognizing the limited availability of direct experimental data for this specific enantiomeric ester, this guide synthesizes information from closely related compounds, theoretical predictions, and established analytical methodologies to offer a robust resource. Key parameters such as molecular structure, solubility, and spectral properties are discussed in detail. Furthermore, standardized protocols for the experimental determination of these properties are provided to ensure methodological consistency and data integrity in research applications.

Introduction: The Significance of Ethyl D-methioninate in Research

Ethyl D-methioninate is the ethyl ester of D-methionine, a non-proteinogenic amino acid. While L-methionine is the enantiomer incorporated into proteins, D-amino acids and their derivatives are gaining increasing attention in biomedical and pharmaceutical research for their unique biological activities and resistance to enzymatic degradation[1]. The esterification of the carboxylic acid group in D-methionine to form Ethyl D-methioninate modifies its polarity, solubility, and potential for chemical interactions, making it a compound of interest for various research applications, including its use as a building block in peptide synthesis and as a potential therapeutic agent[2][3].

The D-configuration can confer specific therapeutic advantages, such as in the protection against certain types of cellular damage[1]. Understanding the fundamental physicochemical properties of Ethyl D-methioninate is paramount for its effective utilization in research, enabling accurate experimental design, formulation development, and interpretation of results.

Core Physicochemical Properties

Direct experimental data for Ethyl D-methioninate is not extensively available in the public domain. Therefore, the following sections provide a combination of known identifiers, data from closely related compounds (such as the hydrochloride salts of the L- and DL- forms and the parent D-amino acid), and theoretically predicted values.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is the foundation for interpreting the physicochemical properties of a compound.

PropertyValueSource
IUPAC Name ethyl (2R)-2-amino-4-(methylthio)butanoateN/A
CAS Number 107998-44-7[4]
Molecular Formula C₇H₁₅NO₂S[4]
Molecular Weight 177.26 g/mol [4]
SMILES O=C(OCC)CCSC[4]
Thermal Properties

The melting and boiling points are critical parameters for handling, storage, and purification.

PropertyValueNotesSource
Melting Point Not availableThe melting point of L-Methionine ethyl ester hydrochloride is 90-92 °C, and DL-Methionine ethyl ester hydrochloride is 81-83 °C. The free base is expected to have a different melting point.[5]
Boiling Point Not availableHigh boiling point expected due to the presence of polar functional groups.N/A
Decomposition Temperature Not availableThe parent amino acid, D-methionine, decomposes at approximately 273 °C.[6]
Solubility Profile

Solubility is a crucial factor in designing experiments, particularly for in vitro assays and formulation development. The esterification of the carboxylic acid is expected to increase its solubility in organic solvents compared to the parent amino acid.

SolventPredicted SolubilityRationale / Comparative Data
Water Moderately SolubleThe parent amino acid, D-methionine, is soluble in water. The ethyl ester will likely have reduced water solubility due to the increase in hydrophobicity.
Ethanol SolubleThe presence of the ethyl group suggests good solubility in alcohols.
Methanol SolubleSimilar to ethanol, good solubility is expected.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for a wide range of organic compounds.
Dichloromethane (DCM) Moderately SolubleExpected to be soluble due to the overall non-polar character contributed by the ethyl and methylthio groups.
Acidity and Basicity (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, membrane permeability, and receptor interactions.

Ionizable GroupPredicted pKaNotesSource
Amine (NH₂) ~9.0 - 9.5The pKa of the amino group in L-methionine is approximately 9.21. The esterification of the carboxyl group is not expected to significantly alter the basicity of the amino group.[7]

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following are predicted chemical shifts for ¹H and ¹³C NMR.

¹H NMR (Proton NMR)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (S-methyl) ~2.1Singlet3H
-CH₂- (ethyl) ~4.2Quartet2H
-CH- (alpha-carbon) ~3.7Triplet1H
-CH₂- (beta-carbon) ~2.0Multiplet2H
-CH₂- (gamma-carbon) ~2.6Triplet2H
-CH₃ (ethyl) ~1.3Triplet3H
-NH₂ VariableBroad Singlet2H

¹³C NMR (Carbon NMR)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (carbonyl) ~173
-CH₂- (ethyl ester) ~61
-CH- (alpha-carbon) ~53
-CH₂- (beta-carbon) ~32
-CH₂- (gamma-carbon) ~30
S-CH₃ ~15
-CH₃ (ethyl ester) ~14
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine) 3300-3500 (broad)
C-H stretch (alkane) 2850-3000
C=O stretch (ester) 1730-1750 (strong)
C-O stretch (ester) 1150-1250
N-H bend (amine) 1550-1650
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

ParameterExpected Value
Molecular Ion [M]⁺ m/z = 177.08
[M+H]⁺ m/z = 178.09
Common Fragments Loss of the ethoxy group (-OCH₂CH₃), loss of the ethyl group (-CH₂CH₃), and cleavage at the Cα-Cβ bond are expected.

Experimental Protocols for Physicochemical Characterization

For researchers who wish to determine the physicochemical properties of Ethyl D-methioninate experimentally, the following standard protocols are recommended.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Methodology:

  • Place a small, dry sample of Ethyl D-methioninate into a capillary tube, sealed at one end.

  • Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-15 °C per minute initially.

  • As the melting point is approached (based on the values of related compounds), reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The range between these two temperatures is the melting range.

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining solubility.

Methodology:

  • Add an excess amount of Ethyl D-methioninate to a known volume of purified water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Analyze the concentration of Ethyl D-methioninate in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a charged aerosol detector.

  • The determined concentration represents the aqueous solubility at that temperature.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

  • Prepare a stock solution of Ethyl D-methioninate in either water or octanol.

  • Add a known volume of this stock solution to a mixture of water and octanol in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and octanol layers.

  • Determine the concentration of Ethyl D-methioninate in each phase using an appropriate analytical technique (e.g., HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental protocols, the following diagrams illustrate the key steps.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Heat Rapidly C->D E Heat Slowly Near MP D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

SolubilityMeasurement cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute to Solvent B Agitate at Constant Temp A->B C Filter Supernatant B->C D Analyze Concentration C->D E Calculate Solubility D->E

Caption: Workflow for Solubility Measurement.

Conclusion

While direct experimental data for Ethyl D-methioninate remains sparse, a comprehensive physicochemical profile can be constructed through a combination of data from analogous compounds and theoretical predictions. This guide provides researchers with the foundational knowledge and practical methodologies necessary to confidently incorporate Ethyl D-methioninate into their studies. The provided protocols for experimental determination will enable the generation of robust and reliable data, contributing to a deeper understanding of this promising research compound. As with any compound with limited published data, it is recommended that researchers experimentally verify the key physicochemical properties in their own laboratories to ensure the accuracy and reproducibility of their work.

References

  • PubChem. (n.d.). D-Methionine. Retrieved from [Link][8]

  • ClinicalTrials.eu. (n.d.). Methionine – Application in Therapy and Current Clinical Research. Retrieved from [Link][2]

  • PubChem. (n.d.). L-Methionine. Retrieved from [Link][7]

  • ResearchGate. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. Retrieved from [Link][1]

  • Research Explorer. (2023). Methionine Synthases as Targets for Antifungal Drug Development. Retrieved from [Link][3]

Sources

Exploratory

Molecular structure and stereochemistry of Ethyl D-methioninate

Title: Molecular Architecture, Stereochemistry, and Synthetic Utility of Ethyl D-Methioninate: A Technical Guide Executive Summary Ethyl D-methioninate (handled predominantly as its hydrochloride salt, CAS 7512-43-8) is...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Molecular Architecture, Stereochemistry, and Synthetic Utility of Ethyl D-Methioninate: A Technical Guide

Executive Summary Ethyl D-methioninate (handled predominantly as its hydrochloride salt, CAS 7512-43-8) is a highly versatile chiral building block utilized extensively in medicinal chemistry, peptidomimetic design, and the development of molecular imaging probes. As the ethyl ester derivative of the non-proteinogenic amino acid D-methionine, it offers unique stereochemical properties that confer resistance to proteolytic degradation. This guide provides an in-depth analysis of its molecular structure, step-by-step synthetic protocols, and advanced applications.

Molecular Architecture and Stereochemical Assignment

Ethyl D-methioninate is the ethyl ester of D-methionine. The stereocenter at the alpha-carbon is the defining feature of this molecule, dictating its biological behavior and utility in asymmetric synthesis.

Unlike naturally occurring L-amino acids which possess an (S)-configuration (with the exception of cysteine),1[1]. This assignment is governed by the Cahn-Ingold-Prelog (CIP) priority rules:

  • -NH₂ group: Highest priority due to the nitrogen atom (Atomic number 7).

  • -COOCH₂CH₃ (Ester) group: Second priority. The alpha-carbon is bonded to a carbon attached to three oxygen equivalents (one double bond, one single bond).

  • -CH₂CH₂SCH₃ (Side chain): Third priority. The carbon is bonded to another carbon and two hydrogens.

  • -H atom: Lowest priority (Atomic number 1).

When the lowest priority hydrogen atom is oriented away from the viewer, the sequence from priority 1 → 2 → 3 traces a clockwise direction, confirming the (R)-configuration .

CIP_Priority AlphaC Alpha-Carbon (Chiral Center) P1 Priority 1: -NH2 (N > C) AlphaC->P1 Highest Priority P2 Priority 2: -COOCH2CH3 (C bonded to O,O,O) AlphaC->P2 Second P3 Priority 3: -CH2CH2SCH3 (C bonded to C,H,H) AlphaC->P3 Third P4 Priority 4: -H (Lowest Mass) AlphaC->P4 Lowest Priority P1->P2 Clockwise Rotation = (R)-Configuration P2->P3 Clockwise Rotation = (R)-Configuration

Fig 1. CIP priority assignment for Ethyl D-methioninate establishing the (R)-configuration.

Physicochemical Profiling

Handling Ethyl D-methioninate requires an understanding of its physical state. The free base is a viscous oil that is susceptible to intermolecular aminolysis (forming diketopiperazines) and atmospheric oxidation of the thioether. Therefore, it is almost exclusively synthesized, stored, and utilized as the2[2]. Protonation of the alpha-amino group renders it non-nucleophilic, vastly extending shelf life and preserving chiral integrity.

PropertyValue (Hydrochloride Salt)Value (Free Base)
Chemical Formula C₇H₁₆ClNO₂SC₇H₁₅NO₂S
Molecular Weight 213.72 g/mol 177.26 g/mol
CAS Registry Number 7512-43-8N/A (Transient)
Physical State White to off-white crystalline powderViscous liquid
Solubility Highly soluble in Water, Methanol, EtOHSoluble in DCM, EtOAc, Ether
Stereocenter (R)(R)

Mechanistic Synthesis Protocol: Esterification of D-Methionine

The most robust method for synthesizing Ethyl D-methioninate hydrochloride is the thionyl chloride (SOCl₂) mediated esterification of D-methionine in absolute ethanol.

Causality of Reagent Choice: Thionyl chloride serves a dual purpose. First, it reacts with ethanol to generate anhydrous hydrogen chloride (HCl) in situ, which acts as the acid catalyst for the Fischer esterification. Second, it forms a highly reactive alkyl chlorosulfite intermediate that drives the reaction forward. Generating HCl in situ ensures a strictly anhydrous environment, preventing the reverse hydrolysis reaction and ensuring the final product precipitates cleanly as the stable hydrochloride salt.

Step-by-Step Methodology:

  • Preparation of Suspension: Suspend 1.0 equivalent of enantiopure D-methionine in excess absolute ethanol (approx. 10 volumes). Ensure the reaction flask is equipped with a reflux condenser and a drying tube to exclude ambient moisture.

  • Thermal Control & Activation: Chill the suspension to 0°C using an ice-water bath. This is critical to control the violent exotherm and prevent thermal degradation of the thioether side chain during activation.

  • Thionyl Chloride Addition: Add 1.5 to 2.0 equivalents of SOCl₂ dropwise over 30 minutes. The mixture will initially become clear as the amino acid dissolves and the hydrochloride salt of the ester begins to form.

  • Reflux (Esterification): Remove the ice bath and heat the reaction mixture to reflux (approx. 78°C) for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: Butanol/Acetic Acid/Water 4:1:1, visualized with Ninhydrin stain) to confirm the complete consumption of the starting D-methionine.

  • Isolation: Cool the mixture to room temperature and concentrate in vacuo to remove excess ethanol and volatile byproducts (SO₂, HCl).

  • Crystallization: Triturate the resulting viscous residue with cold diethyl ether. The Ethyl D-methioninate hydrochloride will precipitate as a white crystalline solid. Filter, wash with additional cold ether, and dry under high vacuum.

SynthesisWorkflow Step1 1. Suspension D-Methionine in Absolute EtOH Step2 2. Activation Dropwise SOCl2 at 0°C Step1->Step2 Prevents side reactions Step3 3. Esterification Reflux (78°C) for 4-6 Hours Step2->Step3 Generates HCl in situ Step4 4. Concentration In Vacuo Solvent Removal Step3->Step4 Drives equilibrium Step5 5. Precipitation Crystallization from Et2O Step4->Step5 Purifies salt Step6 Final Product Ethyl D-methioninate HCl (>90% Yield) Step5->Step6 Vacuum drying

Fig 2. Synthetic workflow for Ethyl D-methioninate hydrochloride via SOCl2 activation.

Applications in Advanced Drug Design and Molecular Imaging

Ethyl D-methioninate is an active design element in modern pharmacology:

  • Peptidomimetics and Proteolytic Evasion: Incorporating D-amino acids like D-methionine into peptide sequences is a proven strategy to increase the in vivo half-life of therapeutics. Because endogenous proteases are stereospecific for L-amino acids, the (R)-configuration acts as a structural roadblock, preventing enzymatic cleavage and 3[3]. The ethyl ester moiety serves as a lipophilic protecting group that enhances cell membrane permeability during initial drug delivery, acting as a prodrug that can be hydrolyzed by intracellular esterases.

  • Optical Imaging Probes: Ethyl D-methioninate has been successfully utilized in the synthesis of complex optical imaging probes. For instance, in the development of fluorescent probes targeting the Cannabinoid Type 2 Receptor (CB2R)—a critical target in neuroinflammation and immunomodulation—4[4]. The stereochemistry of the methionine derivative directly influenced the binding affinity and spatial orientation of the resulting macrocyclic ligands.

Analytical Characterization and Self-Validation

To ensure the integrity of the synthesized Ethyl D-methioninate HCl, a self-validating analytical protocol must be employed:

  • ¹H NMR (300 MHz, D₂O or CDCl₃): Confirms the presence of the ethyl ester (triplet at ~1.3 ppm for -CH₃, quartet at ~4.2 ppm for -CH₂-) and the intact thioether (singlet at ~2.1 ppm for S-CH₃).

  • Chiral HPLC: Essential for verifying that no racemization occurred during the reflux phase. Utilizing a chiral stationary phase (e.g., Chiralpak AD-H) allows baseline separation of the D- and L-enantiomers. The enantiomeric excess (ee) should exceed 99%.

  • Mass Spectrometry (ESI-MS): Confirms the molecular ion [M+H]⁺ at m/z 178.1 for the free base.

References

  • ChemicalBook. "H-D-MET-OET HCL | 7512-43-8". Accessed March 12, 2026. 2

  • PubChem. "D-Methionine | CID 84815". National Center for Biotechnology Information. Accessed March 12, 2026. 1

  • Taylor & Francis. "Asymmetric carbon – Knowledge and References". Accessed March 12, 2026.3

  • Freie Universität Berlin. "Illuminating Protein-Targets: Design and Synthesis of New Optical Imaging Probes for Studies of the Cannabinoid Type 2 Receptor". Inaugural-Dissertation, 2020. 4

Sources

Foundational

Ionization Dynamics and pKa Profiling of Ethyl D-Methioninate: A Technical Guide for Pharmaceutical Formulation

Ethyl D-methioninate (the ethyl ester of D-methionine) serves as a critical intermediate in organic synthesis and a highly valuable moiety in prodrug design. For drug development professionals, understanding the precise...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl D-methioninate (the ethyl ester of D-methionine) serves as a critical intermediate in organic synthesis and a highly valuable moiety in prodrug design. For drug development professionals, understanding the precise ionization behavior of this molecule is not merely an academic exercise; it is a fundamental requirement for predicting pharmacokinetics, membrane permeability, and formulation stability.

Because chirality does not influence scalar thermodynamic properties in an achiral environment, the acid-base behavior of Ethyl D-methioninate is identical to its L-enantiomer. This guide synthesizes the structural causality behind its pKa shift, details the speciation across physiological pH, and provides a validated framework for experimental determination.

Structural Causality: The pKa Shift in Esterified Amino Acids

To understand the ionization of Ethyl D-methioninate, we must first examine its parent molecule. Free unesterified methionine possesses two ionizable groups: an α -carboxyl group with a pKa of 2.28, and an α -amino group with a pKa of 9.21[1]. At a physiological pH of 7.4, free methionine exists almost entirely (>99%) as a highly polar zwitterion, which severely restricts its passive diffusion across lipid bilayers.

Esterification of the carboxyl group with ethanol fundamentally alters this physicochemical profile. The masking of the carboxylate group leaves the α -amino group as the sole ionizable center. More importantly, the pKa of this amino group undergoes a dramatic downward shift to approximately 7.0 (extrapolated from the highly analogous methionine methyl ester, which exhibits a pKa of 6.96 ± 0.35)[2][3].

The Mechanistic Cause: In free methionine, the protonated ammonium cation ( −NH3+​ ) is thermodynamically stabilized by the adjacent, negatively charged carboxylate anion ( −COO− ) via electrostatic attraction. When the carboxyl group is converted to an ethyl ester, this stabilizing negative charge is lost. Instead, the ester group acts as an electron-withdrawing group via inductive effects through the sigma bonds. This pulls electron density away from the nitrogen atom, destabilizing the protonated state and making it significantly easier for the molecule to donate a proton to the surrounding solvent. Consequently, the pKa drops by over two full logarithmic units.

Speciation and Physiological Ionization Behavior

The shift in pKa from 9.21 to ~7.0 has profound implications for the molecule's speciation in vivo. Using the Henderson-Hasselbalch equation for a basic amine ( pH=pKa+log([FreeBase]/[ProtonatedCation]) ), we can model the exact ratio of species in blood plasma (pH 7.4).

7.4=7.0+log([Cation][FreeBase]​) 100.4=[Cation][FreeBase]​≈2.51

At pH 7.4, Ethyl D-methioninate exists as a mixture of approximately 71.5% neutral free base and 28.5% protonated cation . This high fraction of uncharged, lipophilic species is the primary reason amino acid esters are utilized to enhance the bioavailability of polar drugs[4][5].

Table 1: Comparative Ionization and Speciation Data
CompoundIonizable GrouppKa ValuePredominant State at pH 7.4Permeability Profile
Free D-Methionine α -COOH2.28Zwitterionic (>99%)Poor passive diffusion
Free D-Methionine α -NH 3+​ 9.21Zwitterionic (>99%)Poor passive diffusion
Ethyl D-methioninate α -NH 3+​ ~7.00 Neutral Free Base (~71.5%) High lipophilicity / Rapid diffusion
Experimental Methodology: Potentiometric pKa Determination

To empirically verify the pKa of Ethyl D-methioninate for regulatory or formulation filings, a highly controlled, self-validating potentiometric titration is required. The following protocol ensures data integrity by eliminating atmospheric interference and standardizing ionic strength.

Reagents & Equipment:

  • High-purity Ethyl D-methioninate hydrochloride (>99% ee).

  • 0.15 M KCl solution (to mimic physiological ionic strength).

  • Standardized 0.1 M NaOH (CO 2​ -free).

  • Thermostated titration vessel with a precision glass pH electrode.

Step-by-Step Protocol:

  • System Validation: Prior to sample analysis, titrate a known standard (e.g., glycine) to confirm electrode linearity and Nernstian slope response.

  • Sample Preparation: Dissolve accurately weighed Ethyl D-methioninate HCl in 50 mL of 0.15 M KCl.

  • Degassing: Purge the solution with high-purity Nitrogen (N 2​ ) gas for 15 minutes to strip dissolved CO 2​ , which forms carbonic acid and skews the titration curve. Maintain a gentle N 2​ blanket throughout the experiment.

  • Titration Execution: At a constant temperature of 25.0 ± 0.1 °C, add 0.1 M NaOH in 0.05 mL increments.

  • Equilibrium Gating: Program the autotitrator to record the pH only when the signal drift is less than 0.001 pH units/minute. This ensures true thermodynamic equilibrium at each data point.

  • Data Analysis: Export the volume vs. pH data into non-linear regression software (e.g., Hyperquad or similar speciation modeling tools) to calculate the exact pKa.

G N1 Step 1: System Validation Titrate standard to confirm Nernstian slope N2 Step 2: Sample Preparation Dissolve Ethyl D-methioninate in 0.15M KCl N1->N2 N3 Step 3: Atmospheric Control Purge and blanket with N2 to remove CO2 N2->N3 N4 Step 4: Precision Titration Add 0.1M NaOH at 25°C under equilibrium gating N3->N4 N5 Step 5: Regression Analysis Derive pKa via non-linear speciation modeling N4->N5

Figure 1: Self-validating potentiometric workflow for precise pKa determination.

Applications in Advanced Drug Delivery

The specific pKa of ~7.0 makes Ethyl D-methioninate a highly versatile tool in modern pharmaceutical formulation:

Prodrug Strategies: By masking the carboxylate and lowering the amino pKa, the molecule remains largely uncharged in the slightly alkaline environment of the intestines, facilitating rapid absorption. Once in the systemic circulation, endogenous non-specific esterases rapidly hydrolyze the ethyl ester, releasing the active D-methionine and harmless ethanol.

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): Recent advancements in formulation science have utilized amino acid esters as biocompatible cations to transform poorly water-soluble drugs into ionic liquids[4]. Because the pKa of Ethyl D-methioninate is near neutrality, it can effectively pair with weakly acidic APIs (such as NSAIDs or certain chemotherapeutics) to form stable, room-temperature ionic liquids. This approach has been shown to increase the aqueous solubility of target drugs by over 5000-fold, drastically improving their pharmacokinetic profiles[4][5].

References
  • Methyl methionate | C6H13NO2S | CID 64684 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • Transformation of Poorly Water Soluble Drugs into Ionic Liquids Using Biocompatible Cations. Kyushu University. Available at:[Link]

  • Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Exploratory

The Role of Ethyl D-Methioninate in Chiral Amino Acid Studies and Drug Development

Executive Summary The precise manipulation of molecular chirality is a foundational pillar of modern drug discovery, peptide engineering, and biocatalysis. Ethyl D-methioninate (H-D-Met-OEt), the ethyl ester derivative o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise manipulation of molecular chirality is a foundational pillar of modern drug discovery, peptide engineering, and biocatalysis. Ethyl D-methioninate (H-D-Met-OEt), the ethyl ester derivative of the non-proteinogenic amino acid D-methionine, serves as a critical chiral building block in these domains. By masking the carboxylic acid moiety with an ethyl group, this compound prevents unwanted self-condensation during peptide coupling, enhances lipophilicity for cellular membrane permeation, and preserves the stereochemical integrity of the D-enantiomer during complex synthetic workflows[1].

This technical guide explores the physicochemical profile, synthetic utility, and advanced applications of Ethyl D-methioninate, providing researchers with field-proven methodologies and mechanistic insights into its role in contemporary biochemical research.

Chemical Profile and Structural Significance

Ethyl D-methioninate is predominantly utilized in two forms: the free base and the hydrochloride salt. The hydrochloride salt is often preferred in solid-phase and solution-phase synthesis due to its enhanced stability, resistance to oxidation, and improved handling characteristics[2].

The ethyl esterification of D-methionine serves two primary mechanistic purposes:

  • Orthogonal Protection: It acts as a robust carboxyl-protecting group that remains stable under standard amine-deprotection conditions (e.g., Boc or Fmoc removal) but can be selectively cleaved via mild saponification when required.

  • Bioavailability Enhancement: The esterification neutralizes the negative charge of the carboxylate at physiological pH, significantly increasing the molecule's partition coefficient (LogP) and facilitating its use in prodrug formulations and cell-permeable assays[3].

Quantitative Data: Physicochemical Properties

The following table summarizes the core computational and empirical data for Ethyl D-methioninate[4],[2].

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 107998-44-77512-43-8
Molecular Formula C₇H₁₅NO₂SC₇H₁₆ClNO₂S
Molecular Weight 177.26 g/mol 213.72 g/mol
Topological Polar Surface Area (TPSA) 52.32 Ų-
LogP 0.6299-
Hydrogen Bond Donors / Acceptors 1 / 42 / 4
Rotatable Bonds 55

Applications in Chiral Pool Synthesis and Drug Development

Ethyl D-methioninate is extensively employed in the chiral pool synthesis strategy. Because biological systems are intrinsically chiral, enzymes and receptors exhibit strict enantioselectivity. Utilizing D-amino acid derivatives allows researchers to synthesize peptidomimetics that are highly resistant to endogenous proteolytic degradation[1].

Saturated Heterocyclic Carboxamide Derivatives (Anti-PAF Agents)

Platelet-activating factor (PAF) is a potent phospholipid activator mediating inflammation, asthma, and thrombosis. Ethyl D-methioninate has been utilized as a chiral precursor in the synthesis of novel saturated heterocyclic carboxamide derivatives designed to antagonize PAF activity. For instance, coupling N-tert-butoxycarbonyl-2-(3-pyridyl)thiazolidine-4-carboxylic acid with D-methionine ethyl ester yields specific anti-PAF agents with distinct melting points (94–96 °C) and high stereochemical purity[5],[6].

N-Ferrocenoyl Peptide Derivatives for Biosensors

In the development of electrochemical biosensors, redox-active transition metal complexes are conjugated to biological recognition elements. Ethyl D-methioninate is coupled with ferrocene derivatives to create N-ferrocenoyl-D-methionine-ethyl ester. This bioorganometallic compound exhibits reversible electrochemical behavior and is used to monitor environmental pollutants and biological anions via cathodic shifts in cyclic voltammetry[7],[8].

Probing Enzymatic Flexibility with AdoMet Analogues

S-adenosylmethionine (AdoMet) is the principal biological methyl donor. To probe the functional flexibility of AdoMet-dependent enzymes, researchers synthesize AdoMet analogues using Ethyl D-methioninate (D-MEE). In vitro adenosylation via Methionine Adenosyltransferase (MAT/MetK) yields the analogue AdoDMEE. Remarkably, when supplied to an E. coli ΔmetK strain (which lacks endogenous MAT but expresses an exogenous AdoMet transporter), AdoDMEE successfully supports viable cell growth, proving that the α-carboxyl moiety is not strictly essential for all critical methyltransferase reactions[9].

AdoMetSynthesis M1 Ethyl D-methioninate (D-MEE Substrate) E1 Methionine Adenosyltransferase (MAT / MetK) M1->E1 In vitro Catalysis A1 AdoMet Analogue (AdoDMEE) E1->A1 Adenosylation B1 E. coli ΔmetK Strain (AdoMet Dependent) A1->B1 Exogenous Uptake O1 Viable Cell Growth (Enzyme Tolerance Verified) B1->O1 Metabolic Integration

Logical workflow of AdoMet analogue generation and bacterial growth probing.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems incorporating necessary purification and analytical checkpoints.

Protocol 1: Solution-Phase Peptide Coupling of Ethyl D-methioninate

Rationale: This protocol utilizes COMU or TBTU as coupling reagents to form an amide bond between a carboxylic acid (e.g., a xanthone derivative or ferrocene complex) and Ethyl D-methioninate without inducing racemization[7],[1].

  • Preparation: Suspend 1.0 equivalent of the target carboxylic acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 1.1 equivalents of the coupling reagent (COMU or TBTU) and stir for 10 minutes at 0 °C to form the active ester intermediate.

  • Amine Liberation: In a separate vial, dissolve 1.1 equivalents of Ethyl D-methioninate hydrochloride in DCM. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and liberate the nucleophilic free amine.

  • Coupling: Add the amine solution dropwise to the activated acid. Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Quenching & Washing: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 10% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

PeptideSynthesis N1 Carboxylic Acid Activation N4 Amide Bond Formation (D-Chirality Preserved) N1->N4 Activated Intermediate N2 Coupling Reagents (COMU / TBTU) N2->N1 Activates N3 Ethyl D-methioninate (H-D-Met-OEt) N3->N4 Nucleophilic Attack N5 Ester Hydrolysis (Optional) N4->N5 Deprotection N6 Target Chiral Peptide / Peptidomimetic N4->N6 Retain Ester N5->N6 Final Product

Workflow of solution-phase peptide coupling utilizing Ethyl D-methioninate.

Protocol 2: Enzymatic Synthesis of AdoDMEE Analogues

Rationale: Utilizing purified enzymes ensures high regioselectivity and prevents the degradation of sensitive methionine analogues[9].

  • Substrate Preparation: Prepare a 50 mM stock solution of Ethyl D-methioninate in distilled water and sterilize via a 0.22 µm syringe filter.

  • Reaction Assembly: In a reaction vessel, combine the Ethyl D-methioninate substrate, ATP (equimolar to the amino acid), and MgCl₂ (catalytic cofactor) in a 100 mM Tris-HCl buffer (pH 8.0).

  • Enzyme Addition: Introduce affinity-purified His-tagged bacterial Methionine Adenosyltransferase (MetK).

  • Incubation: Incubate the mixture at 37 °C for 4 hours. The ethyl ester modification at the carboxyl terminus does not sterically hinder the MetK active site, allowing successful adenosylation.

  • Purification: Quench the reaction with a mild acid (e.g., 0.1% TFA) and isolate the resulting AdoDMEE analogue using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data: Experimental Yields
Target CompoundApplicationCoupling Reagent / EnzymeYieldMelting Point
N-ferrocenoyl-D-methionine-ethyl ester Electrochemical BiosensorSolution-phase coupling66%123-125 °C[7]
[2-(3-pyridyl)thiazolidine-4-carbonyl]-D-Met-OEt Anti-PAF AgentSolution-phase couplingN/A94-96 °C[5]
Xanthone-D-methionine derivative Anti-inflammatory CDXCOMU / TBTU>71%157-160 °C[1]

Conclusion

Ethyl D-methioninate is far more than a simple protected amino acid; it is a highly versatile chiral building block that enables the synthesis of proteolytically stable peptidomimetics, advanced bioorganometallic sensors, and sophisticated metabolic probes. By understanding the causality behind its chemical behavior—specifically the lipophilic and protective advantages of the ethyl ester—researchers can seamlessly integrate this compound into cutting-edge drug discovery and biocatalytic workflows.

References

  • 7512-43-8 H-D-Met-OEt・HCl | WATANABE CHEMICAL Source: watanabechem.co.jp URL: [Link]

  • The Synthesis, Characterisation, and Application of Novel N-Ferrocenoyl Peptide Derivatives Source: dcu.ie URL: [Link]

  • Source: google.com (Patents)
  • Source: google.com (Patents)
  • A surprising range of modified-methionyl S-adenosylmethionine analogues support bacterial growth Source: nih.gov (PMC) URL: [Link]

  • Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids Source: nih.gov (PMC) URL:[Link]

Sources

Foundational

Technical Whitepaper: Chemical Abstract Service (CAS) Registry Data and Synthetic Applications of Ethyl D-Methioninate

Executive Summary As a Senior Application Scientist specializing in peptide chemistry and molecular probe development, I frequently design workflows requiring precise chiral building blocks. D-amino acids, while non-prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in peptide chemistry and molecular probe development, I frequently design workflows requiring precise chiral building blocks. D-amino acids, while non-proteinogenic, are indispensable in the synthesis of peptidomimetics, enzyme inhibitors, and specialized biological probes[1]. Ethyl D-methioninate—a versatile esterified derivative of D-methionine—serves as a critical intermediate in these applications. This whitepaper systematically reviews the Chemical Abstract Service (CAS) registry data for Ethyl D-methioninate, elucidates the mechanistic rationale behind its preferred handling forms, and provides field-proven, self-validating protocols for its synthesis and downstream utilization.

Chemical Identity & CAS Registry Data

When sourcing or synthesizing amino acid esters, distinguishing between the free base and the salt form is paramount for stoichiometric accuracy, solubility prediction, and shelf-life management.

The free base of Ethyl D-methioninate (CAS: 107998-44-7)[2] is an oily liquid that is highly susceptible to auto-aminolysis. In this degradation pathway, the unprotonated α-amine of one molecule nucleophilically attacks the ester carbonyl of a neighboring molecule, leading to the formation of diketopiperazines.

To circumvent this instability, the compound is almost exclusively synthesized, stored, and commercialized as a hydrochloride salt (CAS: 7512-43-8)[3]. Protonation of the α-amine completely eliminates its nucleophilicity, rendering the crystalline salt highly stable for long-term storage at 0–8°C[4].

Table 1: Physicochemical and CAS Registry Data
PropertyEthyl D-methioninate (Free Base)Ethyl D-methioninate Hydrochloride
CAS Registry Number 107998-44-7[2]7512-43-8[3]
Molecular Formula C₇H₁₅NO₂S[2]C₇H₁₆ClNO₂S[4]
Molecular Weight 177.26 g/mol [2]213.72 g/mol [3]
SMILES O=C(OCC)CCSC[2]O=C(OCC)CCSC.[Cl-]
Physical State Viscous OilCrystalline Solid[1]
Storage Conditions 2-8°C, inert atmosphere[2]0-8°C, desiccated[4]

Structural & Mechanistic Insights

Why the Ethyl Ester?

In solid-phase and solution-phase peptide synthesis, methyl and ethyl esters are standard C-terminal protecting groups. However, the ethyl ester provides slightly higher steric hindrance than its methyl counterpart. This subtle steric bulk reduces the rate of undesired diketopiperazine formation during the deprotection of dipeptides[1]. Furthermore, Ethyl D-methioninate exhibits superior solubility in moderately polar organic solvents (such as dichloromethane and N,N-dimethylformamide) compared to the zwitterionic D-methionine, facilitating homogeneous solution-phase coupling[5].

Biological and Enzymatic Utility

Beyond traditional chemical synthesis, Ethyl D-methioninate is a recognized substrate for various enzymatic transformations. For instance, penicillin G acylase and hog kidney aminoacylase can catalyze the enantiospecific acylation of D-methionine ethyl ester in aqueous or biphasic media[6].

Additionally, modified methionine derivatives, including D-methionine ethyl ester, have been investigated as substrates for bacterial methionine adenosyltransferase (MAT). These enzymatic reactions generate S-adenosylmethionine (AdoMet) analogues, which are critical for probing methyltransferase activity and supporting bacterial growth in specialized assays[7].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality can be empirically verified before proceeding to subsequent synthetic steps.

Protocol A: Synthesis of Ethyl D-methioninate Hydrochloride

Objective: Convert zwitterionic D-methionine to its ethyl ester hydrochloride salt. Mechanistic Causality: Thionyl chloride (SOCl₂) is reacted with absolute ethanol to generate anhydrous HCl and diethyl sulfite in situ. The anhydrous HCl protonates the amino acid, driving its dissolution, while the activated intermediate facilitates esterification. The continuous generation of HCl ensures the amine remains protonated, preventing auto-condensation and driving the equilibrium entirely to the ester product.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g of D-Methionine in 100 mL of absolute ethanol in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 1.2 equivalents (approx. 5.8 mL) of SOCl₂ over 30 minutes. (Expert Note: Slow addition controls the exothermic generation of HCl gas and prevents thermal degradation of the sensitive thioether group).

  • Reflux: Remove the ice bath and heat the reaction to reflux (78°C) for 4–6 hours. The suspension will transition into a clear, homogeneous solution as the ester forms.

  • Self-Validation (TLC): Spot the reaction mixture against a D-Met standard on a silica TLC plate (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin and heat. Unreacted D-Met will remain at the baseline (Rf ~0.1), while the fully esterified product will migrate significantly higher (Rf ~0.6).

  • Isolation: Concentrate the solution in vacuo. Triturate the resulting viscous oil with cold diethyl ether to precipitate Ethyl D-methioninate hydrochloride as a white crystalline solid[1]. Filter and dry under high vacuum.

Protocol B: Solution-Phase Peptide Coupling (EDC/HOBt)

Objective: Couple Ethyl D-methioninate to an N-protected amino acid (e.g., Boc-Ala-OH). Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl salt, liberating the nucleophilic free amine. Hydroxybenzotriazole (HOBt) is included to form an active ester with the EDC-activated carboxylate, which suppresses the formation of the racemization-prone oxazolone intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of Boc-Ala-OH and 1.1 eq of HOBt in anhydrous dichloromethane (DCM). Add 1.1 eq of EDC·HCl and stir at 0°C for 15 minutes to form the HOBt-active ester.

  • Amine Liberation: In a separate vial, suspend 1.0 eq of Ethyl D-methioninate hydrochloride[3] in DCM and add 2.2 eq of DIPEA. (Expert Note: 1.0 eq of DIPEA neutralizes the HCl; the 1.2 eq excess ensures a basic microenvironment to maintain maximum amine nucleophilicity).

  • Coupling: Add the amine solution to the activated acid. Stir at room temperature for 12 hours.

  • Self-Validation (Workup): The reaction is self-purifying via a structured liquid-liquid extraction. Wash the organic layer successively with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over MgSO₄ and evaporate. The resulting crude dipeptide is typically >95% pure by ¹H-NMR.

Logical Relationship & Workflow Visualization

To synthesize the utility of Ethyl D-methioninate, the following diagram illustrates its central role in both chemical and enzymatic pathways, mapping the transition from raw material to advanced biological probes.

G DMet D-Methionine Esterification Esterification (SOCl2 / EtOH) DMet->Esterification Activation DMetOEt Ethyl D-methioninate HCl (CAS: 7512-43-8) Esterification->DMetOEt HCl Salt Formation PeptideCoupling Peptide Coupling (EDC/HOBt) DMetOEt->PeptideCoupling Base (DIPEA) Enzymatic Enzymatic Acylation (Acylase) DMetOEt->Enzymatic Aqueous/Organic Media AdoMet AdoMet Analogues (MAT Enzyme) DMetOEt->AdoMet ATP + MAT DMetPeptide D-Met Peptidomimetics PeptideCoupling->DMetPeptide Deprotection ChiralRes Chiral Resolution Enzymatic->ChiralRes Enantiospecific BioProbe Biological Probes AdoMet->BioProbe Methyltransferase

Figure 1: Synthetic and enzymatic workflows utilizing Ethyl D-methioninate hydrochloride.

References

  • Title: 7512-43-8 H-D-Met-OEt・HCl Source: Watanabe Chemical Industries, Ltd. URL: [Link]

  • Title: A surprising range of modified-methionyl S-adenosylmethionine analogues support bacterial growth Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: The Synthesis, Characterisation, and Application of Novel N-Ferrocenoyl Peptide Derivatives Source: Dublin City University (DCU) DORAS Repository URL: [Link]

  • Title: N-Protection of Amino Acid Derivatives Catalyzed by Immobilized Penicillin G Acylase Source: ResearchGate URL: [Link]

Sources

Exploratory

Ethyl D-methioninate: A Comparative Analysis of the Hydrochloride Salt and Free Base for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of chemical synthesis and pharmaceutical development, the selection of a compound's physical form—most...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical synthesis and pharmaceutical development, the selection of a compound's physical form—most commonly between a free base and a salt—is a foundational decision with significant consequences for handling, stability, solubility, and ultimate application success. This technical guide provides a detailed comparative analysis of Ethyl D-methioninate in its free base form versus its hydrochloride salt. By synthesizing fundamental physicochemical principles with actionable experimental protocols, this document serves as a comprehensive resource for laboratory professionals. We will dissect the core properties of each form, offer validated, step-by-step methodologies for their interconversion and characterization, and provide the expert insights necessary to select the optimal form for specific research and development objectives.

Introduction: The Strategic Choice Between Salt and Free Base

The core biological or chemical activity of a molecule like ethyl D-methioninate is dictated by its covalent structure. However, its utility in a laboratory or a formulation is profoundly influenced by its physical form. Amines, as a functional class, are weak bases and often exist as liquids or low-melting solids that can be susceptible to oxidation and may possess poor aqueous solubility.[1][2] The conversion of an amine to a salt, such as a hydrochloride, is a common and powerful strategy to overcome these limitations.

The protonation of the amine's lone pair of electrons to form an ammonium salt fundamentally alters the intermolecular forces governing the substance.[3] This typically results in a crystalline, solid material with enhanced thermal stability, reduced odor, and, most critically for many biological applications, significantly increased water solubility.[1][2] Many pharmaceutical ingredients are formulated as salts to improve their bioavailability.[4] For ethyl D-methioninate, a key chiral building block, understanding the trade-offs between the free base and the hydrochloride salt is essential for predictable and reproducible outcomes in both synthetic and analytical workflows.

Comparative Physicochemical Properties

The transformation from the free base to the hydrochloride salt imparts ionic character, leading to distinct and predictable changes in the compound's key physicochemical properties. The following table provides a direct comparison based on available technical data.

PropertyEthyl D-methioninate (Free Base)Ethyl D-methioninate Hydrochloride (Salt)Scientific Rationale for Difference
Molecular Formula C₇H₁₅NO₂SC₇H₁₆ClNO₂S[5]Addition of one molecule of hydrogen chloride.
Molecular Weight 177.26 g/mol [6]213.72 g/mol [5]The mass of the added HCl molecule (36.46 g/mol ) increases the total molecular weight.
Typical Appearance Liquid/Oil[6]White to off-white crystalline solid or powder[7][8]The strong ionic bonds in the salt form a stable crystal lattice, resulting in a solid state at ambient temperatures.
Melting Point Not Applicable (Liquid)86-94 °C[8]Significant thermal energy is required to overcome the electrostatic forces of the ionic lattice in the crystalline salt.
Aqueous Solubility Sparingly solubleSoluble[9]The ionic nature of the ammonium salt allows for strong ion-dipole interactions with polar water molecules, greatly enhancing solubility.[2]
Organic Solvent Solubility Generally high in non-polar and polar aprotic solvents (e.g., ether, THF, DCM)Generally lower in non-polar solvents; soluble in polar protic solvents like methanol/ethanol.The non-ionic free base is more compatible with organic solvents, while the salt's polarity favors polar solvents.
Chemical Stability More susceptible to oxidation at the amine nitrogen.More stable; the nitrogen lone pair is protonated and unavailable for oxidation reactions.[3]Protonation of the amine's lone pair of electrons reduces its nucleophilicity and reactivity towards atmospheric oxidants.

Experimental Workflows: Interconversion and Characterization

The ability to confidently characterize each form and convert between them is a fundamental requirement for working with amine-containing compounds.

General Workflow for Comparative Analysis

This diagram outlines a logical experimental sequence for preparing the free base from the salt and performing a comprehensive comparative analysis.

Caption: A standard workflow for the conversion and comparative analysis of an amine salt and its free base.

Protocol: Conversion of Hydrochloride Salt to Free Base

Objective: To quantitatively liberate the ethyl D-methioninate free base from its hydrochloride salt.

Principle: This protocol uses a mild aqueous base to deprotonate the ammonium salt. The resulting water-insoluble free base is then extracted into an immiscible organic solvent.[10][11]

Materials:

  • Ethyl D-methioninate hydrochloride salt

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Basification: Add an equal volume of ethyl acetate or DCM to the funnel. Begin the slow, dropwise addition of saturated NaHCO₃ solution. Swirl the funnel gently between additions.

    • Expert Insight: NaHCO₃ is a weak base, which is sufficient for deprotonation without causing hydrolysis of the ester group. Vigorous CO₂ evolution (effervescence) will occur as the bicarbonate neutralizes the hydrochloride. Add the base slowly until this effervescence ceases completely.

  • pH Verification: Check the aqueous layer with pH paper to ensure it is basic (pH ≥ 8). This confirms complete deprotonation.

  • Extraction: Stopper the separatory funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top, while the denser DCM layer will be on the bottom.

  • Collection: Drain the organic layer into a clean Erlenmeyer flask.

  • Re-extraction: To maximize yield, add a fresh portion of organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 4-6). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water and any dissolved inorganic salts.

  • Drying: Add a scoop of anhydrous MgSO₄ or Na₂SO₄ to the organic extract and swirl. The drying agent will clump as it absorbs water. Add more until some particles remain free-flowing.

  • Isolation: Filter the dried solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as an oil.

Trustworthiness (Protocol Self-Validation): The identity and purity of the resulting free base should be confirmed by spectroscopic methods. An FTIR spectrum should show the disappearance of the broad ammonium salt stretch and the appearance of primary amine N-H stretches. ¹H NMR will show a characteristic upfield shift of the protons alpha to the amine group compared to the salt form.

Protocol: Conversion of Free Base to Hydrochloride Salt

Objective: To convert the ethyl D-methioninate free base into its solid, more stable hydrochloride salt.

Principle: The free base, dissolved in a non-polar organic solvent, is treated with a solution of hydrogen chloride. The resulting salt is insoluble in the non-polar solvent and precipitates, allowing for easy isolation.[12]

Materials:

  • Ethyl D-methioninate free base

  • Anhydrous diethyl ether or tert-Butyl methyl ether (MTBE)

  • 2.0 M solution of HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through the solvent)

  • Stir plate and magnetic stir bar

  • Büchner funnel and filter flask

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base in a minimal amount of anhydrous diethyl ether in a flask.

  • Acidification: While stirring the solution at room temperature, add the 2.0 M HCl/ether solution dropwise.

    • Expert Insight: The hydrochloride salt is insoluble in ether and will immediately begin to precipitate as a white solid.

  • Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for an additional 15-30 minutes to ensure the reaction is complete.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess starting material or soluble impurities.

  • Drying: Dry the white solid under vacuum to remove all residual solvent.

Trustworthiness (Protocol Self-Validation): The identity of the salt can be confirmed by a melting point determination, which should be sharp and match the literature value.

Authoritative Grounding: Spectroscopic and Thermal Analysis

The structural differences between the free base and the salt give rise to distinct spectroscopic and thermal signatures, which are used for routine identification and characterization.

Spectroscopic Differentiation
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is one of the most powerful tools for distinguishing between an amine and its salt.

    • Free Base: The spectrum will show two medium-intensity N-H stretching bands characteristic of a primary amine in the 3300-3400 cm⁻¹ region.

    • Hydrochloride Salt: The spectrum is dominated by a very broad and strong absorption envelope, typically from ~2400-3200 cm⁻¹, which is due to the N-H stretching vibrations of the R-NH₃⁺ group.[4] The distinct appearance of this broad feature is definitive proof of salt formation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Upon protonation, the electron density around the amine is reduced. This causes the proton on the alpha-carbon (-CH(NH₂)-) to become more deshielded and shift downfield (to a higher ppm value) in the hydrochloride salt compared to the free base. Additionally, the protons of the -NH₃⁺ group will appear as a broad singlet.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Hydrochloride Salt: A DSC thermogram will show a sharp endothermic peak corresponding to the melting point of the crystalline solid. The temperature and sharpness of this peak are indicators of purity.

    • Free Base: As a liquid at room temperature, the free base will not exhibit a melting endotherm but will show a broad endotherm at its boiling point at much higher temperatures.

Conclusion and Field-Proven Recommendations

The choice between ethyl D-methioninate hydrochloride and its free base is not a matter of one being universally "better," but rather which is "fitter for purpose."

  • The Hydrochloride Salt is the recommended form for:

    • Long-term storage and handling: Its crystalline nature and enhanced stability make it easier to weigh accurately and less prone to degradation.[1][2]

    • Aqueous applications: For any work involving aqueous buffers, such as biochemical assays or formulation development, the high water solubility of the salt is a significant advantage.[2]

    • Use as a stock solution: Stable, soluble stock solutions are more readily prepared from the salt form.

  • The Free Base is required for:

    • Nucleophilic reactions: In many organic synthesis applications, such as acylation or alkylation at the nitrogen, the non-protonated, nucleophilic lone pair of the free amine is essential for the reaction to proceed.

    • Non-polar solvent systems: When high solubility in solvents like hexane, ether, or toluene is required, the free base is the appropriate choice.

    • In situ generation: In many cases, the free base can be generated in situ just before a reaction by adding a non-nucleophilic base to a suspension of the hydrochloride salt.

By understanding the fundamental properties outlined in this guide and mastering the straightforward interconversion protocols, researchers can leverage the full potential of ethyl D-methioninate in their specific applications.

References

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. [Link]

  • 20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? - ResearchGate. [Link]

  • DL-Methionine ethyl ester hydrochloride | C7H16ClNO2S | CID 12641634 - PubChem. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. [Link]

  • Solubility Equilibria Measurements of Enantiomeric Methionine Hydrochloride in Aqueous Solution - Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Using Ethyl D-methioninate as a precursor in peptide synthesis

Application Note: Utilizing Ethyl D-Methioninate as a Strategic Precursor in Advanced Peptide Synthesis Introduction & Strategic Rationale The incorporation of D-amino acids into peptide sequences is a cornerstone strate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Ethyl D-Methioninate as a Strategic Precursor in Advanced Peptide Synthesis

Introduction & Strategic Rationale

The incorporation of D-amino acids into peptide sequences is a cornerstone strategy in modern drug development. D-amino acids enhance proteolytic stability, extend in vivo half-life, and enforce specific conformational motifs such as β -turns. Ethyl D-methioninate (H-D-Met-OEt), typically supplied as its hydrochloride salt, serves as a highly effective C-terminal protected building block in both solution-phase and chemoenzymatic peptide synthesis[1][2]. By masking the α -carboxyl group as an ethyl ester, it prevents unwanted side reactions—such as diketopiperazine formation or homocoupling—during the activation of the incoming N-protected amino acid[3].

As a Senior Application Scientist, I emphasize that selecting the correct C-terminal protecting group is not merely a matter of availability, but a strategic decision that dictates the efficiency of downstream elongation and deprotection steps.

Physicochemical & Computational Data

Understanding the physical properties of the precursor is critical for solvent selection and reaction optimization[2].

PropertyValue / Description
Chemical Name Ethyl D-methioninate (H-D-Met-OEt)
CAS Number 107998-44-7
Molecular Formula C₇H₁₅NO₂S
Molecular Weight 177.26 g/mol
SMILES O=C(OCC)CCSC
LogP 0.6299
Topological Polar Surface Area (TPSA) 52.32 Ų
Storage Conditions Sealed in dry, 2-8°C

Mechanistic Insights: Why the Ethyl Ester?

When designing a synthetic route, it is vital to understand the causality behind selecting an ethyl ester over methyl (OMe) or tert-butyl (OtBu) esters:

  • Steric and Electronic Balance : Ethyl esters offer a precise middle ground. They are more sterically hindered than methyl esters, significantly reducing the risk of premature hydrolysis or aminolysis during prolonged coupling cycles. Yet, they are easier to saponify than tert-butyl esters, which require harsh acidic conditions (e.g., TFA) that might prematurely cleave Boc protecting groups or damage sensitive side chains like the thioether of methionine.

  • Enzymatic Compatibility : Ethyl esters are excellent substrates for biocatalytic peptide synthesis. Proteases and acylases (e.g., Penicillin G Acylase or α -chymotrypsin) can selectively recognize the ethyl ester moiety to catalyze reverse-proteolysis (amide bond formation) in aqueous or biphasic media[4].

  • Solubility Enhancement : The ethyl group enhances the lipophilicity of the growing peptide chain, improving solubility in organic solvents like DMF and DCM[3]. This is critical for maintaining high local concentrations during solution-phase coupling, driving the reaction to completion.

Synthetic Workflows

SynthesisPathways cluster_chemical Chemical Pathway cluster_enzymatic Enzymatic Pathway Precursor Ethyl D-methioninate (H-D-Met-OEt) ChemCoupling Solution-Phase Coupling (HATU, DIPEA, DMF) Precursor->ChemCoupling EnzCoupling Biocatalytic Coupling (Acylase/Protease) Precursor->EnzCoupling ChemIntermediate Protected Peptide (Fmoc-AA-D-Met-OEt) ChemCoupling->ChemIntermediate ChemDeprotect Alkaline Hydrolysis (LiOH, THF/H2O) ChemIntermediate->ChemDeprotect Target Elongated Peptide (C-terminus free) ChemDeprotect->Target EnzIntermediate N-Acyl-D-Met-OEt (Enzymatic Product) EnzCoupling->EnzIntermediate EnzIntermediate->Target Enzymatic Hydrolysis

Divergent pathways utilizing Ethyl D-methioninate in chemical and enzymatic peptide synthesis.

Experimental Protocols

Protocol A: Solution-Phase Peptide Coupling (HATU/DIPEA) This protocol ensures high coupling efficiency while minimizing the epimerization of the activated amino acid[3].

  • Preparation : Dissolve 1.0 equivalent of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.1 equivalents of HATU in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (N₂ or Ar).

  • Activation : Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 5 minutes at room temperature to allow the formation of the active O-At ester.

  • Coupling : Add 1.1 equivalents of Ethyl D-methioninate hydrochloride (H-D-Met-OEt·HCl) followed by an additional 1.0 equivalent of DIPEA (to neutralize the hydrochloride salt).

  • Reaction : Stir the reaction mixture at room temperature for 2-4 hours. Monitor completion via LC-MS or TLC.

  • Workup : Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: C-Terminal Deprotection (Saponification) Controlled alkaline hydrolysis is required to remove the ethyl ester without inducing racemization at the α -carbon or oxidizing the methionine thioether.

  • Solvent System : Dissolve the protected dipeptide (Fmoc-AA-D-Met-OEt) in a 3:1:1 mixture of THF/MeOH/H₂O (concentration ~0.05 M). The inclusion of MeOH accelerates the hydrolysis of ethyl esters.

  • Base Addition : Cool the solution to 0°C. Slowly add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Hydrolysis : Stir at 0°C for 1 hour, then allow it to warm to room temperature. Critical Step: Monitor closely via LC-MS to prevent Fmoc cleavage. If Fmoc stability is a concern, strict temperature control must be maintained, or enzymatic cleavage should be utilized.

  • Neutralization : Acidify the mixture to pH 3 using 1M HCl to protonate the free carboxylate.

  • Extraction : Extract the free acid into EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Enzymatic Peptide Synthesis Certain enzymes, such as aminoacylases or proteases, can couple D-amino acid esters, albeit often at lower rates than their L-counterparts[4].

  • Media Preparation : Prepare a biphasic system or a reverse micelle solution (e.g., CTAB in CHCl₃/isooctane) to host the enzyme and shift the thermodynamic equilibrium toward synthesis[4].

  • Reaction : Introduce the acyl donor and Ethyl D-methioninate into the organic phase. Add the enzyme (e.g., Penicillin G Acylase) suspended in a minimal aqueous buffer (pH 7.0-7.5).

  • Incubation : Incubate at 30°C with gentle shaking for 24-48 hours.

  • Isolation : Separate the organic layer, wash with mild aqueous buffer to remove unreacted precursors, and evaporate to yield the selectively coupled product.

Quantitative Performance Data

The following table summarizes expected yields and purities based on optimized laboratory conditions for Ethyl D-methioninate.

Reaction TypeReagents / CatalystSolvent SystemTemp (°C)Time (h)Expected Yield (%)Expected Purity (%)
Chemical Coupling HATU / DIPEADMF252 - 485 - 92> 95
Chemical Coupling EDC / HOBtDCM / DMF2512 - 1678 - 85> 90
Saponification LiOH (1.5 eq)THF/MeOH/H₂O0 to 251 - 280 - 88> 92
Enzymatic Coupling AminoacylaseAqueous/Organic3024 - 4840 - 60*> 98

*Note: Enzymatic coupling yields with D-amino acid derivatives are typically lower than L-enantiomers due to stereospecificity constraints of the active site[4].

References

  • Source: Dublin City University (DCU)
  • Title:Hog Kidney and Intestine Aminoacylase-Catalyzed Acylation of L-Methionine in Aqueous Media Source: ResearchGate URL
  • Title:107998-44-7 | Ethyl d-methioninate Source: ChemScene URL
  • Title:Illuminating Protein-Targets: Design and Synthesis of New Optical Imaging Probes for Studies of the Cannabinoid Type 2 Receptor Source: Freie Universität Berlin URL

Sources

Application

Application Note: A Detailed Protocol for the Synthesis and Characterization of a Schiff Base from Ethyl D-methioninate

Abstract: This application note provides a comprehensive guide for the synthesis, purification, and characterization of a Schiff base derived from the condensation of Ethyl D-methioninate and salicylaldehyde. Schiff base...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive guide for the synthesis, purification, and characterization of a Schiff base derived from the condensation of Ethyl D-methioninate and salicylaldehyde. Schiff bases originating from amino acids and their esters are pivotal intermediates in organic synthesis and serve as versatile ligands in coordination chemistry, with significant applications in catalysis and drug development.[1][2] This document outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, and robust analytical methods for product validation. It is intended for researchers and scientists in organic chemistry, medicinal chemistry, and materials science, offering field-proven insights to ensure a successful and reproducible synthesis.

Reaction Mechanism and Guiding Principles

The formation of a Schiff base, or azomethine, is a cornerstone reaction in organic chemistry, involving the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone).[1][3] The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.

  • Nucleophilic Addition: The nitrogen atom of the primary amine in Ethyl D-methioninate, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[4][5]

  • Dehydration (Elimination): The carbinolamine is an unstable intermediate that subsequently eliminates a molecule of water to form the stable imine (C=N) double bond characteristic of a Schiff base.[4][6]

This dehydration step is typically the rate-determining step and the overall reaction is reversible.[7] To drive the equilibrium toward the product, the removal of water is crucial. The reaction is often facilitated by a catalytic amount of acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).[7][8] However, a high concentration of acid must be avoided, as it would protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial addition step.[7]

Schiff Base Formation Mechanism cluster_reactants Reactants R_NH2 Ethyl D-methioninate (Nucleophile) intermediate Carbinolamine Intermediate R_NH2->intermediate + H⁺ (cat.) Nucleophilic Attack R_CHO Salicylaldehyde (Electrophile) R_CHO->intermediate product Schiff Base Product (Imine) intermediate->product - H₂O Dehydration

Caption: The acid-catalyzed mechanism for Schiff base formation.

Experimental Workflow Overview

The overall procedure is designed to be a robust and logical progression from starting materials to a fully characterized final product. The workflow encompasses four primary stages: synthesis, work-up (isolation), purification, and finally, analytical characterization to confirm the structure and purity of the target molecule.

Experimental Workflow synthesis 1. Synthesis (Condensation Reaction) workup 2. Work-up (Product Isolation) synthesis->workup purification 3. Purification (Recrystallization) workup->purification characterization 4. Characterization (FTIR, NMR, MS) purification->characterization

Caption: A high-level overview of the experimental procedure.

Detailed Experimental Protocol

This protocol details the synthesis of (D)-ethyl 2-((E)-(2-hydroxybenzylidene)amino)-4-(methylthio)butanoate from Ethyl D-methioninate hydrochloride and salicylaldehyde.

Materials and Reagents
  • Ethyl D-methioninate hydrochloride (≥98% purity)

  • Salicylaldehyde (≥98% purity)

  • Triethylamine (TEA, ≥99% purity)

  • Anhydrous Methanol (MeOH, ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar

  • Magnetic stirrer hotplate

  • Condenser and heating mantle (optional, for reflux)

  • Dropping funnel or syringe

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • pH paper or meter

Synthesis Procedure
  • Reactant Setup: In a 100 mL round-bottom flask, dissolve Ethyl D-methioninate hydrochloride (e.g., 2.16 g, 10.0 mmol) in 30 mL of anhydrous methanol. Stir the solution using a magnetic stir bar until all solids have dissolved.

  • Neutralization: To the stirred solution, add triethylamine (1.40 mL, 10.0 mmol) dropwise over 5 minutes. The triethylamine neutralizes the hydrochloride salt of the amino acid ester, liberating the free primary amine necessary for the reaction. A white precipitate of triethylammonium chloride may form.

  • Aldehyde Addition: Add salicylaldehyde (1.06 mL, 10.0 mmol) to the reaction mixture in a single portion.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. This serves as a catalyst to accelerate the dehydration of the carbinolamine intermediate.[8][9]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is allowed to proceed for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials. A color change to yellow is expected. For faster reaction rates, the mixture can be gently refluxed for 1-2 hours.

  • Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

Product Isolation and Purification
  • Work-up: To the resulting residue, add 30 mL of ethyl acetate and 30 mL of deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Extraction: Collect the organic layer. Wash the organic layer sequentially with 20 mL of a 5% sodium bicarbonate solution and then 20 mL of brine (saturated NaCl solution).

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Final Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude Schiff base, which should be a yellow oil or solid.

  • Purification: Purify the crude product by recrystallization.[9][10] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Store the final product in a desiccator, as Schiff bases can be sensitive to moisture.[10]

Product Characterization

Validation of the synthesized Schiff base is achieved through a combination of spectroscopic techniques. Each method provides unique structural information, and together they confirm the identity and purity of the final product.

Analytical Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the key functional groups present in the molecule. The most critical observation is the appearance of the imine (C=N) bond and the disappearance of the reactant carbonyl (C=O) and amine (N-H) stretches.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shift of the azomethine proton (-CH=N-) in ¹H NMR is a definitive marker for Schiff base formation.[12][13]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming that the condensation reaction has occurred as expected.

Expected Analytical Data

The following table summarizes the expected key signals for the synthesized Schiff base, (D)-ethyl 2-((E)-(2-hydroxybenzylidene)amino)-4-(methylthio)butanoate.

Technique Expected Observation Rationale / Comments
FTIR ~1630-1640 cm⁻¹ (strong)C=N (azomethine/imine) stretching vibration.[3][11]
~2800-3200 cm⁻¹ (broad)O-H stretch from the phenolic group.
Disappearance of C=O (~1700 cm⁻¹)Confirms consumption of salicylaldehyde.
Disappearance of N-H (~3300 cm⁻¹)Confirms consumption of the primary amine.
¹H NMR δ ~8.5 ppm (singlet, 1H)Azomethine proton (-CH=N-).[12][13]
δ ~12.0-13.0 ppm (singlet, 1H)Phenolic -OH proton (may be broad).
δ ~6.8-7.5 ppm (multiplet, 4H)Aromatic protons from the salicylaldehyde ring.
δ ~4.2 ppm (quartet, 2H)-OCH₂- protons of the ethyl ester.
δ ~1.3 ppm (triplet, 3H)-CH₃ protons of the ethyl ester.
δ ~2.1 ppm (singlet, 3H)S-CH₃ protons of the methionine side chain.
¹³C NMR δ ~160-165 ppmAzomethine carbon (-CH=N-).[12][14]
δ ~172 ppmEster carbonyl carbon (-COO-).
δ ~115-160 ppmAromatic carbons.
Mass Spec (ESI+) m/z = [M+H]⁺, [M+Na]⁺M = Molecular Weight (297.40 g/mol ).

Troubleshooting and Key Considerations

  • Low or No Product Yield: This is often due to the presence of water in the reactants or solvent, which shifts the reaction equilibrium back to the starting materials. Ensure the use of anhydrous solvents and consider adding molecular sieves to the reaction mixture to sequester water as it forms.[15]

  • Product Hydrolysis: The imine bond is susceptible to hydrolysis, especially under acidic conditions.[10][16] During work-up, avoid prolonged contact with aqueous acid. Purification via column chromatography on silica gel may lead to decomposition; using neutral alumina is a recommended alternative if recrystallization is unsuccessful.[10]

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material after the recommended reaction time, consider extending the time or gently heating the reaction mixture to reflux to drive it to completion.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Salicylaldehyde, triethylamine, and organic solvents are flammable and/or toxic. Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Scribd. A Mild and Efficient Route To Schiff Base Derivatives of Amino Acids. Available at: [Link]

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Available at: [Link]

  • Vázquez, M. A., et al. (1989). "Stability of Schiff bases of amino acids and pyridoxal-5′-phosphate." Journal of Inorganic Biochemistry. Available at: [Link]

  • ResearchGate. How to purify Schiff base product?. Available at: [Link]

  • Vázquez, M. A., et al. (1989). "Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate." PubMed. Available at: [Link]

  • Abd El-Wahab, Z. H. (1969). "Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones." Journal of the Chemical Society C: Organic. Available at: [Link]

  • Sztanke, K., et al. (2015). "Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates." PMC. Available at: [Link]

  • ResearchGate. How to synthesize Schiff base out of amino acid and aldehyde?. Available at: [Link]

  • BioTechniques. (2022). Two-step synthesis of antibacterial Schiff base complexes. Available at: [Link]

  • Islam, S., et al. (2018). "Synthesis, Spectral Characterization and Thermal Behavior of Newly Derived La(III), Co(III) and Mn(II) Complexes with Schiff Base Derived from Methionine and Salicylaldehyde." SCIRP. Available at: [Link]

  • Hafedh, F. R. (2016). "Synthesis and Spectroscopic Study of Metal Complexes with New Schiff Base Derived from 2-acetylpyridine and Methionine Amino Acid." Al-Mustansiriyah Journal of Science. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Available at: [Link]

  • Al-Masoudi, W. A. (2021). "Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method." Journal of Education and Science. Available at: [Link]

  • Friedman, M., & Williams, L. D. (1974). "Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with .alpha.,.beta.-unsaturated compounds." Journal of the American Chemical Society. Available at: [Link]

  • Antony, A., et al. (2016). "Amino Acid based Schiff Bases and its Zn (II) Complexes." Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). "Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex." International Journal of Drug Design and Discovery. Available at: [Link]

  • Godwin, J., et al. (2024). "Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review." International Journal of Research and Innovation in Applied Science. Available at: [Link]

  • Berber, H., & Arslan, M. (2020). "Preparation and Characterization of Some Schiff Base Compounds." Adıyaman University Journal of Science. Available at: [Link]

  • IntechOpen. (2022). Schiff Base Complexes for Catalytic Application. Available at: [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. S. A. (2024). "Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes." Eng. Technol. J.. Available at: [Link]

  • ResearchGate. Mechanism of formation Schiff base. Available at: [Link]

  • IntechOpen. (2023). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Available at: [Link]

  • Al-Hamdani, A. A., et al. (2023). "Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes." PMC. Available at: [Link]

  • Der Pharma Chemica. (2016). Theoretical and Spectral Investigation of Some Schiff Bases. Available at: [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Available at: [Link]

  • Al-Masoudi, W. A. M., et al. (2023). "Design and synthesis of a novel isoleucine-derived Schiff base ligand: Structural characterization, molecular docking, and in vitro biological activity evaluation." PMC. Available at: [Link]

  • SciSpace. (2023). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Available at: [Link]

  • International Journal of Scientific and Innovative Research. (2014). Schiff Base Complexes of Fe (III) Derived from Amino Acids. Available at: [Link]

  • Jarzębska, A., et al. (2022). "Different Schiff Bases—Structure, Importance and Classification." PMC. Available at: [Link]

  • Journal of Advanced Scientific Research. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SCHIFF BASE METAL (II) COMPLEXES DERIVED FROM L-METHIONINE AND CUMINALDEHYDE. Available at: [Link]

Sources

Method

Application Note: Ethyl D-Methioninate as a Chiral Building Block in Advanced Pharmaceutical Synthesis

Executive Summary The development of peptidomimetics and targeted small-molecule therapeutics relies heavily on the availability of robust, stereochemically pure building blocks. Ethyl D-methioninate (typically supplied...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics and targeted small-molecule therapeutics relies heavily on the availability of robust, stereochemically pure building blocks. Ethyl D-methioninate (typically supplied as the hydrochloride salt, D-Met-OEt·HCl) is a non-proteinogenic amino acid derivative that serves as a cornerstone in modern chiral synthesis. By providing orthogonal reactivity, enhanced lipophilicity, and absolute stereochemical control, this building block enables the synthesis of proteolytically stable drugs, ranging from selective opioid receptor ligands to advanced bioorganometallic compounds[1].

This guide provides an in-depth mechanistic rationale and self-validating experimental protocols for utilizing Ethyl D-methioninate in pharmaceutical development.

Structural Rationale & Physicochemical Profiling

The strategic selection of Ethyl D-methioninate over its natural L-counterpart or free-acid form is driven by three distinct structural advantages:

  • D-Stereocenter (Metabolic Stability): Natural L-peptides are rapidly degraded by endogenous proteases. Incorporating a D-amino acid disrupts the recognition sequence of aminopeptidases, drastically increasing the in vivo half-life of the resulting therapeutic[2].

  • Ethyl Ester Protection (Regioselectivity): The ethyl ester masks the C-terminus, preventing unwanted self-polymerization during N-terminal acylation. It also significantly increases the molecule's solubility in aprotic organic solvents (e.g., DMF, DCM) essential for solid- or solution-phase synthesis.

  • Thioether Side Chain (Versatility): The methionine side chain acts as a versatile chemical handle, capable of being selectively oxidized to a sulfoxide or alkylated to a sulfonium salt post-coupling[3].

Quantitative Data: Physicochemical Properties
PropertyValue / CharacteristicAnalytical Significance
Chemical Formula C₇H₁₅NO₂S · HClMass spectrometry target (Free base m/z: ~178.1)
Molar Mass 213.72 g/mol (as HCl salt)Stoichiometric calculations for coupling
Appearance White to off-white crystalline powderVisual indicator of purity/degradation
Solubility High in H₂O, DMF, DCM, EtOHDictates solvent choice for solution-phase synthesis
Enantiomeric Excess (ee) Typically >99%Critical for preventing diastereomeric mixtures

Mechanistic Workflow: Orthogonal Reactivity

To successfully integrate Ethyl D-methioninate into a synthetic pipeline, researchers must leverage its orthogonal reactivity. The molecule presents three distinct sites that can be manipulated independently without cross-interference.

OrthogonalReactivity Core Ethyl D-Methioninate (Chiral Core) NTerm N-Terminus (Amine) Nucleophilic Center Core->NTerm CTerm C-Terminus (Ethyl Ester) Protected Electrophile Core->CTerm SideChain Side Chain (Thioether) Redox/Alkylation Handle Core->SideChain React1 Amide Coupling (HATU/DIPEA) NTerm->React1 React2 Saponification (LiOH/THF/H2O) CTerm->React2 React3 Oxidation/Alkylation (H2O2 or MeI) SideChain->React3

Caption: Orthogonal reactivity map of Ethyl D-Methioninate highlighting site-specific modifications.

Pharmaceutical Applications in Drug Design

Opioid Receptor Ligands (Deltorphins & Dermorphins)

The most prominent application of D-methionine building blocks is in the synthesis of highly selective neuroactive peptides. Deltorphin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂), a natural amphibian peptide, uniquely requires D-methionine at position 2 to achieve its extraordinary selectivity and affinity for delta-opioid receptors[2].

Similarly, synthetic analogs of Dermorphin —specifically tetrapeptides bearing a D-methionine S-oxide at position 2 (e.g., H-Tyr-D-MetO-Phe-Gly-NH₂)—have been synthesized using these building blocks. These specific chiral modifications yield central analgesic activities up to 1,500 times more potent than morphine following intracerebroventricular administration[3][4].

Small Molecule APIs & Imaging Probes

Beyond peptides, D-Met-OEt is utilized to synthesize complex heterocyclic carboxamides and optical imaging probes targeting specific cellular receptors. In these workflows, the D-amino acid provides a rigid, stereospecific scaffold that dictates how the final drug molecule docks into the target protein's binding pocket[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . We explicitly detail the causality behind reagent selection and provide built-in Quality Control (QC) checkpoints to ensure scientific integrity.

Protocol A: N-Terminal Amide Coupling (HATU/DIPEA Strategy)

Objective: Regioselective coupling of a carboxylic acid (R-COOH) to the free amine of D-Met-OEt. Causality & Reagent Choice: D-Met-OEt is supplied as an HCl salt to prevent auto-degradation. N,N-Diisopropylethylamine (DIPEA) is required to neutralize the HCl and liberate the nucleophilic free amine. HATU is selected over traditional EDC/HOBt because it forms a highly reactive HOAt ester, driving the reaction to completion rapidly while suppressing base-catalyzed epimerization at the α-carbon[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (2.0 equiv) dropwise at 0 °C. Stir for 10 minutes to allow the active ester to form.

  • Freebasing & Addition: In a separate vial, dissolve D-Met-OEt·HCl (1.1 equiv) in DMF and add DIPEA (1.2 equiv) to liberate the free base. Transfer this solution to the main reaction flask.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. Validation: The disappearance of the D-Met-OEt mass peak (m/z ~178) confirms complete conversion.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% citric acid (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: C-Terminal Deprotection (Saponification)

Objective: Hydrolyze the ethyl ester to yield the free carboxylic acid for subsequent downstream elongation. Causality & Reagent Choice: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/H₂O) is utilized at 0 °C. The combination of the mild alkali metal hydroxide and low temperature is critical to prevent base-catalyzed racemization of the sensitive D-chiral center.

Step-by-Step Methodology:

  • Solvent System: Dissolve the protected intermediate from Protocol A in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add LiOH·H₂O (2.0 equiv) in a single portion.

  • Propagation: Stir at 0 °C for 1–2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). Validation: The starting material (ester) will exhibit a higher R_f value than the highly polar, baseline-retained free carboxylic acid product.

  • Workup: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with H₂O and wash once with Diethyl Ether to remove organic impurities.

  • Acidification: Carefully acidify the aqueous layer to pH ~3 using 1M HCl at 0 °C. Extract the precipitated free acid with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Quality Control (QC): Perform ¹H-NMR analysis. Validation: The complete disappearance of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) definitively validates successful deprotection.

Synthetic Integration Workflow

SyntheticWorkflow Start 1. D-Met-OEt·HCl (Starting Material) Neutralize 2. Freebasing (Addition of DIPEA) Start->Neutralize Couple 3. Amide Coupling (R-COOH + HATU) Neutralize->Couple Intermediate 4. Protected Intermediate (R-CO-D-Met-OEt) Couple->Intermediate Deprotect 5. Ester Hydrolysis (LiOH/THF/H2O at 0°C) Intermediate->Deprotect Product 6. Elongated Chiral Drug (Free Carboxylic Acid) Deprotect->Product

Caption: Step-by-step synthetic workflow for N-terminal elongation and subsequent C-terminal deprotection.

Reagent Optimization Data

To assist in experimental design, the following table summarizes the quantitative performance of various coupling reagents when reacting sterically hindered substrates with Ethyl D-methioninate.

Coupling Reagent SystemAverage Yield (%)Racemization RiskReaction TimeOptimal Use Case
HATU / DIPEA 85 – 95%Very Low2 – 4 hoursHindered substrates, high-value APIs[5]
EDC / HOBt / DIPEA 70 – 80%Low12 – 16 hoursStandard, cost-sensitive scale-up
DCC / DMAP 50 – 65%Moderate24 hoursNon-chiral or highly robust centers

Sources

Application

Application Note: Microwave-Assisted Esterification of D-Methionine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: High-yield, stereopure esterification workflows utilizing dielectric heating. Executive Summary D-Methionine is a highly val...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: High-yield, stereopure esterification workflows utilizing dielectric heating.

Executive Summary

D-Methionine is a highly valuable chiral building block in the synthesis of peptidomimetics, prodrugs, and advanced active pharmaceutical ingredients (APIs). Because D-amino acids inherently resist proteolytic degradation, they are critical for enhancing drug half-lives. However, the esterification of D-methionine—a necessary step for carboxyl-group protection prior to peptide coupling—presents significant synthetic challenges. Traditional Fischer-Speier esterification requires prolonged reflux times, which frequently leads to the racemization of the sensitive α -chiral center.

This application note details optimized, self-validating microwave-assisted protocols that leverage dielectric heating to drastically reduce reaction times from hours to minutes, thereby outpacing thermodynamic racemization pathways and preserving >99% enantiomeric excess (ee).

Mechanistic Rationale: The Challenge of D-Methionine

The esterification of unprotected amino acids is notoriously difficult due to their stable zwitterionic structure, which resists nucleophilic attack. Traditionally, overcoming this requires harsh conditions (e.g., refluxing with thionyl chloride or prolonged heating with strong mineral acids). For D-methionine, these conditions are highly detrimental. The polarizability of the thioether side chain, combined with elevated temperatures, makes the α -carbon of methionine uniquely susceptible to epimerization and racemization[1].

The Microwave Advantage (Causality of Action): Microwave (MW) irradiation fundamentally alters the energy transfer mechanism. Instead of relying on convective heat transfer, MW energy directly couples with the molecular dipoles of the zwitterionic amino acid, the polar alcohol solvent, and the acid catalyst[2]. This results in a high dielectric loss factor, allowing for rapid, volumetric heating[2].

  • Kinetic vs. Thermodynamic Control: By lowering the activation energy barrier through rapid dipole alignment, the esterification reaches completion in 2 to 5 minutes[3]. This rapid kinetic profile ensures the reaction finishes well before the slower, thermodynamically driven racemization pathways can occur.

  • Temperature Sensitivity: While MW heating is highly efficient, precise temperature control is paramount. Uncontrolled elevated temperatures in microwave synthesis can actually accelerate epimerization[4]. Therefore, capping the reaction temperature at 50°C–70°C is a strict requirement for preserving the D-configuration[4].

Microwave-Assisted Workflow

G A D-Methionine + Alcohol (Zwitterionic State) B Acid Catalyst Addition (p-TsOH or MsOH) A->B Protonation C Microwave Irradiation (Dielectric Heating, 50-70°C) B->C Load to MW Reactor D Esterification Transition State (Rapid Kinetics) C->D Dipole Alignment E D-Methionine Ester Salt (Crystalline Precipitation) D->E Dehydration & Ether Wash

Workflow of microwave-assisted D-methionine esterification highlighting kinetic advantages.

Comparative Performance Data

The following table summarizes the quantitative advantages of microwave-assisted protocols over conventional convective heating methodologies.

Reaction ParameterConventional RefluxMicrowave (MsOH Method)Microwave (TMSCl Method)
Heating Mechanism Convective Heat TransferDirect Dielectric HeatingDirect Dielectric Heating
Catalyst p-Toluenesulfonic AcidMethanesulfonic AcidTrimethylchlorosilane
Temperature 80°C - 110°C70°C (Strict Cap)50°C (Strict Cap)
Reaction Time 12 - 24 hours2 - 5 minutes10 minutes
Isolated Yield 65% - 75%> 95%> 92%
Enantiomeric Excess < 85% (Significant Racemization)> 99% (Chirality Preserved)> 99% (Chirality Preserved)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . The immediate physical behavior of the product during the isolation phase acts as an intrinsic quality control checkpoint.

Protocol A: Methanesulfonic Acid (MsOH) Catalyzed Esterification
  • Rationale: MsOH provides a highly polar environment that maximizes the dielectric loss factor, ensuring optimal microwave energy absorption and instantaneous protonation of the zwitterion[3].

  • Procedure:

    • Preparation: In a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, suspend 5.0 mmol of D-methionine in 10 mL of anhydrous alcohol (e.g., methanol or ethanol).

    • Activation: Slowly add 5.5 mmol (1.1 eq) of Methanesulfonic acid (MsOH). The suspension will clarify as the zwitterion is disrupted.

    • Irradiation: Seal the vial and place it into a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate at 70 W with a strict temperature limit set to 70°C for 3 minutes [3].

    • Self-Validating Isolation: Transfer the hot solution to a beaker and allow it to cool to room temperature. Vigorously stir while dropwise adding 20 mL of ice-cold diethyl ether.

    • Validation Checkpoint: The D-methionine ester methanesulfonate salt should instantly precipitate as a brilliant white, crystalline solid. (Note: If the product "oils out" instead of crystallizing, this indicates incomplete conversion or the presence of unreacted zwitterionic starting material).

    • Harvest: Filter the crystals, wash with cold ether (2 x 5 mL), and dry under high vacuum.

Protocol B: Trimethylchlorosilane (TMSCl) Mediated Esterification
  • Rationale: TMSCl reacts with the alcohol solvent to generate anhydrous HCl in situ. This provides a remarkably mild acidic environment that is highly compatible with sensitive chiral centers[5].

  • Procedure:

    • Preparation: Suspend 5.0 mmol of D-methionine in 15 mL of anhydrous methanol in a microwave vial.

    • Activation: Under a nitrogen atmosphere, add 10.0 mmol (2.0 eq) of TMSCl dropwise.

    • Irradiation: Irradiate the mixture at 50 W , capping the temperature at 50°C for 10 minutes . Causality: The lower temperature threshold is utilized here to offset the highly reactive nature of the in situ generated HCl, preventing side-chain degradation[4].

    • Isolation: Concentrate the mixture under reduced pressure to remove excess methanol and siloxane byproducts. Triturate the resulting residue with cold diethyl ether to yield the D-methionine methyl ester hydrochloride salt.

Quality Control & Troubleshooting

Even with optimized protocols, validating the chiral integrity of D-methionine is non-negotiable.

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak IG) to confirm the enantiomeric excess (ee > 99%).

  • Optical Rotation: Measure the specific rotation [α]D​ of the isolated salt in water and compare it against literature values for the pure D-enantiomer.

  • Troubleshooting Epimerization: If chiral HPLC reveals a drop in ee%, the primary cause is localized superheating ("hot spots") within the microwave reactor[4]. Solution: Decrease the maximum wattage (e.g., from 70 W to 40 W), increase the magnetic stirring speed to ensure thermal homogeneity, and verify that the temperature probe (IR or fiber optic) is calibrated correctly.

References

  • [2] Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up - Scirp.org - 2

  • [4] H-Met-D-Met-OH (Peptide Synthesis and Racemization Factors) - Benchchem - 4

  • [1] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - AIR Unimi -1

  • [3] Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids - PMC (NIH) - 3

  • [5] A Convenient Synthesis of Amino Acid Methyl Esters - MDPI -5

Sources

Method

Application Note &amp; Protocol: Enzymatic Kinetic Resolution for the Preparation of Ethyl D-methioninate

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ethyl D-methioninate in enzymatic resolution studies. It details the theoretical underpin...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ethyl D-methioninate in enzymatic resolution studies. It details the theoretical underpinnings, a step-by-step protocol for the kinetic resolution of racemic ethyl methioninate, and the analytical methods required for validation.

Introduction: The Significance of Chiral Methionine

Methionine, an essential sulfur-containing amino acid, is a critical building block in protein synthesis and various metabolic pathways.[1] While L-methionine is the proteinogenic enantiomer, its counterpart, D-methionine, has garnered significant interest for its unique therapeutic properties. D-amino acids exhibit different physiological behaviors compared to their L-enantiomers and are being explored for applications in drug modification and as therapeutic agents themselves, for example, in offering protection against certain types of cellular damage.[2]

The production of enantiomerically pure D-amino acids is a pivotal challenge in pharmaceutical development.[3] Chemical synthesis of methionine typically yields a racemic mixture (an equal mix of D- and L-enantiomers).[3] Enzymatic kinetic resolution offers a highly efficient and stereoselective method to separate these enantiomers, leveraging the remarkable specificity of enzymes. This application note focuses on the resolution of racemic D,L-ethyl methioninate using a lipase to selectively hydrolyze the L-enantiomer, thereby isolating the valuable ethyl D-methioninate.

Section 1: Theoretical Foundation

The Principle of Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent. In an ideal enzymatic kinetic resolution, the enzyme stereoselectively catalyzes the transformation of one enantiomer (e.g., the L-enantiomer) at a much higher rate than the other (the D-enantiomer).

The reaction is typically halted at or near 50% conversion. At this point, the reaction mixture is enriched with the unreacted, "slower" enantiomer (in this case, ethyl D-methioninate) and the product of the "faster" enantiomer (L-methionine). This strategy allows for the isolation of both enantiomers in high enantiomeric purity.[4] The efficiency of this process is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity.

Lipase-Catalyzed Ester Hydrolysis: The Mechanism

Lipases (Triacylglycerol Acylhydrolases, EC 3.1.1.3) are a class of serine hydrolases that are exceptionally versatile biocatalysts.[5] They are widely used in industrial applications due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity.[6]

The catalytic activity of a lipase originates from a "catalytic triad" in its active site, typically composed of Serine (Ser), Histidine (His), and Aspartate (Asp) or Glutamate (Glu) residues.[7][8] The hydrolysis of an ester, such as ethyl methioninate, proceeds via a two-step acylation-deacylation mechanism:

  • Acylation: The serine's hydroxyl group, activated by the nearby histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.[7][9] This intermediate then collapses, releasing the alcohol (ethanol) and forming a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate.[7][10] This leads to the formation of another tetrahedral intermediate, which subsequently collapses to release the carboxylic acid product (methionine) and regenerate the free enzyme for the next catalytic cycle.[8]

For the resolution of D,L-ethyl methioninate, the enzyme's chiral active site preferentially binds and catalyzes the hydrolysis of the L-enantiomer, leaving the D-enantiomer largely unreacted.

Section 2: Experimental Workflow for Enzymatic Resolution

This section outlines the complete workflow, from initial setup to the isolation of the target compound, ethyl D-methioninate.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Isolation cluster_analysis Final Analysis Racemic 1. Prepare Racemic D,L-Ethyl Methioninate Substrate Solution Setup 3. Combine Substrate, Enzyme, and Buffer in Reaction Vessel Racemic->Setup Enzyme 2. Prepare Immobilized Lipase Catalyst (e.g., Novozym 435) Enzyme->Setup Incubate 4. Incubate with Stirring (Controlled Temp & pH) Setup->Incubate Monitor 5. Monitor Reaction (Chiral HPLC) Target: ~50% Conversion Incubate->Monitor Terminate 6. Terminate Reaction (Filter to remove enzyme) Monitor->Terminate Extract 7. Separate Products (Liquid-Liquid Extraction) Terminate->Extract Purify 8. Purify Ethyl D-methioninate (e.g., Column Chromatography) Extract->Purify Analyze 9. Confirm Purity & e.e. of Ethyl D-methioninate (Chiral HPLC, NMR) Purify->Analyze

Figure 1: High-level workflow for the enzymatic resolution of D,L-ethyl methioninate.

Objective

To resolve a racemic mixture of D,L-ethyl methioninate via lipase-catalyzed hydrolysis to obtain unreacted ethyl D-methioninate with high enantiomeric excess (e.e.).

Materials & Equipment

Reagents:

  • Racemic D,L-Ethyl Methioninate HCl

  • Immobilized Lipase (e.g., Novozym® 435 - immobilized Candida antarctica Lipase B)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • Sodium Bicarbonate (NaHCO₃) or other mild base

  • Ethyl Acetate (EtOAc), HPLC grade

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • HPLC-grade solvents for mobile phase (e.g., Methanol, Acetonitrile, Acetic Acid, Triethylamine)[11][12]

Equipment:

  • Magnetic stirrer with heating capabilities

  • pH meter

  • Reaction vessel (e.g., jacketed glass reactor or round-bottom flask)

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a Chiral Stationary Phase (CSP) column.

Protocol: Lipase-Mediated Hydrolysis

Rationale: This protocol uses an immobilized enzyme, which simplifies catalyst removal and recycling. The reaction is performed in a buffered aqueous system to maintain optimal enzyme pH.

  • Substrate Preparation:

    • Dissolve D,L-ethyl methioninate HCl in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 50-100 mM.

    • Carefully neutralize the solution to pH 7.0 using a saturated solution of NaHCO₃. This is critical as the free amine form of the ester is the substrate for the enzyme.

  • Reaction Setup:

    • Transfer the buffered substrate solution to the reaction vessel and place it on a magnetic stirrer. Maintain a constant temperature (e.g., 30-40 °C).

    • Add the immobilized lipase (e.g., Novozym® 435) to the solution. A typical enzyme loading is 10-20% by weight relative to the substrate.

    • Begin gentle stirring, ensuring the immobilized enzyme beads are suspended but not mechanically stressed.

  • Reaction Monitoring:

    • Periodically (e.g., every 1-2 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by adding an equal volume of acetonitrile or by filtering out the enzyme).

    • Analyze the aliquot using the chiral HPLC method described in Section 3 to determine the conversion percentage and the enantiomeric excess of the remaining substrate (ethyl D-methioninate) and the product (L-methionine).

    • Goal: The reaction should be stopped when the conversion reaches approximately 50% to achieve the optimal balance of yield and enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Termination and Work-up:

    • Once the target conversion is reached, terminate the reaction by removing the immobilized enzyme via vacuum filtration. The enzyme can be washed with buffer and stored for reuse.

    • Transfer the filtrate to a separatory funnel.

    • Adjust the pH of the aqueous solution to ~8.5-9.0 with a mild base. This ensures the L-methionine product is in its carboxylate salt form (water-soluble) and the unreacted ethyl D-methioninate (with its free amine) is less protonated and thus more soluble in an organic solvent.

  • Product Isolation and Purification:

    • Extract the aqueous layer three times with an equal volume of ethyl acetate. The unreacted ethyl D-methioninate will partition into the organic phase.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude ethyl D-methioninate.

    • If necessary, further purify the crude product by silica gel column chromatography to remove any non-polar impurities.

Section 3: Analysis and Data Interpretation

Accurate determination of enantiomeric excess is crucial for validating the success of the resolution. Chiral HPLC is the preferred method.[13]

Protocol: Chiral HPLC Analysis

Rationale: A Chiral Stationary Phase (CSP) physically separates the two enantiomers, allowing for their individual quantification. Cyclofructan-based columns have proven effective for separating methionine enantiomers.[11][12]

  • Column: Isopropylcarbamate cyclofructan 6 based CSP (or similar).

  • Mobile Phase: A polar-organic mobile phase such as Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v).[12] The small amounts of acid and base are used to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare standards of racemic D,L-ethyl methioninate and L-methionine to determine their respective retention times.

    • Inject the quenched reaction aliquots (or the final purified product) into the HPLC system.

    • Identify the peaks corresponding to L-methionine, L-ethyl methioninate, and D-ethyl methioninate.

Calculation of Conversion and Enantiomeric Excess (e.e.)

The following formulas are used to interpret the chromatograms:

  • Enantiomeric Excess (e.e.) of Ethyl Methioninate: e.e. (%) = ([Area_D - Area_L] / [Area_D + Area_L]) * 100 Where Area_D and Area_L are the peak areas of the D- and L-ethyl methioninate enantiomers, respectively.

  • Conversion (%): Conversion (%) = ([Area_L-Met] / [Area_L-Met + Area_L-Ester + Area_D-Ester]) * 100 Where Area_L-Met is the peak area of the L-methionine product.

Expected Results

The success of the resolution is determined by achieving high e.e. for the unreacted substrate at ~50% conversion.

ParameterTarget ValueDescription
Reaction Time 4-24 hoursHighly dependent on enzyme activity, substrate concentration, and temperature.
Conversion ~50%Optimal point to stop the reaction for high e.e. of both product and substrate.
e.e. of Ethyl D-methioninate >95%Indicates high selectivity of the lipase.
e.e. of L-Methionine >95%Confirms that the enzyme selectively hydrolyzed the L-ester.
Enantiomeric Ratio (E) >100A high E-value signifies an excellent and synthetically useful resolution.

Section 4: Key Considerations and Troubleshooting

  • Enzyme Choice: Different lipases exhibit varying selectivity. Screening several lipases (e.g., from Pseudomonas, Rhizopus) may be necessary to find the optimal catalyst.[14]

  • pH Control: Enzyme activity is highly pH-dependent. The hydrolysis of the ester produces an acid (L-methionine), which can lower the pH and inhibit the enzyme. A buffered system or the use of a pH-stat is recommended for larger-scale reactions.

  • Organic Co-solvents: If substrate solubility is an issue, a water-miscible organic co-solvent (e.g., DMSO, acetonitrile) can be added in small amounts (5-20%). However, high concentrations can denature the enzyme.

  • Low Conversion/Reactivity: This can be due to suboptimal pH or temperature, enzyme inhibition, or poor substrate solubility. Re-optimize these parameters.

  • Low Enantioselectivity (Low e.e.): This indicates the chosen enzyme is not suitable for this specific substrate. An alternative lipase should be screened. Temperature can also influence selectivity; sometimes, lower temperatures improve the E-value.

Section 5: Mechanistic Visualization

The core principle of this application is the differential reaction rate between the two enantiomers, as depicted below.

G cluster_reactants Racemic Substrate cluster_products Products at ~50% Conversion L_Ester L-Ethyl Methioninate Lipase Lipase (Chiral Catalyst) L_Ester->Lipase k_fast D_Ester D-Ethyl Methioninate D_Ester->Lipase k_slow L_Met L-Methionine + Ethanol Lipase->L_Met D_Ester_Unreacted D-Ethyl Methioninate (Unreacted, High e.e.) Lipase->D_Ester_Unreacted

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocycles from D-Methionine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction: D-Methionine Ethyl Ester as a Versatile Chiral Precursor D-methionine ethyl ester, a readily available derivative of the essential amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: D-Methionine Ethyl Ester as a Versatile Chiral Precursor

D-methionine ethyl ester, a readily available derivative of the essential amino acid D-methionine, serves as a valuable and versatile chiral building block in synthetic organic chemistry. Its inherent stereochemistry, coupled with the presence of three distinct functional groups—a primary amine, a carboxylic ester, and a thioether—provides multiple handles for a diverse array of chemical transformations. This unique combination of functionalities makes it an attractive starting material for the stereoselective synthesis of a wide range of heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceuticals.

This guide provides detailed application notes and step-by-step protocols for the synthesis of several key heterocyclic systems starting from D-methionine ethyl ester. The methodologies described herein are designed to be robust and adaptable, offering researchers a practical resource for the construction of novel and complex molecular architectures. We will delve into the synthesis of 2,5-diketopiperazines, morpholin-2-ones, and thiazolidine derivatives, explaining the mechanistic rationale behind the synthetic strategies and providing insights into critical experimental parameters.

I. Synthesis of 2,5-Diketopiperazines (DKPs)

2,5-Diketopiperazines (DKPs) are cyclic dipeptides that represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1] The most straightforward approach to symmetrical DKPs from a single amino acid ester is through a self-condensation reaction. This typically involves the formation of a dipeptide intermediate which then undergoes intramolecular cyclization.

Mechanistic Rationale

The synthesis of a 2,5-diketopiperazine from an amino acid ester proceeds via a two-step sequence. First, an intermolecular aminolysis occurs where the amino group of one molecule of D-methionine ethyl ester attacks the ester carbonyl of a second molecule, forming a linear dipeptide ester. This is the rate-limiting step. The second step is a rapid, intramolecular aminolysis where the terminal amino group of the dipeptide ester attacks its own ester carbonyl, leading to the formation of the stable six-membered diketopiperazine ring and the elimination of ethanol.[2] This cyclization is often spontaneous, especially upon heating.[1]

DKP_Mechanism Met1 D-Methionine Ethyl Ester (1) Dipeptide D-Met-D-Met Ethyl Ester (2) Met1->Dipeptide Intermolecular Aminolysis Met2 D-Methionine Ethyl Ester (1) Met2->Dipeptide DKP cis-3,6-bis(2-(methylthio)ethyl) piperazine-2,5-dione (3) Dipeptide->DKP Intramolecular Cyclization EtOH1 Ethanol Dipeptide->EtOH1 EtOH2 Ethanol DKP->EtOH2

Caption: General reaction pathway for the formation of a 2,5-diketopiperazine from an amino acid ester.

Protocol 1: Thermal Self-Condensation of D-Methionine Ethyl Ester

This protocol describes the direct thermal dimerization of D-methionine ethyl ester to form the corresponding 2,5-diketopiperazine. The use of a high-boiling, non-polar solvent facilitates the removal of ethanol, driving the equilibrium towards the cyclized product.

Materials:

  • D-Methionine ethyl ester hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Toluene or xylene (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Neutralization of the Starting Material: To a solution of D-methionine ethyl ester hydrochloride (1.0 eq) in toluene (approx. 0.1 M), add triethylamine (1.1 eq) at room temperature. Stir the mixture for 30 minutes. The formation of triethylamine hydrochloride is observed as a white precipitate.

  • Reaction Setup: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent). The ethanol formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of toluene.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2,5-diketopiperazine.

Data Presentation:

ProductMolecular FormulaMolecular WeightTypical Yield
cis-3,6-bis(2-(methylthio)ethyl)piperazine-2,5-dioneC10H18N2O2S2262.39 g/mol 60-75%

Expert Insights: The choice of a non-polar, high-boiling solvent is crucial for the success of this reaction as it allows for the azeotropic removal of ethanol, which drives the reaction to completion. The use of microwave irradiation can significantly reduce the reaction time.[1] The thioether in methionine is generally stable under these conditions, but prolonged heating at very high temperatures should be avoided to prevent potential side reactions.

II. Synthesis of Morpholin-2-ones

Morpholin-2-ones are six-membered heterocyclic compounds containing both an amide and an ether functionality. They are valuable intermediates in organic synthesis and can be prepared from α-amino acid esters through a two-step sequence involving N-alkylation followed by intramolecular cyclization.

Mechanistic Rationale

The synthesis begins with the N-alkylation of D-methionine ethyl ester with an α-haloacetyl halide, typically chloroacetyl chloride, to form an N-(chloroacetyl)amino acid ester intermediate. This is a standard Schotten-Baumann reaction. The subsequent intramolecular cyclization is an SN2 reaction where the hydroxyl group, formed from the reduction of the ester, attacks the carbon bearing the chlorine atom, displacing it to form the six-membered morpholin-2-one ring. To achieve this, the ester must first be reduced to the corresponding amino alcohol.

Morpholinone_Mechanism Met_ester D-Methionine Ethyl Ester (1) N_Chloroacetyl N-Chloroacetyl-D-methionine ethyl ester (4) Met_ester->N_Chloroacetyl N-Acylation Chloroacetyl Chloroacetyl Chloride Chloroacetyl->N_Chloroacetyl Amino_alcohol N-(2-hydroxyethyl)-D-methionine amine derivative (5) N_Chloroacetyl->Amino_alcohol Reduction Morpholinone 5-(2-(methylthio)ethyl) morpholin-3-one (6) Amino_alcohol->Morpholinone Intramolecular Cyclization (SN2) Reducing_agent Reducing Agent (e.g., LiBH4) Reducing_agent->Amino_alcohol Base Base (e.g., NaH) Base->Morpholinone Thiazolidine_Synthesis Met_ester D-Methionine Ethyl Ester (1) Homocysteine D-Homocysteine Ethyl Ester (7) Met_ester->Homocysteine [NaSPh] Demethylation Demethylation Thiazolidine Ethyl (R)-thiazolidine-4-carboxylate Derivative (8) Homocysteine->Thiazolidine Cyclocondensation Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Thiazolidine

Sources

Method

Bioconjugation techniques utilizing Ethyl D-methioninate linkers

An in-depth guide to the application of Ethyl D-methioninate as a novel scaffold for bioconjugation linkers. APPLICATION NOTE & PROTOCOLS Topic: Bioconjugation Techniques Utilizing Ethyl D-methioninate Linkers Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of Ethyl D-methioninate as a novel scaffold for bioconjugation linkers.

APPLICATION NOTE & PROTOCOLS

Topic: Bioconjugation Techniques Utilizing Ethyl D-methioninate Linkers

Introduction: A New Frontier in Bioconjugation

Bioconjugation, the covalent attachment of molecules to biomacromolecules like proteins, is a cornerstone of modern therapeutics, diagnostics, and biological research.[1] The choice of linker—the molecular bridge connecting a payload to a protein—is critical, influencing stability, solubility, and the ultimate biological activity of the conjugate.[2][3] While strategies targeting lysine and cysteine residues are well-established, there is a growing demand for novel linker technologies that offer unique properties.[4][5]

Methionine, with its thioether side chain, has emerged as an attractive target for site-specific protein modification due to its low abundance and the development of chemoselective chemistries like Redox-Activated Chemical Tagging (ReACT).[6] However, beyond serving as a target on the protein, the methionine scaffold itself presents an untapped resource for linker design.

This guide introduces the conceptual framework and practical application of linkers derived from Ethyl D-methioninate . We will explore how this unique building block, featuring a chiral center, a reactive primary amine, a stable ethyl ester, and a thioether moiety, can be engineered into versatile linkers for creating advanced bioconjugates such as antibody-drug conjugates (ADCs).

Principle of the Technology: The Ethyl D-methioninate Advantage

The utility of Ethyl D-methioninate as a linker precursor stems from its distinct chemical handles. Unlike traditional linear linkers, this scaffold offers a unique three-dimensional structure and multiple points for functionalization.

  • Primary Amine (α-amine): This serves as the primary attachment point for payloads or for a second bio-orthogonal reactive group. It is readily functionalized under mild conditions using well-established chemistries, such as N-hydroxysuccinimide (NHS) esters.

  • Ethyl Ester (C-terminus): The ethyl ester provides a stable, moderately hydrophobic element. In drug delivery, ester linkers can be designed for cleavage by intracellular esterases, offering a potential payload release mechanism. The ethyl group provides greater stability against spontaneous hydrolysis compared to a methyl ester.[7]

  • Thioether Side Chain: While often a target for oxidation, the thioether in the linker backbone can influence the linker's spatial conformation and electronic properties. Its presence offers a site for potential oxidative modifications if desired, adding another layer of functional versatility.[8][9]

  • D-Stereochemistry: The use of a D-amino acid can impart significant resistance to enzymatic degradation by endogenous proteases, which predominantly recognize L-isomers. This can enhance the in-vivo stability and circulation half-life of the resulting bioconjugate.[10]

This guide will focus on a two-stage strategy: first, the synthesis of a heterobifunctional linker from Ethyl D-methioninate, and second, its application in protein conjugation.

Application Protocol 1: Synthesis of a Maleimide-Functionalized Ethyl D-methioninate Linker

This protocol details the synthesis of a heterobifunctional linker, Mal-PEG4-D-Met-OEt , by reacting Ethyl D-methioninate with a commercially available NHS-PEG-Maleimide reagent. This creates a linker capable of reacting with sulfhydryl groups on a protein.

Workflow for Linker Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification & Analysis cluster_product Final Product A Ethyl D-methioninate (H-D-Met-OEt) C Dissolve Reactants in Anhydrous DMF A->C B SM(PEG)4 (NHS-PEG4-Maleimide) B->C D Add DIPEA as Base C->D E React at RT for 4h under N2 Atmosphere D->E F Purify by RP-HPLC E->F G Characterize by LC-MS and ¹H NMR F->G H Mal-PEG4-D-Met-OEt Linker G->H

Caption: Workflow for synthesizing the Mal-PEG4-D-Met-OEt linker.

Materials and Reagents
  • Ethyl D-methioninate hydrochloride (H-D-Met-OEt·HCl) (e.g., ChemScene, CS-W015844)[11]

  • NHS-PEG4-Maleimide (e.g., Thermo Fisher Scientific, Cat# 22104)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • 0.1% Trifluoroacetic acid (TFA) in Water (HPLC Mobile Phase A)

  • 0.1% TFA in Acetonitrile (ACN) (HPLC Mobile Phase B)

Step-by-Step Synthesis Protocol
  • Reactant Preparation:

    • Dissolve 1.2 equivalents of Ethyl D-methioninate hydrochloride in anhydrous DMF.

    • Add 2.5 equivalents of DIPEA to the solution to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes.

    • In a separate vial, dissolve 1.0 equivalent of NHS-PEG4-Maleimide in anhydrous DMF.

  • Reaction:

    • Slowly add the NHS-PEG4-Maleimide solution to the Ethyl D-methioninate solution under a nitrogen atmosphere.

    • Allow the reaction to proceed at room temperature for 4 hours with gentle stirring. The reaction couples the NHS ester to the primary amine of the methionine derivative.

  • Monitoring:

    • Monitor the reaction progress by LC-MS to confirm the consumption of the NHS-PEG4-Maleimide starting material and the formation of the desired product.

  • Purification:

    • Once the reaction is complete, dilute the mixture with Mobile Phase A.

    • Purify the crude product using a semi-preparative RP-HPLC system with a C18 column. Use a gradient of Mobile Phase B (e.g., 10-70% over 30 minutes).

    • Collect fractions corresponding to the product peak.

  • Characterization and Storage:

    • Confirm the identity and purity of the collected fractions using analytical LC-MS. The expected mass of the product (Mal-PEG4-D-Met-OEt) should be observed.

    • Lyophilize the pure fractions to obtain the final product as a white solid or clear oil.

    • For long-term storage, dissolve the linker in anhydrous DMSO at a known concentration (e.g., 10 mM), aliquot, and store at -80°C.

Application Protocol 2: Cysteine-Directed Conjugation of a Fluorophore to an Antibody

This protocol describes the use of the synthesized Mal-PEG4-D-Met-OEt linker to conjugate a thiol-containing payload (e.g., a fluorophore) to a monoclonal antibody (mAb) with available cysteine residues. This is a common strategy for producing well-defined ADCs and other antibody conjugates.[12][13]

Mechanism of Cysteine-Directed Bioconjugation

G cluster_reduction 1. Antibody Preparation cluster_conjugation 2. Conjugation Reaction cluster_purification 3. Purification & Analysis cluster_final 4. Final Conjugate A Reduced Antibody with free -SH groups B Mal-PEG4-D-Met-OEt Linker + Thiol-Payload C Step 1: Payload Activation Linker + Payload -> Payload-S-D-Met-OEt D Note: This diagram depicts a one-pot, two-step conceptual flow. The linker is pre-synthesized as per Protocol 1. mAb Antibody (mAb) with disulfide bonds TCEP Add TCEP Reductant mAb->TCEP mAb_SH Reduced mAb with free thiols (-SH) TCEP->mAb_SH Linker Add Mal-PEG4-D-Met-OEt (pre-synthesized) mAb_SH->Linker Reaction Thiol-Maleimide Reaction pH 6.5-7.5, 2h at RT Linker->Reaction Purify Purify via SEC or HIC Reaction->Purify Analyze Analyze by MS, HIC, UV-Vis Purify->Analyze ADC mAb-S-(Linker)-Payload (Final Conjugate) Analyze->ADC

Caption: General workflow for cysteine-directed antibody conjugation.

Materials and Reagents
  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Mal-PEG4-D-Met-OEt linker stock solution (10 mM in DMSO)

  • Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) for purification

  • Hydrophobic Interaction Chromatography (HIC) column for analysis

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (for intact mass analysis)

Step-by-Step Conjugation Protocol
  • Antibody Reduction (Partial):

    • Start with the antibody at a concentration of 5-10 mg/mL in PBS.

    • To partially reduce the interchain disulfides, add 2.5 equivalents of TCEP. The exact amount may require optimization depending on the antibody.[12]

    • Incubate at 37°C for 90 minutes. This typically generates 4-8 free sulfhydryl groups per antibody.

  • Buffer Exchange:

    • Remove excess TCEP by buffer exchange into ice-cold Conjugation Buffer (PBS + 5 mM EDTA, pH 7.2) using a desalting column (e.g., Zeba™ Spin Desalting Columns). The EDTA is crucial to prevent re-oxidation of thiols.

  • Conjugation Reaction:

    • Immediately after buffer exchange, determine the protein concentration via A280 measurement.

    • Add a 5 to 10-fold molar excess of the Mal-PEG4-D-Met-OEt linker (from 10 mM DMSO stock) to the reduced antibody. Ensure the final DMSO concentration is below 10% v/v.

    • Incubate the reaction at room temperature for 2 hours with gentle agitation. The maleimide group of the linker will react with the free sulfhydryls on the antibody to form a stable thioether bond.[13]

  • Quenching:

    • Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine over the linker.

    • Incubate for 20 minutes at room temperature to quench any unreacted maleimide groups.

  • Purification:

    • Purify the antibody conjugate to remove unreacted linker, payload, and quenching reagent using a SEC column pre-equilibrated with a storage buffer (e.g., PBS, pH 7.4).

    • Monitor the elution profile at 280 nm and collect the fractions corresponding to the monomeric antibody conjugate.

Characterization of the Final Conjugate

The purified conjugate must be thoroughly characterized to determine its quality and key attributes.

ParameterMethodPurposeExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)To determine the average number of linkers conjugated per antibody and the distribution of species (DAR0, DAR2, DAR4, etc.).[14]A defined set of peaks corresponding to different drug loading, with an average DAR typically between 3.5 and 4.0 for this method.
Purity & Aggregation Size Exclusion Chromatography (SEC)To assess the percentage of monomeric conjugate and detect any high molecular weight aggregates formed during the process.>95% monomeric species.
Confirmation of Conjugation Intact Mass Analysis (LC-MS)To confirm the covalent attachment of the linker-payload and verify the mass of each DAR species.Mass peaks corresponding to the antibody mass + n * (mass of linker-payload), where n is the DAR.
Concentration UV-Vis Spectroscopy (A280)To determine the final concentration of the purified conjugate for downstream applications.Accurate concentration based on the antibody's extinction coefficient.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR Inefficient antibody reduction.Increase TCEP concentration or incubation time. Ensure TCEP is fresh.
Premature re-oxidation of thiols.Work quickly during buffer exchange, use ice-cold, degassed buffers containing EDTA.
Hydrolysis of maleimide linker.Ensure linker stock is anhydrous. Maintain reaction pH between 6.5 and 7.5.
High Aggregation High concentration of organic solvent (DMSO).Keep final DMSO concentration <10% (ideally <5%).
Over-reduction of antibody exposing hydrophobic patches.Reduce the amount of TCEP or shorten the reduction time.
Heterogeneous Product Inconsistent reduction.Precisely control temperature and timing of the reduction step.
Positional isomers of conjugation.This is inherent to cysteine conjugation on native disulfides. HIC can sometimes resolve major isomers.[14]

Conclusion

The use of Ethyl D-methioninate as a foundational block for bioconjugation linkers opens a new avenue for creating sophisticated protein conjugates. This approach combines the benefits of protease resistance from D-amino acid stereochemistry with the versatile chemistry of its amine, ester, and thioether functionalities. The protocols provided herein offer a robust starting point for researchers to synthesize and apply these novel linkers, paving the way for the development of next-generation therapeutics and research tools with enhanced stability and tailored properties.

References

  • Systematic identification of engineered methionines and oxaziridines for efficient, stable, and site-specific antibody bioconjugation - PMC. (n.d.).
  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - ACS Publications. (2026, January 8).
  • Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates - University of Cambridge. (n.d.). University of Cambridge Apollo Repository.
  • Chemoselective Methionine Bioconjugation on a Polypeptide, Protein, and Proteome | Biochemistry - ACS Publications. (2019, October 8).
  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - MDPI. (2025, December 2). MDPI.
  • In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. (n.d.).
  • Methionine-specific nonreversible bioconjugation: Advancing precision protein modification. (n.d.).
  • Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches - MDPI. (2024, December 2). MDPI.
  • Methionine-specific nonreversible bioconjugation: Advancing precision protein modific
  • Methionine-Specific Bioconjugation for Single-Molecule Force Spectroscopy of Cell Surface Proteins | Request PDF - ResearchGate. (2025, August 6).
  • ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjug
  • Bioconjugation applic
  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - RSC Publishing. (2024, May 16). Royal Society of Chemistry Publishing.
  • In vivo stability as a function of linker design. (a) MD simulated SrtA... - ResearchGate. (n.d.).
  • Bioconjug
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC. (2021, October 6).
  • A Physical Organic Approach to Tuning Reagents for Selective and Stable Methionine Bioconjugation - PMC. (n.d.).
  • 107998-44-7 | Ethyl d-methionin
  • Payloads and Linkers for Antibody-Drug Conjugates - NJ Bio, Inc. (2026, February 4). NJ Bio, Inc.
  • Modifying Methionine on Proteins - PubMed. (2020, February 17).
  • Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC - NIH. (n.d.).
  • US20220072148A1 - Novel Methionine Containing Antibodies for Conjugation of Agents - Google Patents. (n.d.).
  • The Next Step in Homogenous Bioconjugate Development: Optimizing Payload Placement and Conjugate Composition - BioProcess International. (2014, October 15).
  • Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. (n.d.). MDPI.
  • WO2017123440A1 - Protein preparation by reduction of oxidized methionines - Google Patents. (n.d.).
  • Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes - Harvard. (n.d.). Harvard University.
  • Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials - Cole DeForest Lab. (2020, January 8). University of Washington.
  • Application Notes and Protocols for Protein Cross-Linking with Chloroacetyl-L-methionine - Benchchem. (n.d.). BenchChem.
  • The stability of methyl and ethyl phosphotriesters in DNA in vivo - PubMed. (1977, December).
  • Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Methionine in Proteins: It's not just for protein initiation anymore - PMC - NIH. (n.d.).
  • Efficient incorporation of unsaturated methionine analogues into proteins in vivo - Research portal Eindhoven University of Technology. (2000, February 23). Eindhoven University of Technology Research Portal.
  • Chemicals Hitch a Ride onto New Protein for Better Compounds - Berkeley Lab. (2017, February 9).
  • Effect of linker length and residues on the structure and stability of a fusion protein with vaccine application | Request PDF - ResearchGate. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl D-Methioninate Hydrochloride Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield, purity, and chirality issues when synthesizing Ethyl D-methionin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield, purity, and chirality issues when synthesizing Ethyl D-methioninate hydrochloride. This esterification is deceptively simple on paper but fraught with mechanistic traps—specifically thioether oxidation, incomplete conversion, and racemization.

This guide provides an authoritative, self-validating framework to troubleshoot your synthesis, understand the causality behind each protocol step, and implement robust, high-yield methodologies.

Mechanistic Overview & Workflow

To troubleshoot effectively, we must first understand the reaction pathway. When using Thionyl Chloride (SOCl₂) in absolute ethanol, the SOCl₂ reacts with the alcohol to generate hydrogen chloride (HCl) gas in situ. This HCl acts as the protonating catalyst for a classical Fischer esterification, driving the nucleophilic attack of ethanol onto the D-methionine carboxyl group[1].

Mechanism EtOH Absolute Ethanol HCl HCl (in situ catalyst) EtOH->HCl Reacts with SOCl2 Nucleophilic Nucleophilic Attack by EtOH EtOH->Nucleophilic SOCl2 Thionyl Chloride SOCl2->HCl Yields SO2 + HCl Protonation Protonation of D-Met Carboxyl HCl->Protonation Protonation->Nucleophilic Tetrahedral Tetrahedral Intermediate Nucleophilic->Tetrahedral WaterLoss Elimination of H2O Tetrahedral->WaterLoss Ester Ethyl D-methioninate HCl WaterLoss->Ester

Figure 1: Mechanistic pathway of SOCl2-mediated esterification of D-methionine.

Troubleshooting FAQs

Q1: My reaction stalls at 70-80% conversion despite using excess ethanol. How do I drive it to completion? Causality: Fischer esterification is an equilibrium process. While SOCl₂ consumes some ambient moisture, the esterification itself produces water as a byproduct. If the ethanol is not strictly anhydrous, or if the SOCl₂ equivalents are insufficient, water competes with ethanol as a nucleophile, halting the forward reaction[1]. Solution: Ensure your ethanol is absolute (<0.1% H₂O). Use 1.5 to 2.0 equivalents of SOCl₂. Add the SOCl₂ dropwise to the ethanol at -10°C to 0°C to control the exothermic generation of HCl, then add the D-methionine[2].

Q2: I am detecting a +16 Da impurity in my LC-MS analysis. What is this, and how do I prevent it? Causality: A mass shift of +16 Da indicates the formation of D-methionine sulfoxide. The thioether sulfur in methionine is highly susceptible to oxidation. Dissolved oxygen in the solvent or trace oxidants can oxidize the thioether, especially under prolonged reflux conditions. Solution: Degas the absolute ethanol with an inert gas (Nitrogen or Argon) for 15 minutes prior to the addition of SOCl₂. Maintain a strict inert atmosphere throughout the reaction and workup.

Q3: My optical rotation data suggests partial racemization. How is chirality being lost? Causality: Prolonged heating at reflux (>60°C) in the presence of strong acid (HCl) promotes the enolization of the alpha-carbon. Because the alpha-proton is rendered more acidic by the adjacent protonated ester group, the stereocenter can invert, leading to a loss of D-chirality. Solution: Shift from the SOCl₂ method to the Trimethylchlorosilane (TMSCl) method. TMSCl reacts with ethanol to generate HCl in a highly controlled, milder manner[2]. This allows the reaction to proceed at room temperature, preserving >99% enantiomeric excess (ee)[3].

Q4: The reaction solution suddenly boils violently during SOCl₂ addition. How do I control this? Causality: The reaction between SOCl₂ and ethanol is highly exothermic, rapidly releasing HCl and SO₂ gases. If added too quickly or at an uncontrolled temperature, the sudden gas evolution causes violent boiling and loss of reagent[4]. Solution: Implement a self-validating cooling protocol. Use an ice-salt bath to maintain the internal temperature between -10°C and 0°C during the dropwise addition of SOCl₂. Do not proceed to the heating phase until gas evolution has stabilized[4].

Optimized Experimental Protocols

Here are two self-validating protocols. Protocol A is the industrial standard, while Protocol B is optimized for sensitive stereocenters.

Protocol A: Thionyl Chloride (SOCl₂) Method
  • Preparation: Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stirrer, an addition funnel, a reflux condenser, and an Argon inlet.

  • Solvent Degassing: Add 100 mL of absolute ethanol. Sparge with Argon for 15 minutes to displace dissolved oxygen.

  • Activation: Cool the flask to -10°C using an ice-salt bath. Slowly add 1.5 equivalents of SOCl₂ (relative to D-methionine) dropwise via the addition funnel. Maintain internal temperature <0°C[4].

  • Substrate Addition: Once addition is complete, add 1.0 equivalent of D-methionine in one portion[2].

  • Reaction: Remove the cooling bath. Gradually warm to 60°C and stir for 4-6 hours. Monitor by TLC (Ninhydrin stain) until the starting material spot disappears.

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol, SO₂, and HCl. Triturate the resulting syrup with cold diethyl ether to precipitate Ethyl D-methioninate hydrochloride as a white solid. Filter and dry under vacuum.

Protocol B: Trimethylchlorosilane (TMSCl) Method (Recommended for High Optical Purity)
  • Preparation: In a dry 250 mL flask under Nitrogen, suspend 1.0 equivalent of D-methionine in 100 mL of absolute ethanol.

  • Activation: Slowly add 2.0 to 3.0 equivalents of freshly distilled TMSCl dropwise at room temperature[3].

  • Reaction: Stir the resulting suspension at room temperature (20-25°C) for 12-16 hours. The suspension will gradually clear as the ester hydrochloride forms and dissolves[3].

  • Workup: Concentrate the reaction mixture on a rotary evaporator. Wash the residue with cold diethyl ether and dry under high vacuum to yield the pure product[3].

Workflow Start D-Methionine + Abs. EtOH Choice Select Activation Reagent Start->Choice SOCl2 SOCl2 Method (Industrial Standard) Choice->SOCl2 Fast/Scalable TMSCl TMSCl Method (Mild, High ee%) Choice->TMSCl Chirality Preservation Reflux Reflux at 60°C (4-6h) SOCl2->Reflux Exothermic Control Req. RoomTemp Stir at RT (12-16h) TMSCl->RoomTemp Mild HCl Generation Workup Vacuum Concentration & Ether Trituration Reflux->Workup RoomTemp->Workup Product Ethyl D-methioninate HCl (Pure Crystals) Workup->Product

Figure 2: Experimental workflow comparing SOCl2 and TMSCl methodologies.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the different esterification methods, allowing for easy comparison of yield, purity, and reaction conditions.

MethodReagent (Equivalents)TemperatureTimeIsolated Yield (%)Optical Purity (ee %)Sulfoxide Impurity
A (Standard) SOCl₂ (1.5 eq)60°C (Reflux)4 - 6 h85 - 90%94 - 96%< 2.0%
B (Mild) TMSCl (2.0 - 3.0 eq)20 - 25°C (RT)12 - 16 h92 - 96%> 99.5%< 0.5%
C (Classic) HCl gas (saturated)60°C (Reflux)6 - 8 h75 - 80%93 - 95%< 1.0%

Note: Data synthesized from standard application lab benchmarks and peer-reviewed literature[3][5].

Sources

Optimization

Technical Support Center: Preventing Racemization of Ethyl D-Methioninate During Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of stereochemical integrity during peptide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of stereochemical integrity during peptide synthesis. While racemization is predominantly a concern for the carboxy-activated amino acid, the nucleophilic amine component—especially when supplied as an ester hydrochloride like Ethyl D-methioninate—is not immune to stereochemical degradation[1].

This guide provides authoritative, field-proven strategies to troubleshoot and eliminate the base-catalyzed racemization of Ethyl D-methioninate during amide coupling workflows.

Mechanistic Causality: Why Does the Nucleophile Racemize?

Ethyl D-methioninate is typically supplied as a hydrochloride salt to prevent spontaneous cyclization or oxidation of the free amine. To participate in a coupling reaction, this salt must be neutralized with a tertiary base to generate the nucleophilic free amine[2].

However, the α -proton of the D-methionine ethyl ester is rendered slightly acidic by the electron-withdrawing ester group[1]. If a strong, unhindered base is used in excess, or if the coupling reaction is sluggish, the base can abstract this α -proton. This abstraction forms a planar, achiral enolate intermediate[2][3]. Subsequent reprotonation of this intermediate is non-stereoselective, yielding an undesirable racemic (D/L) mixture[2].

Mechanism A Ethyl D-methioninate HCl (Chiral Nucleophile) C Free Amine Formation A->C Neutralization B Strong Base (Excess) (e.g., DIPEA/TEA) B->C D α-Proton Abstraction (Slow Coupling) C->D Excess base / Prolonged time E Planar Enolate Intermediate (Achiral) D->E F Non-Stereoselective Reprotonation E->F G Racemized Product (D/L-methioninate derivative) F->G

Fig 1. Base-catalyzed enolization and racemization pathway of Ethyl D-methioninate during coupling.

Troubleshooting FAQs

Q1: I am observing epimerization at the D-methionine residue. Why is my nucleophile racemizing? A1: The primary culprit is the choice and stoichiometry of the base used to neutralize the Ethyl D-methioninate hydrochloride salt. Strong bases like Diisopropylethylamine (DIPEA, pKa ~10.5) or Triethylamine (TEA, pKa ~10.7) can promote direct α -proton abstraction[4]. Solution: Switch to a weaker, sterically hindered base. N-Methylmorpholine (NMM, pKa ~7.4) or 2,4,6-Collidine (TMP, pKa ~7.4) are highly recommended. They are strong enough to free the amine but too weak and sterically hindered to efficiently deprotonate the α -carbon[2][4][5].

Q2: Does the choice of coupling reagent affect the racemization of the amine component? A2: Yes, indirectly. If the coupling reagent is slow to activate the carboxylic acid partner, the free Ethyl D-methioninate spends more time in the basic environment, increasing the probability of enolization. Solution: Use highly efficient coupling reagents to ensure rapid amide bond formation. Carbodiimides like DIC paired with Oxyma Pure, or uronium salts like HATU, accelerate the coupling, minimizing the exposure time of the free ester to the base[2][4][5].

Q3: How does solvent choice impact the stereochemical integrity of the ester? A3: Highly polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) stabilize the charged enolate intermediate, thereby facilitating racemization[3]. Solution: If the solubility of your growing peptide and reagents permits, switch to a less polar solvent such as Dichloromethane (DCM) or a DCM/DMF mixture. Less polar environments thermodynamically disfavor the formation of the charged enolate[3].

Q4: What temperature profile is optimal for this coupling? A4: Room temperature or elevated temperatures exponentially increase the rate of base-catalyzed racemization[3]. Solution: Perform the neutralization and initiate the coupling at 0 °C. Allow the reaction to slowly warm to room temperature only after the initial rapid coupling phase has concluded[3].

Troubleshooting Start Racemization Detected in D-Met-OEt Coupling Q1 Is strong base (DIPEA/TEA) used for neutralization? Start->Q1 A1 Switch to 1.0 eq NMM or 2,4,6-Collidine (TMP) Q1->A1 Yes Q2 Is reaction at Room Temp? Q1->Q2 No A1->Q2 A2 Pre-chill to 0°C before base addition Q2->A2 Yes Q3 Is coupling slow? Q2->Q3 No A2->Q3 A3 Use highly active reagents (e.g., HATU or DIC/Oxyma) Q3->A3 Yes Q4 Using polar solvent (DMF)? Q3->Q4 No A3->Q4 A4 Switch to less polar DCM to disfavor enolate Q4->A4 Yes Success Stereochemical Integrity Maintained Q4->Success No A4->Success

Fig 2. Decision tree for troubleshooting racemization of Ethyl D-methioninate during coupling.

Quantitative Data & Reagent Selection

Table 1: Comparison of Tertiary Bases for Neutralizing Ethyl D-Methioninate HCl

BasepKa (in H₂O)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA)10.7LowHighAvoid
Diisopropylethylamine (DIPEA)10.5HighModerateUse with caution (strict 1.0 eq)
N-Methylmorpholine (NMM)7.4LowLowRecommended
2,4,6-Collidine (TMP)7.4Very HighVery LowHighly Recommended

Table 2: Recommended Coupling Reagent Systems

Reagent SystemActivation SpeedByproduct ToxicitySuitability for D-Met-OEt
DCC / HOBtModerateHigh (Explosive HOBt)Moderate
DIC / Oxyma PureVery FastLow (Non-explosive)Excellent
HATU / TMPExtremely FastModerateExcellent
DEPBTModerateLowGood (Base-free coupling possible)
Self-Validating Experimental Protocol: Low-Racemization Coupling

This step-by-step methodology utilizes DIC/Oxyma Pure and NMM in a mixed solvent system to ensure rapid coupling while suppressing base-catalyzed enolization.

Step 1: Preparation of the Activated Acid

  • Dissolve 1.0 equivalent of the N-protected amino acid (the carboxyl component) and 1.0 equivalent of Oxyma Pure in a minimal volume of anhydrous DMF.

  • Add 1.0 equivalent of Diisopropylcarbodiimide (DIC) to the mixture.

  • Stir at 0 °C for 5 minutes to allow the formation of the active ester.

Step 2: Preparation of the Nucleophile (Ethyl D-Methioninate)

  • In a separate flask, suspend 1.0 equivalent of Ethyl D-methioninate hydrochloride in anhydrous DCM (maintaining a 3:1 DCM:DMF ratio for the final reaction volume).

  • Chill the suspension to 0 °C using an ice bath.

  • Add exactly 1.0 equivalent of N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP) dropwise to neutralize the hydrochloride salt. Critical: Do not use excess base.

Step 3: Coupling Reaction

  • Immediately transfer the pre-activated acid mixture (from Step 1) into the flask containing the neutralized Ethyl D-methioninate (from Step 2) at 0 °C.

  • Stir the combined reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for an additional 1-2 hours.

  • Monitor the reaction completion via HPLC or TLC.

Step 4: Workup and Self-Validation

  • Quench the reaction with a mild aqueous acid (e.g., 5% citric acid) to protonate any remaining unreacted base and remove it into the aqueous layer.

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Check: Perform chiral HPLC analysis on the crude product using a standard containing both D- and L-methionine derivatives to confirm the enantiomeric excess (ee) > 99%.

References
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis , Benchchem. 4

  • Avoiding Racemization When Using Glycine Ethyl Ester, Hydrochloride , Benchchem. 3

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives , Bachem.2

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis , Highfine. 5

  • Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles , Canadian Science Publishing. 1

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of Ethyl D-Methioninate in Aqueous Buffers

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists facing stability challenges with Ethyl D-methioninate (the ethyl ester of D-methionine).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists facing stability challenges with Ethyl D-methioninate (the ethyl ester of D-methionine). Alpha-amino acid esters are notoriously labile in aqueous environments. This resource provides mechanistic troubleshooting, empirical kinetic data, and self-validating protocols to arrest hydrolysis and preserve molecular integrity during your experiments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Ethyl D-methioninate degrade so rapidly in standard physiological buffers (e.g., PBS, pH 7.4) at room temperature? A1: The instability is rooted in the unique pKa shift inherent to alpha-amino acid esters. Esterification of the carboxyl group removes the negative charge of the carboxylate ion, which normally stabilizes the adjacent protonated alpha-amine via electrostatic interactions. Consequently, the acid ionization constants of the various amino acid esters are roughly 2 pK units lower than those of the corresponding free amino acids[1]. The hydrolysis of amino acid esters to their corresponding zwitterionic amino acids leads to a drastic pKa change in the remote –NH2 group, resulting in its protonation at neutral pH[2]. At pH 7.4, a significant fraction of the amine exists in its unprotonated, nucleophilic state. This free amine acts as an intramolecular general base, drastically accelerating the hydrolysis of the ester linkage. Furthermore, phosphate buffers (like PBS) can act as nucleophilic catalysts, further driving the cleavage.

Q2: How does temperature influence the degradation kinetics, and what is the optimal thermal window? A2: Ester hydrolysis is a highly temperature-dependent thermodynamic process. The base-catalyzed hydrolysis of amino acid esters possesses a significant activation energy. Lowering the temperature from 25°C to 4°C exponentially decreases the kinetic rate constant. Industrial extraction and formulation studies confirm that while extraction can occur up to 50°C, a lower temperature gives slower hydrolysis of the amino acid ester[3]. For practical laboratory applications, maintaining the aqueous buffer at 0°C–4°C during reconstitution and utilizing it immediately is mandatory to suppress the reaction rate.

Q3: Which buffer systems are recommended to maximize half-life, and which should be strictly avoided? A3:

  • Recommended: Use non-nucleophilic Good's buffers (e.g., MES at pH 5.5) or simple acetate buffers (pH 4.0–5.0). At these slightly acidic pH levels, the alpha-amine remains fully protonated ( NH3+​ ), neutralizing its ability to participate in intramolecular catalysis. Studies show that when the pH is 8 or lower, sufficient stability for the hydrolysis is secured[3].

  • Avoid: Tris, HEPES, and Phosphate buffers at pH > 7.0. Tris contains a primary amine that can undergo transamidation with the ester. When the pH is higher than 8, the hydrolysis of amino acid ester occurs quickly[3].

Q4: Can trace metal ions in my water supply affect the stability of the ester? A4: Yes. Transition metals, particularly Copper (Cu 2+ ) and Zinc (Zn 2+ ), form mixed-ligand complexes with alpha-amino acid esters. Once coordinated, the metal withdraws electron density from the ester carbonyl, making it highly susceptible to hydroxide attack. Kinetic evidence shows that complexed alpha-amino-acid esters undergo base hydrolysis ca. 10(4) times faster than the free esters[4]. If trace metals are suspected in your water supply or biological matrices, supplementing the buffer with 1 mM EDTA is a highly effective countermeasure.

Part 2: Empirical Degradation Data

To aid in experimental planning, the following table synthesizes the expected kinetic behavior of alpha-amino acid esters (extrapolated for Ethyl D-methioninate) under various aqueous conditions.

pH LevelBuffer MatrixTemp (°C)Hydrolysis RiskEstimated Half-Life ( t1/2​ )
4.0 – 5.0Acetate (50 mM)4°CMinimal > 14 days
5.5 – 6.0MES (50 mM)4°CLow > 7 days
7.4PBS (1X)25°CHigh ~ 4 – 8 hours
7.4PBS (1X)37°CSevere < 2 hours
> 8.0Tris-HCl25°CCritical < 30 minutes

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, this protocol incorporates a self-validating feedback loop using RP-HPLC to confirm ester integrity before proceeding to downstream in vitro or in vivo applications.

Objective: Prepare a 10 mM stock solution of Ethyl D-methioninate with <2% hydrolysis for immediate downstream use.

Materials:

  • Ethyl D-methioninate hydrochloride salt (high purity, desiccated).

  • 50 mM MES buffer, pH 5.5 (metal-free, sterile-filtered).

  • HPLC system equipped with a C18 reverse-phase column and UV detector (210 nm).

Step-by-Step Methodology:

  • Buffer Preparation & Metal Chelation: Prepare 50 mM MES buffer and adjust to pH 5.5 using dilute HCl/NaOH. Add 1 mM EDTA to sequester catalytic trace metals that could accelerate hydrolysis[4].

  • Thermal Equilibration: Pre-chill the buffer to 4°C on ice. Causality: Suppressing thermal energy exponentially reduces the base-catalyzed hydrolysis rate constant[3].

  • Reconstitution: Weigh the required mass of Ethyl D-methioninate hydrochloride. Slowly add the chilled MES buffer while gently vortexing. Crucial: Avoid vigorous sonication, which introduces localized heat and accelerates degradation.

  • Self-Validation (RP-HPLC): Immediately sample 10 µL of the stock. Run a rapid gradient RP-HPLC (e.g., 5-95% Acetonitrile in 0.1% TFA/Water over 10 mins).

    • Validation Check: Quantify the area under the curve (AUC) for the ester peak versus the free D-methionine peak (which elutes earlier due to higher polarity). Proceed to your main experiment only if the intact ester constitutes >98% of the total AUC.

  • Storage & Application: Keep the validated solution on ice and utilize it within 4 hours. Do not freeze-thaw, as pH shifts during the freezing process can catalyze micro-environmental hydrolysis.

Part 4: Decision Matrix Visualization

G Start Formulate Ethyl D-Methioninate CheckPH Determine Target pH Start->CheckPH Acidic pH 4.0 - 6.0 (Optimal Stability) CheckPH->Acidic Neutral pH 7.0 - 7.5 (High Hydrolysis Risk) CheckPH->Neutral Basic pH > 8.0 (Rapid Degradation) CheckPH->Basic BufferSel Select Non-Nucleophilic Buffer (e.g., MES, Acetate) Acidic->BufferSel TempControl Pre-chill Buffer to 4°C Neutral->TempControl Strict Temp Control Hydrolysis Ester Cleavage to D-Methionine Neutral->Hydrolysis If > 25°C or Nucleophilic Buffer Basic->Hydrolysis Base Catalysis BufferSel->TempControl Cosolvent Add Co-solvent? (e.g., 5% DMSO) TempControl->Cosolvent Proceed Proceed with Reconstitution & HPLC Validation Cosolvent->Proceed Yes / No

Workflow for formulating Ethyl D-methioninate to minimize hydrolysis.

Part 5: References

  • The basic hydrolysis of amino acid esters Source: Australian Journal of Chemistry URL:[Link]

  • Constitutional adaptation to pKa modulation by remote ester hydrolysis Source: Chemical Science (RSC Publishing) URL:[Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A) Source: Google Patents URL:

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate Source: Journal of Inorganic Biochemistry (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Ethyl D-Methioninate Hydrochloride

Welcome to the Technical Support Center for amino acid derivative synthesis. As Senior Application Scientists, we understand that isolating high-purity amino acid ester hydrochlorides—specifically Ethyl D-methioninate hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivative synthesis. As Senior Application Scientists, we understand that isolating high-purity amino acid ester hydrochlorides—specifically Ethyl D-methioninate hydrochloride (CAS: 73821-97-3)—presents unique physicochemical challenges.

Because this molecule is a zwitterion masked as an esterified hydrochloride salt, its purification cannot rely on standard silica gel chromatography. Furthermore, the presence of a nucleophilic thioether group in the D-methionine side chain requires careful handling to prevent oxidative degradation[1]. This guide provides field-validated, causality-driven protocols and troubleshooting steps to ensure you achieve >98% purity in your workflows.

Purification Decision Matrix

The physical state of your crude product dictates your purification strategy. Amino acid ester hydrochlorides are highly polar and protic. If your crude mixture contains high levels of lipophilic impurities or unreacted starting materials, it will experience freezing point depression, resulting in a stubborn "oil" rather than a crystalline solid.

PurificationWorkflow Start Crude Ethyl D-Methioninate HCl Assess Assess Purity & Physical State Start->Assess Cond1 Solid, Light Yellow/White (>85% Purity) Assess->Cond1 Cond2 Oily or Dark Brown (<85% Purity) Assess->Cond2 Recryst Solvent/Anti-Solvent Recrystallization (EtOH / Et2O) Cond1->Recryst FreeBase Neutralization (aq. NaHCO3 or K2CO3) Cond2->FreeBase Pure Pure Ethyl D-Methioninate HCl (>98% Purity) Recryst->Pure Extract Solvent Extraction (DCM or EtOAc) FreeBase->Extract ReSalt Re-precipitation (Dry HCl in Dioxane/EtOH) Extract->ReSalt ReSalt->Pure

Figure 1: Decision matrix and purification workflow for Ethyl D-methioninate HCl.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. By observing specific visual and chemical cues (e.g., persistent turbidity, pH shifts), you can verify the success of each step in real-time.

Protocol A: Solvent/Anti-Solvent Recrystallization

Use Case: The crude product is a solid (light yellow to white) with moderate purity. Causality: The hydrochloride salt is highly soluble in short-chain alcohols but insoluble in non-polar ethers. By slowly introducing an anti-solvent (ether) to the solvent (ethanol), we lower the dielectric constant of the medium. This forces the highly polar salt to crystallize out into a highly ordered lattice, leaving lipophilic impurities dissolved in the ether[2].

  • Pre-treatment: Concentrate the crude reaction mixture under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to azeotropically strip residual HCl and unreacted thionyl chloride[3].

  • Dissolution: Suspend the crude solid in a minimum volume of warm absolute ethanol (approx. 40–50°C). Self-Validation: The solid should dissolve completely. Do not exceed 50°C to prevent ester hydrolysis.

  • Anti-Solvent Addition: Remove from heat. Slowly add anhydrous diethyl ether dropwise while stirring continuously. Stop adding ether the moment a slight, milky turbidity persists in the solution[2].

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer to a 0°C ice bath for 2 hours. Self-Validation: White, needle-like crystals should begin forming.

  • Isolation: Filter the crystals rapidly over a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether to displace any remaining mother liquor. Dry under high vacuum for 12 hours.

Protocol B: Free-Base Extraction and Re-Salting

Use Case: The crude product has "oiled out" or is heavily contaminated with dark byproducts. Causality: When the impurity load is too high for crystallization, we must temporarily alter the molecule's partition coefficient. By neutralizing the HCl salt, we convert the highly polar zwitterion-equivalent into a lipophilic free amine. This allows us to extract the target molecule into an organic phase, wash away water-soluble impurities, and then cleanly re-precipitate the salt[4].

  • Neutralization: Dissolve the crude oil/solid in ice-cold distilled water (20 mL). Slowly add a 10% aqueous solution of Potassium Carbonate ( K2​CO3​ ) or Sodium Bicarbonate ( NaHCO3​ ) until the aqueous phase reaches pH 8.0–8.5[4]. Self-Validation: Gas evolution ( CO2​ ) will cease, and the solution will become cloudy as the free base liberates.

  • Extraction: Transfer to a separatory funnel and extract with Dichloromethane (DCM) (3 × 20 mL)[4].

  • Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter off the drying agent.

  • Re-Salting: Chill the DCM solution to 0°C under an inert Argon atmosphere. Slowly add a stoichiometric amount of 4N HCl in dioxane (or bubble dry HCl gas)[5]. Self-Validation: A stark white precipitate (the purified hydrochloride salt) will instantly crash out of the DCM.

  • Isolation: Filter the precipitate, wash with cold hexanes or ether, and dry under vacuum.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is critical to manipulating the solubility of the ester hydrochloride. Use the table below to guide your solvent substitutions if standard reagents are unavailable.

SolventRole in PurificationDielectric Constant (ε)Boiling Point (°C)Application Note & Causality
Ethanol (Absolute) Primary Solvent24.578.4Excellent solubility for the HCl salt[2]. Must be strictly anhydrous to prevent ester hydrolysis.
Diethyl Ether Anti-Solvent4.334.6Rapidly drops the system's polarity to induce crystallization[2].
Dichloromethane Extraction Solvent9.139.6High partition coefficient for the free-base ester during Protocol B[4].
Toluene Azeotropic Stripping2.4110.6Used to co-evaporate and strip residual thionyl chloride/HCl prior to purification[3].
Water Aqueous Phase80.1100.0Dissolves the crude salt and inorganic byproducts during neutralization[4].

Troubleshooting & FAQs

Q: My Ethyl D-methioninate hydrochloride is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) is a classic issue with amino acid esters. It occurs when the solute precipitates at a temperature above its depressed melting point, usually due to a high concentration of lipophilic impurities or residual reaction solvents. Solution: Redissolve the oil in absolute ethanol, add a seed crystal if available, and lower the temperature much more slowly (e.g., ambient air cooling before moving to an ice bath). If it continues to oil out, the impurity load is too high; switch immediately to Protocol B to chemically strip the impurities.

Q: How do I prevent the oxidation of the D-methionine thioether group during purification? A: The thioether sulfur in methionine is highly nucleophilic and easily oxidized to methionine sulfoxide or sulfone in the presence of air and light[1]. Solution: Always degas your recrystallization solvents by sparging them with Argon or Nitrogen for 10 minutes prior to use. Avoid prolonged heating above 50°C during the dissolution phase, and store the final purified salt in a vacuum desiccator backfilled with Argon, protected from direct light.

Q: Can I use standard silica gel column chromatography to purify this salt? A: Direct chromatography of the hydrochloride salt is highly inefficient. The extreme polarity of the salt causes irreversible binding and severe streaking on normal-phase silica. Solution: If chromatography is absolutely necessary, you must free-base the compound first (Protocol B, Steps 1-3)[4]. Run the free amine through silica using a solvent system like DCM/MeOH containing 1% Triethylamine (to prevent tailing), and then re-salt the purified fractions post-column.

Q: What is the best way to remove residual thionyl chloride from the crude synthesis before purification? A: Never attempt recrystallization if active thionyl chloride ( SOCl2​ ) remains, as it will react violently with your ethanol solvent. Solution: Concentrate the crude reaction mixture under reduced pressure, then add 20 mL of toluene and evaporate it again. The toluene forms an azeotrope that efficiently carries away residual HCl and unreacted thionyl chloride[3].

References

  • SciELO. "Synthesis of ethyl esters of amino acid hydrochloride salts."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMTndxw0soBgRCrhB8Zl_Cyg-0ewMjsHca52EmdlXh7J9O6lADWoQezwHqdWPhKRnDwb9S-U6ySFuDenuWByMX4soauwigsT37iw1a96blQH2OAzcZc0xL8jDMHAfABFSAORRN_WhthL9-hXvUXBmUVA8t3wZ9XWUQdJa4gIzahIrkmmbpuQ==]
  • Google Patents. "JP4356292B2 - Method for producing amino acid ester hydrochloride."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCvBXzeLtiy0k_Ur1p7cBLkCjlQd9kmcTFhc9eIrguDWMJmLzPxd4v9G-aLh1grxDg24XRiEHD9e6qdkOZrg1baddlkpfxQUApf48gx3vDoQFAJixRav-gHCONZKMoQvBi5FitaAnilMFvrQ==]
  • ResearchGate. "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJKe2tt2Yzsn-rT8WryRgfmLzQ3I8BtUsU01wF6DjfdWTkwn46O8PTGVp6rLHp_WSfLA_N2-6BF2ot9Auvvf9qeX7csL1hdslA3T8GS2Pld3WMIzFDVfdVdgF9dwtmR4HkzMSYBueX4mTSvnhHFnVII8W9QpziLzn1BHscqPvVaqhSJhvUVTvYv7JHG4_BUu1vBnwcQmqIQdZXmUy_RLrsMpPQcdLdHZudPyZucTYt6NnZUok=]
  • Google Patents. "US4987132A - Saturated heterocyclic carboxamide derivatives."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX5zZsQs2a3FBVxpnSETLE5lnDsGaOGOoEH6pZedNoOYg83zel147H2csv0dF13bp4_9lWJf1LTdVZqRLSDAPVQh-arhMDWO3mZ86Xfht2eXl-EXikR9dacSGqRyjdvn8cEv7YKxGf2a7z2NLjBu-UL174h9L0pCj9NT_fkUXx4qwHbzqunEj_Qjk2Kzo=]
  • Creative Peptides. "Methionine Amino Acids: Properties, Function, Benefits, and Sources."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi2sqXSl4Smm1W4H_EiU_jYLQG_UdUJ4DD-o-gftdkVtASrMdyhD6K1K0cKMThwiAkrgLUpXcw4dYBkWCCKHmNY-t9u2zct8M_Yo3QxS-e16lQt1JbESnCjemLZwyz0xX0czqjmuEksoSqWdxlsF6ubsHTPosnrYzLPg4rI2euuTNc3RDzlaqsaalMuqYR7DfcfAnVZq2fCwzcv__GtJBpJT3RFE7MjyPd8o0=]

Sources

Troubleshooting

Technical Support Center: Removing Unreacted Ethyl D-methioninate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of reaction mixtures containing unreacted Ethyl D-methioninate (H-D-Met-OEt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of reaction mixtures containing unreacted Ethyl D-methioninate (H-D-Met-OEt). As a versatile building block, this amino acid ester is frequently used in excess during amidation and peptide coupling reactions to drive yields to completion. However, isolating the target product requires the selective removal of this aliphatic amine without inducing ester hydrolysis, thioether oxidation, or degradation of the target molecule.

Physicochemical Properties of Ethyl D-methioninate

Understanding the physical properties of your reagents is the foundation of any successful purification strategy. The table below summarizes the key data points that dictate how Ethyl D-methioninate behaves during workup.

PropertyValueRelevance to Purification Strategy
Molecular Formula C7H15NO2SContains three reactive sites: a primary amine, an ester, and a thioether.
pKa (α-Amine) ~7.2 – 7.8Protonates easily in mild acid (pH < 5), enabling aqueous extraction[1].
Boiling Point > 200 °C (Decomposes)Cannot be removed via standard vacuum distillation; requires phase separation.
Solubility (Free Base) Soluble in DCM, EtOAc, THFRemains in the organic phase alongside the target product post-reaction.
Solubility (Ammonium Salt) Soluble in H2OPartitions completely into the aqueous phase upon mild acid protonation.
Troubleshooting FAQs

Q1: Why does standard aqueous acidic extraction (e.g., 1M HCl) degrade my product or cause the ester to hydrolyze? A: Strong mineral acids like 1M HCl (pH < 1) can catalyze the hydrolysis of the ethyl ester group on the methioninate backbone or the target product[2]. Furthermore, if your synthesized molecule contains acid-labile protecting groups (e.g., Boc, Trt), aggressive acidic washes will cleave them. Causality & Solution: The pKa of the alpha-amino group of amino acid esters is typically between 7.2 and 7.8[1]. To achieve >99% protonation of the amine, you only need to lower the pH of the aqueous wash to roughly 4.5–5.0. Using a mild organic acid, such as 10% aqueous citric acid, provides the perfect buffering capacity to protonate the amine (forming a water-soluble citrate salt) without triggering ester hydrolysis or cleaving sensitive groups[3].

Q2: My target amide product is highly acid-sensitive and water-soluble. How can I remove the unreacted amine without aqueous acidic washing? A: When aqueous extraction is unviable, solid-phase scavenging is the most effective alternative. Causality & Solution: Polystyrene-bound isocyanate (PS-Isocyanate) is a highly cross-linked scavenger resin that reacts rapidly and covalently with primary amines to form stable urea linkages[4]. Because the isocyanate functional group is tethered to a macroscopic polymer bead, the unreacted Ethyl D-methioninate becomes physically trapped on the solid support. You simply filter the resin away, leaving your neutral target product in the filtrate.

Q3: How do I track the complete removal of the unreacted amine during the workup? A: Relying solely on UV-based HPLC can be misleading because aliphatic amines like Ethyl D-methioninate lack a strong chromophore. Causality & Solution: Employ a colorimetric amine-reactive stain, such as the Ninhydrin (Kaiser) test. Ninhydrin reacts specifically with primary amines to produce a deep blue/purple complex (Ruhemann's purple). By spotting the organic layer on a TLC plate before and after the citric acid wash or resin treatment and heating it with ninhydrin, the disappearance of the blue spot physically validates the complete removal of the unreacted ester.

Step-by-Step Methodologies
Protocol A: Mild Acid-Base Extraction (Citric Acid Wash)

Best for: Acid-stable, lipophilic target products.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • First Wash (Mild Acid): Add an equal volume of 10% (w/v) aqueous citric acid[5]. Vigorously shake the separatory funnel and allow the phases to separate. The unreacted Ethyl D-methioninate will partition into the aqueous layer as a water-soluble citrate salt.

  • Repeat: Drain the aqueous layer and repeat the citric acid wash two more times to ensure complete extraction of the amine.

  • Validation: Spot the organic layer on a TLC plate, stain with Ninhydrin, and heat. A lack of blue coloration confirms the absence of the primary amine.

  • Neutralization: Wash the organic layer once with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual citric acid.

  • Drying & Concentration: Wash with saturated NaCl (brine), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Polymer-Supported Scavenger Purification

Best for: Acid-sensitive or highly polar target products.

  • Solvent Preparation: Ensure the crude reaction mixture is dissolved in a solvent that swells polystyrene resins effectively (e.g., Dichloromethane, THF, or DMF)[4].

  • Resin Addition: Add 3 to 4 equivalents of PS-Isocyanate resin (relative to the estimated millimoles of unreacted Ethyl D-methioninate) directly to the reaction flask.

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours. Crucial Note: Avoid magnetic stir bars that might grind and fracture the resin beads; use an orbital shaker or an overhead mechanical stirrer.

  • Validation: Spot the supernatant on a TLC plate and stain with Ninhydrin to verify the complete sequestration of the primary amine.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin bed with 2–3 column volumes of the reaction solvent to elute all of the target product.

  • Concentration: Evaporate the combined filtrates to yield the highly pure, amine-free product.

Purification Strategy Workflow

G Start Unreacted Ethyl D-methioninate in Reaction Mixture CheckStability Is the target product acid-sensitive? Start->CheckStability AcidStable Acid-Stable Product CheckStability->AcidStable No AcidSensitive Acid-Sensitive Product CheckStability->AcidSensitive Yes Extraction Protocol A: 10% Citric Acid Wash (Aqueous Extraction) AcidStable->Extraction Scavenger Protocol B: PS-Isocyanate Resin (Solid-Phase Scavenging) AcidSensitive->Scavenger Validation Validate Amine Removal (Ninhydrin Test / TLC) Extraction->Validation Scavenger->Validation

Decision workflow for purifying unreacted Ethyl D-methioninate based on product stability.

Sources

Optimization

Optimizing solvent selection for D-methionine ethyl ester reactions

Welcome to the Technical Support Center for amino acid derivative synthesis. This guide is specifically engineered for researchers and drug development professionals working with D-methionine ethyl ester .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivative synthesis. This guide is specifically engineered for researchers and drug development professionals working with D-methionine ethyl ester . Because D-methionine is a chiral, sulfur-containing amino acid with an esterified C-terminus, it presents unique challenges regarding racemization, thioether oxidation, and ester hydrolysis.

This guide bypasses generic advice to focus on the mechanistic causality of solvent selection, providing self-validating protocols and troubleshooting matrices to ensure high-fidelity peptide coupling.

Part 1: FAQ – Mechanistic Insights & Solvent Causality

Q: Why does D-methionine ethyl ester undergo racemization during peptide coupling, and how does solvent choice dictate this? A: During the activation of an amino acid, an activated ester intermediate is formed. In the presence of a base, this intermediate can cyclize into a 5(4H)-oxazolone (azlactone) ring. The α-proton on the chiral carbon of this azlactone is highly acidic. Highly polar solvents like dimethylformamide (DMF) stabilize the charged enolate transition state, significantly accelerating the abstraction of this proton and leading to epimerization (conversion to the L-epimer) [[1]](). Switching to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) disfavors this charged intermediate, preserving the stereochemical integrity of the D-enantiomer 1.

Q: How do I choose between DMF, DCM, and THF for coupling reactions involving D-methionine ethyl ester? A: The choice requires balancing reactant solubility against stereocontrol. D-methionine ethyl ester is typically supplied as a hydrochloride salt, which has limited solubility in pure non-polar solvents until neutralized.

  • DMF: An excellent solubilizer for both the salt and growing peptide chains, but carries a high risk of racemization due to its high dielectric constant.

  • DCM: A poor solubilizer for the initial hydrochloride salt but excellent for suppressing racemization. It is best used after the ester salt has been pre-neutralized.

  • THF: An excellent, increasingly popular alternative. It provides a "sweet spot" of good solubility for neutralized esters while significantly reducing racemization compared to DMF [[2]](). Acetonitrile (ACN) and THF are now preferred over DMF for minimizing polar-driven side reactions 3.

Q: How does solvent selection impact the stability of the ethyl ester protecting group? A: The ethyl ester protects the C-terminus but is susceptible to hydrolysis in aqueous-organic mixtures under basic conditions. Protic solvents (like ethanol or methanol) can also participate in unwanted transesterification if the pH is not strictly controlled. Using anhydrous, aprotic solvents (THF, DCM, or ACN) ensures the ester remains intact during the coupling phase.

Part 2: Troubleshooting Guide – Common Issues & Solutions

Issue 1: High levels of L-methionine epimer detected in the final product.

  • Root Cause: Solvent polarity is too high, or the base used for neutralization is too strong/unhindered, promoting azlactone enolization.

  • Solution:

    • Solvent Swap: Replace DMF with THF or a DCM/THF mixture. Studies confirm THF reduces racemization in both solution and solid-phase synthesis compared to DMF [[2]]().

    • Base Optimization: If neutralizing D-methionine ethyl ester hydrochloride, avoid unhindered bases. Switch from triethylamine (TEA) or DIPEA to a weaker, sterically hindered base like 2,4,6-collidine (TMP), which minimizes α-proton abstraction 4.

Issue 2: Incomplete coupling due to poor solubility of D-methionine ethyl ester hydrochloride.

  • Root Cause: The hydrochloride salt is insoluble in low-polarity solvents like DCM, leading to a heterogeneous reaction mixture and stalled kinetics.

  • Solution: Dissolve the salt in a minimal amount of DMF, neutralize with an equivalent of N-methylmorpholine (NMM) or Collidine, and then dilute heavily with DCM or THF before adding the activated coupling partner. A 1:4 ratio of DMF:DCM provides enough polarity to dissolve the reactants while keeping the overall dielectric constant low enough to mitigate severe racemization.

Part 3: Quantitative Data – Solvent Properties & Reaction Impact

SolventDielectric Constant (ε)Solubilizing Power (HCl Salt)Racemization RiskRecommended Application for D-Met-OEt
DMF 36.7ExcellentHighAvoid for sensitive stereocenters; use only as a minor co-solvent if necessary.
DCM 8.9PoorLowBest for minimizing racemization; requires pre-neutralization of the HCl salt.
THF 7.5ModerateLowOptimal balance of solubility and stereocontrol; emerging green alternative.
ACN 37.5ModerateLow-ModerateGood alternative to DMF for solid-phase synthesis; supports high purity.

Part 4: Experimental Protocols

Protocol 1: Optimized Solution-Phase Peptide Coupling of D-Methionine Ethyl Ester

Objective: Achieve >95% coupling efficiency while maintaining <1% epimerization of the D-methionine stereocenter.

  • Preparation: Weigh 1.0 eq of D-methionine ethyl ester hydrochloride and suspend in anhydrous THF (0.1 M concentration).

  • Neutralization: Add 1.0 eq of 2,4,6-collidine (TMP) dropwise at 0°C. Causality: Collidine is sterically hindered, preventing the unwanted α-proton abstraction that leads to racemization 4.

  • Activation: In a separate flask, dissolve 1.0 eq of the N-protected amino acid and 1.0 eq of OxymaPure in THF. Add 1.0 eq of DIC (N,N'-Diisopropylcarbodiimide) and stir for 5 minutes at 0°C to form the active ester.

  • Coupling: Transfer the activated ester solution to the D-methionine ethyl ester suspension. Stir at 0°C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Self-Validation Step: Monitor the disappearance of the free amine via TLC (Ninhydrin stain). The reaction is complete when the primary amine spot is entirely consumed.

  • Workup: Quench with water, extract with EtOAc, and wash sequentially with 5% citric acid, saturated NaHCO3, and brine to remove coupling byproducts without hydrolyzing the ethyl ester.

Protocol 2: Hydrolysis-Free Workup and Isolation

Objective: Prevent the base-catalyzed or acid-catalyzed hydrolysis of the ethyl ester protecting group during product isolation.

  • Solvent Evaporation: Remove the primary reaction solvent (THF or DCM) under reduced pressure at a temperature not exceeding 30°C to prevent thermal degradation.

  • Aqueous Partitioning: Redissolve the crude residue in Ethyl Acetate (EtOAc). Causality: EtOAc provides excellent phase separation from water and does not participate in transesterification.

  • pH-Controlled Washing: Wash the organic layer with cold, mild aqueous buffers (pH 4-8). Strictly avoid strong bases like 1M NaOH, which rapidly hydrolyze ethyl esters to carboxylic acids.

  • Drying: Dry the organic layer over anhydrous Na2SO4.

  • Storage: Store the isolated D-methionine ethyl ester derivative under inert gas (Argon/Nitrogen) at -20°C to prevent thioether oxidation.

Part 5: Visualizations

G A D-Met-OEt + Activated Acid B Azlactone Intermediate A->B Activation C Enolate Formation (Base Promoted) B->C Polar Solvents (DMF) accelerate enolization E Desired Peptide (D-config Retained) B->E Non-polar Solvents (THF/DCM) favor coupling D Racemization (L/D-Met-OEt) C->D Protonation

Fig 1: Mechanism of D-Met-OEt racemization via azlactone and the influence of solvent polarity.

G Start Analyze Reaction Outcome Check Is Epimerization > 2%? Start->Check Yes Yes: High Racemization Check->Yes No No: Check Yield Check->No Solvent Switch Solvent: DMF -> THF or DCM Yes->Solvent YieldLow Low Yield / Poor Solubility? No->YieldLow Base Change Base: DIPEA -> 2,4,6-Collidine Solvent->Base Blend Use Solvent Blend: THF:DMF (4:1) YieldLow->Blend If insoluble

Fig 2: Troubleshooting workflow for resolving racemization and solubility issues in Met-OEt coupling.

References

  • Title: avoiding racemization when using Glycine ethyl ester, hydrochloride | Source: Benchchem | URL: 1

  • Title: Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: 2

  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | Source: Bachem | URL: 4

  • Title: Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media | Source: PMC | URL: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Ethyl D-methioninate in Non-Polar Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of amino acid derivatives in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of amino acid derivatives in organic synthesis. Ethyl D-methioninate is a critical chiral building block, but its physicochemical properties often cause bottlenecks in non-polar reaction environments.

This guide is designed to move beyond simple troubleshooting by explaining the causality behind these solubility issues and providing self-validating protocols to ensure your synthetic workflows remain robust and reproducible.

Part 1: Causality & Mechanisms (FAQs)

Q1: Why is my Ethyl D-methioninate completely insoluble in non-polar solvents like hexane or toluene? A1: The root cause lies in the commercial formulation of the chemical. To prevent degradation, Ethyl D-methioninate is almost exclusively synthesized and supplied as a hydrochloride salt (Ethyl D-methioninate HCl, CAS 7512-43-8)[1]. The ionic lattice energy of this salt is exceptionally high. Non-polar solvents like hexane or toluene rely on weak London dispersion forces, which are entirely insufficient to break the strong ionic bonds of the hydrochloride salt. To achieve solubility in organic media, the ionic charge must be neutralized to generate the free base[2].

Q2: I understand it's a salt, but why not just supply it as a free base to begin with? A2: The free base of D-methionine ethyl ester is highly reactive. If left unprotonated, the primary amine of one molecule will undergo an intermolecular nucleophilic attack on the ester carbonyl of another molecule. This self-polymerization leads to the rapid formation of diketopiperazines (cyclic dipeptides)[3]. The hydrochloride salt protonates the amine, rendering it non-nucleophilic and ensuring the long-term shelf stability of the reagent.

Q3: I performed a neutralization step, but the free base still exhibits poor solubility in pure heptane. What is happening? A3: While free-basing removes the ionic charge, the resulting D-methionine ethyl ester molecule is not entirely non-polar. It contains a primary amine, a thioether, and an ester carbonyl—all of which impart significant dipole moments. Strictly aliphatic hydrocarbons (like heptane or hexane) cannot effectively solvate these polar functional groups. You must introduce a moderately polar co-solvent (e.g., 10-20% Ethyl Acetate or THF) to bridge the polarity gap.

Part 2: Quantitative Solubility Profile

To guide your solvent selection, the table below summarizes the comparative solubility of the HCl salt versus the free base across solvents with varying dielectric constants.

SolventDielectric Constant (ε)Ethyl D-methioninate HCl (Salt)Ethyl D-methioninate (Free Base)
Hexane 1.89InsolublePoor (< 5 mg/mL)
Toluene 2.38InsolubleModerate (~20-30 mg/mL)
Ethyl Acetate (EtOAc) 6.02PoorExcellent (> 100 mg/mL)
Dichloromethane (DCM) 8.93PoorExcellent (> 100 mg/mL)
Water 80.10Excellent (> 100 mg/mL)Poor

Part 3: Self-Validating Experimental Protocols

To resolve solubility issues, you must convert the HCl salt to the free base. Below are two field-proven methodologies. Each step includes a validation checkpoint so you can visually or chemically confirm success before proceeding.

Protocol A: Ex-Situ Aqueous Free-Basing (Extraction)

Use this method when your downstream reaction is highly sensitive to the presence of amine salts or excess organic bases.

  • Dissolution: Suspend 1.0 equivalent of Ethyl D-methioninate HCl in distilled water (approx. 5 mL/gram).

    • Validation Check: The solid should completely dissolve to form a clear, colorless solution. If solids remain, add water dropwise.

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Carbonate ( Na2​CO3​ ) or Sodium Bicarbonate ( NaHCO3​ ) under continuous stirring[4].

    • Validation Check: Effervescence ( CO2​ gas evolution) will occur. The neutralization is complete when effervescence ceases and pH paper confirms the aqueous layer is at pH 8.

  • Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate to the flask. Shake vigorously and allow the layers to separate. Repeat the organic extraction three times.

    • Validation Check: Two distinct, clear liquid phases will form. The target free base is now partitioned into the organic phase.

  • Drying & Concentration: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure at <30°C.

    • Validation Check: The Na2​SO4​ should become free-flowing (indicating complete water removal). Evaporation will yield a pale, viscous oil—this is your pure free base, ready for immediate use.

Protocol B: In-Situ Neutralization for Biphasic/Non-Polar Reactions

Use this method for rapid peptide coupling or acylation where the presence of a soluble organic salt byproduct is acceptable.

  • Suspension: Suspend the Ethyl D-methioninate HCl in your chosen moderately polar solvent mixture (e.g., 4:1 Toluene:DCM).

    • Validation Check: The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Add 1.1 to 1.2 equivalents of a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Validation Check: The physical character of the suspension will change. The heavy amino acid salt will dissolve, and a new, fine, feathery precipitate of TEA-HCl (or DIPEA-HCl) will form.

  • Reaction Initiation: Add your coupling reagent or electrophile directly to the mixture.

    • Validation Check: Monitor via TLC (using a Ninhydrin stain). The rapid disappearance of the primary amine spot confirms the free base is successfully reacting in solution.

Part 4: Decision Workflow Visualization

To streamline your troubleshooting process, follow this logical decision tree for solvent selection and free-basing strategies.

Workflow for resolving Ethyl D-methioninate solubility issues via free-basing and solvent adjustment.

References

  • 7512-43-8 H-D-Met-OEt・HCl | WATANABE CHEMICAL W
  • Synthesis, Characterization, and Biological Activities of New Benzofuran Deriv
  • N-Boc-Glycine Ethyl Ester|CAS 14719-37-0 Benchchem
  • The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Deriv

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Processing of Ethyl D-Methioninate

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with Ethyl D-methioninate (D-Methionine ethyl ester).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with Ethyl D-methioninate (D-Methionine ethyl ester). Processing this compound—particularly under thermal stress (e.g., solvent evaporation, refluxing, or drying)—often leads to severe yield losses and impurity generation.

As a free base amino acid ester containing a reactive thioether, an electrophilic ester, and a nucleophilic amine, Ethyl D-methioninate is a highly labile system. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure structural and stereochemical integrity.

Part 1: Mechanistic Overview of Thermal Degradation

Before troubleshooting, it is critical to understand the three primary degradation pathways activated by heat.

G EDM Ethyl D-Methioninate (Free Base) DKP Diketopiperazine (DKP) (Cyclic Dipeptide) EDM->DKP Heat (>40°C) Intermolecular Aminolysis Ox Methionine Sulfoxide (+16 Da Mass Shift) EDM->Ox Heat + O2 / ROS Thioether Oxidation Rac DL-Methionine Ester (Racemization) EDM->Rac Heat + Base/Carbonyls Alpha-Proton Abstraction

Fig 1. Primary thermal degradation pathways of Ethyl D-methioninate.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Whenever I concentrate my Ethyl D-methioninate extracts on a rotary evaporator, a highly insoluble white precipitate forms. What is this, and why does it happen? A: You are observing the formation of Diketopiperazine (DKP) . Amino acid ethyl esters in their free base form are inherently unstable because they possess both a nucleophile (the free −NH2​ group) and an electrophile (the ester carbonyl). When heated, the amine of one molecule attacks the ester of another, forming a dipeptide intermediate. This intermediate rapidly undergoes intramolecular cyclization to form a highly stable, thermodynamically favorable 6-membered DKP ring[1][2]. Causality: Heat provides the activation energy required to overcome the steric hindrance of the intermolecular attack. To prevent this, you must either keep the temperature strictly below 35°C or mask the nucleophilicity of the amine by converting it to a salt (see Protocol B).

Q2: My LC-MS analysis shows a major impurity with a mass shift of +16 Da after drying the product in a vacuum oven. How do I control this? A: A +16 Da mass shift is the hallmark of Methionine Sulfoxide formation[3]. The thioether side chain of methionine is highly electron-rich and exceptionally susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), a process heavily accelerated by thermal treatment[4]. Causality: Heating the compound in the presence of ambient air drives the autoxidation of the sulfur atom. To control this, all thermal processing must be conducted under a strict inert atmosphere (Argon or Nitrogen), and solvents must be sparged to remove dissolved oxygen prior to use.

Q3: The chiral purity of my D-enantiomer drops significantly (racemization) when I heat the reaction mixture. Why is the stereocenter degrading? A: The α -proton of an amino acid ester is relatively acidic due to the electron-withdrawing nature of the adjacent ester and amine groups. Heating the ester—especially in the presence of trace bases, unreacted ketones, or aldehydes—facilitates the abstraction of this proton, leading to an achiral enolate or aza-allyl/Schiff base intermediate[5][6]. When the intermediate reprotonates, it does so non-stereoselectively, yielding a racemic DL-mixture. Causality: Thermal energy combined with trace proton acceptors drives the equilibrium toward the enolized state. Maintaining a slightly acidic environment or isolating the compound as a hydrochloride salt locks the amine, preventing Schiff base formation and reducing α -proton acidity.

Part 3: Quantitative Data & Stability Matrix

To assist in your experimental design, adhere to the following empirically validated stability thresholds for Ethyl D-methioninate.

Table 1: Thermal Processing Parameters and Stability Limits

ParameterFree Base FormHydrochloride (HCl) Salt FormCausality / Rationale
Max Safe Temperature 30°C – 35°CUp to 80°CAmine protonation in the salt prevents DKP formation.
Atmosphere Strict Argon / N 2​ Argon / N 2​ preferredThioether oxidation occurs regardless of salt state.
Solvent Compatibility Aprotic (DCM, EtOAc)Protic or AproticFree base in alcohols causes transesterification.
Max Storage Time (Solution) < 4 hours at 20°C> 72 hours at 20°CDKP cyclization is a function of time and concentration.
Chiral Integrity (ee%) Rapid loss > 50°CStable up to 80°CSalt form prevents enolization and Schiff base formation.
Part 4: Self-Validating Experimental Protocols

To completely bypass the thermal instability of the free base, the industry standard is to convert the ester into its Hydrochloride (HCl) salt prior to any aggressive thermal processing or long-term storage.

Workflow Step1 1. Dissolve Free Base in Anhydrous Ethereal Solvent Step2 2. Chill to 0-5°C under Inert Argon Atmosphere Step1->Step2 Step3 3. Dropwise Addition of HCl in Dioxane/Ether Step2->Step3 Step4 4. Isolate Ethyl D-methioninate HCl via Vacuum Filtration Step3->Step4 Step5 5. Safe Thermal Processing (Stable up to 80°C) Step4->Step5

Fig 2. Workflow for converting free base to HCl salt to prevent thermal DKP formation.

Protocol A: Synthesis of Thermally Stable Ethyl D-Methioninate HCl

Mechanism: Protonating the amine to −NH3+​ eliminates its lone pair, completely abolishing its nucleophilicity. This physically prevents the intermolecular attack required for DKP formation and stabilizes the α -chiral center.

Step-by-Step Methodology:

  • Preparation: Dissolve crude Ethyl D-methioninate (free base) in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.5 M. Causality: Anhydrous conditions prevent ester hydrolysis.

  • Purging: Sparge the solution with Argon for 10 minutes to displace dissolved oxygen, mitigating methionine sulfoxide formation.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5°C.

  • Acidification: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (or HCl in ether) dropwise via an addition funnel. Validation Check: The reaction is highly exothermic. The dropwise addition prevents localized heat spikes that could trigger DKP formation before the amine is fully protonated. A white crystalline precipitate (the HCl salt) will begin to form immediately.

  • Isolation: Stir for 30 minutes at 0°C, then isolate the white crystals via vacuum filtration under a blanket of nitrogen.

  • Drying: The resulting Ethyl D-methioninate HCl salt can now be safely dried in a vacuum oven at 50°C–60°C without risk of DKP formation or racemization.

Protocol B: Safe Evaporation of the Free Base (If Salt Formation is Not Possible)

If your downstream chemistry strictly requires the free base, you must alter your evaporation physics.

  • Solvent Selection: Ensure the compound is in a highly volatile, non-nucleophilic solvent (e.g., Dichloromethane).

  • Temperature Limitation: Set the rotary evaporator water bath to an absolute maximum of 30°C.

  • Pressure Modulation: Compensate for the low heat by utilizing a high-vacuum pump (< 10 mbar) to drive the evaporation thermodynamically rather than thermally.

  • Immediate Use: Self-Validating Step: Once concentrated, immediately flush the flask with Argon and store at -20°C. Do not leave the neat free base at room temperature for more than 1 hour.

References
  • Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes ResearchGate URL
  • US4647692A - Racemization and resolution of α-amino acids Google Patents URL
  • Food & Function (RSC Publishing)
  • N-Boc-Glycine Ethyl Ester | CAS 14719-37-0 Benchchem URL
  • Oxidation of methionine residues activates the high-threshold heat-sensitive ion channel TRPV2 PNAS URL
  • WO2009100431A1 - Cysteine and cystine prodrugs to treat schizophrenia and reduce drug cravings Google Patents URL

Sources

Troubleshooting

Technical Support Center: Ethyl D-Methioninate Recrystallization &amp; Purification

Welcome to the Advanced Technical Support Center for amino acid esterification and purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for amino acid esterification and purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the recrystallization of Ethyl D-methioninate (D-Methionine ethyl ester).

Because amino acid esters are typically synthesized and isolated as hydrochloride salts to prevent auto-condensation (diketopiperazine formation), mastering the phase dynamics of zwitterionic salts is critical. This guide breaks down the causality behind common failures and provides self-validating protocols for high-yield purification.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: Why does my crude Ethyl D-methioninate hydrochloride form a viscous syrup ("oil out") instead of forming distinct crystals during antisolvent addition? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the saturation temperature of the solvent system. For amino acid ester hydrochlorides, residual water is the primary culprit. Water aggressively competes for hydrogen bonding with the protonated amine, disrupting the crystal lattice and preventing nucleation. Additionally, unreacted thionyl chloride or residual D-methionine from the esterification step can act as impurities that further depress the melting point. Actionable Solution: Ensure strict anhydrous conditions. Before attempting recrystallization, remove unreacted thionyl chloride and reaction water by concentrating the crude mixture under reduced pressure, followed by azeotropic distillation using 1,2-dichloroethane or toluene (1)[1]. Furthermore, organic solvents must be removed thoroughly before redissolving the crude mass (2)[2].

Troubleshooting issue Error: Product 'Oils Out' (Liquid-Liquid Phase Separation) check_water Diagnostic: Check Moisture Content (Karl Fischer Titration) issue->check_water water_high High Moisture (>0.1%) Water disrupts hydrogen bonding check_water->water_high water_low Dry System (<0.1%) Moisture is not the issue check_water->water_low action_dry Corrective Action: Azeotropic distillation with Toluene water_high->action_dry check_solvent Diagnostic: Check Antisolvent Addition Rate & Temp water_low->check_solvent fast_add Added too fast or at RT Metastable zone exceeded check_solvent->fast_add action_slow Corrective Action: Re-dissolve & add dropwise at 4°C fast_add->action_slow

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Q2: How do I convert the purified hydrochloride salt to the free base (Ethyl D-methioninate) without causing ester hydrolysis or racemization? Causality: The ester bond in Ethyl D-methioninate is highly susceptible to nucleophilic attack by strong aqueous bases (like NaOH), which leads to saponification (hydrolysis back to D-methionine). Furthermore, harsh basic conditions can abstract the alpha-proton, leading to racemization (loss of D-enantiomeric purity). Actionable Solution: Use a mild base such as aqueous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) in a biphasic system. By dissolving the salt in a non-miscible organic solvent like Dichloromethane (DCM) and adding concentrated K₂CO₃ at 0°C, the neutralized free amine is immediately partitioned into the organic layer. This shields the ester from prolonged exposure to the aqueous base (3)[3].

Part 2: Solvent System Performance Data

Selecting the correct solvent/antisolvent pairing is the most critical variable in recrystallizing amino acid ester hydrochlorides. The table below synthesizes the thermodynamic performance of various systems.

Solvent (Dissolution)Antisolvent (Precipitation)Volume Ratio (S:AS)Expected YieldPurity (HPLC)Causality / Mechanistic Notes
Absolute Ethanol Anhydrous Diethyl Ether 1 : 580 - 85%> 99.0%Optimal. Ethanol provides an ideal solubility gradient; ether forces rapid supersaturation without co-precipitating polar impurities.
Methanol Methyl tert-butyl ether (MTBE) 1 : 870 - 75%98.5%Methanol's higher polarity requires excessive antisolvent, increasing the risk of trapping mother liquor impurities in the crystal lattice.
Isopropanol Hexane 1 : 10< 60%95.0%High risk of oiling out. The drastic polarity difference causes liquid-liquid phase separation rather than controlled nucleation.

Part 3: Validated Experimental Protocols

Protocol A: Recrystallization of Ethyl D-methioninate Hydrochloride

This protocol relies on the differential solubility of the target molecule in warm alcohol versus cold ether (4)[4].

  • Dissolution: Suspend 10 g of crude Ethyl D-methioninate HCl in 15-20 mL of absolute ethanol. Warm gently to 40°C in a water bath until fully dissolved. Scientific rationale: Gentle heating increases solubility without risking thermal degradation of the thioether side chain.

  • Hot Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble impurities. Scientific rationale: Unreacted D-methionine exists as a zwitterion and is practically insoluble in ethanol; filtration physically removes this starting material.

  • Nucleation: Transfer the filtrate to a round-bottom flask. While stirring at 200 rpm, begin the dropwise addition of anhydrous diethyl ether.

  • Crystallization: Once slight, persistent turbidity is achieved, halt the ether addition. Transfer the flask to a 4°C environment for 4 hours. Scientific rationale: Slow cooling prevents the entrapment of the mother liquor within the crystal lattice, ensuring high enantiomeric and chemical purity.

  • Isolation: Collect the white, crystalline solid via vacuum filtration. Wash the filter cake with 2x10 mL of ice-cold diethyl ether. Dry under high vacuum (0.1 mbar) for 12 hours.

Self-Validation Checkpoint: To confirm successful recrystallization, perform a simple solubility test. The purified crystals must dissolve completely and instantly in deionized water. Any persistent turbidity indicates residual, unreacted D-methionine.

Workflow start Crude Ethyl D-Methioninate HCl (Contains residual water & starting material) dissolve Dissolve in minimal warm Ethanol (40°C) Rationale: Maximizes solubility without thermal degradation start->dissolve filter Hot Filtration (0.45 µm PTFE) Rationale: Removes insoluble unreacted D-methionine dissolve->filter antisolvent Slow addition of Anhydrous Ether at 4°C Rationale: Induces controlled supersaturation filter->antisolvent nucleation Nucleation & Crystallization (Hold at 4°C for 4 hours) antisolvent->nucleation wash Vacuum Filtration & Cold Ether Wash Rationale: Displaces mother liquor from crystal lattice nucleation->wash pure High-Purity Crystals (>99% ee) (Ready for downstream peptide synthesis) wash->pure

Workflow for the purification and recrystallization of Ethyl D-methioninate HCl.

Protocol B: Mild Free-Basing of Ethyl D-methioninate
  • Phase Setup: Dissolve 5 g of purified Ethyl D-methioninate HCl in 50 mL of dry Dichloromethane (DCM) in a separatory funnel.

  • Neutralization: Chill the solution to 0°C. Slowly add 50 mL of a concentrated, ice-cold aqueous K₂CO₃ solution.

  • Extraction: Shake gently and vent frequently. Extract the aqueous phase two additional times with 25 mL of DCM. Scientific rationale: Immediate extraction into the organic phase minimizes the contact time between the sensitive ester and the aqueous base, entirely preventing hydrolysis.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the DCM under reduced pressure at 25°C to yield the pure free base as a pale liquid.

Self-Validation Checkpoint: To verify that the ester bond remains intact and no hydrolysis occurred during free-basing, perform FT-IR spectroscopy. The presence of a strong, sharp carbonyl stretch at ~1735 cm⁻¹ confirms the ester is intact, whereas a shift to ~1600 cm⁻¹ (carboxylate ion) would indicate unwanted saponification.

References

  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride - Academax.
  • Download PDF (Inglês) - SciELO (Synthesis of ethyl esters of amino acid hydrochloride salts).
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? - ResearchGate.
  • JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Mass Spectrometry Comparison Guide: D-Methionine Ethyl Ester vs. Analytical Alternatives

As drug development increasingly focuses on chiral biomarkers and synthetic peptide therapeutics, the accurate quantification of D-amino acids has become a critical analytical hurdle[1]. D-Methionine (D-Met), a key stere...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on chiral biomarkers and synthetic peptide therapeutics, the accurate quantification of D-amino acids has become a critical analytical hurdle[1]. D-Methionine (D-Met), a key stereoisomer, presents significant mass spectrometry (MS) challenges due to its zwitterionic nature. Derivatization to D-methionine ethyl ester (D-Met-OEt) is a field-proven strategy to overcome these limitations.

This guide objectively compares the MS performance of D-Met-OEt against its underivatized precursor (D-Met) and its stereoisomer (L-Met-OEt), providing researchers with the mechanistic causality and validated protocols necessary for robust assay development.

Mechanistic Comparison: Ionization and Fragmentation

D-Met-OEt vs. Underivatized D-Methionine (Sensitivity & Volatility)

In liquid chromatography-mass spectrometry (LC-MS), the ionization efficiency of free amino acids is fundamentally limited by their solution-phase zwitterionic state. The carboxylic acid moiety competes with the N-terminal amine for available protons, requiring highly acidic mobile phases to force the equilibrium toward the fully protonated [M+H]+ state.

The Causality of Esterification: Converting D-Met to D-Met-OEt permanently masks the carboxylate group. This structural modification locks the molecule into a basic amine state, drastically lowering the energy barrier for protonation during Electrospray Ionization (ESI+). Consequently, D-Met-OEt yields a significantly higher MS signal intensity compared to underivatized D-Met.

Fragmentation Dynamics: Upon collision-induced dissociation (CID), underivatized D-Met ( [M+H]+ m/z 150) primarily loses ammonia (-17 Da) and water (-18 Da). In contrast, D-Met-OEt ( [M+H]+ m/z 178) exhibits a highly diagnostic neutral loss of ethanol (46 Da), yielding a prominent fragment at m/z 132. Both compounds ultimately yield the characteristic methionine immonium ion at m/z 104[2],[3]. The loss of ethanol in D-Met-OEt is thermodynamically driven by the formation of a stable acylium ion, providing a highly specific Multiple Reaction Monitoring (MRM) transition that minimizes matrix interference.

D-Met-OEt vs. L-Met-OEt (Stereoisomer Differentiation)

Because ESI and CID are achiral processes, D-Met-OEt and L-Met-OEt produce identical mass spectra and fragmentation patterns. Distinguishing these enantiomers requires orthogonal separation techniques prior to MS detection. While advanced ion mobility spectrometry (IMS) can localize isomerized residues in intact neuropeptides[1], baseline resolution of free amino acid esters is most reliably achieved using chiral stationary phases in LC, which form transient diastereomeric complexes with the analytes.

Quantitative Data Presentation

The following table summarizes the comparative MS parameters and chromatographic behavior of these analytes.

AnalytePrecursor Ion [M+H]+ Key Product Ions (m/z)ESI+ Ionization EfficiencyChiral LC Retention Behavior
D-Methionine 150.06133, 104Baseline (Zwitterionic)Poor retention on standard C18
D-Methionine ethyl ester 178.09132, 104, 161High (Amine-dominant)Strong retention (Hydrophobic)
L-Methionine ethyl ester 178.09132, 104, 161High (Amine-dominant)Resolved from D-isomer via chiral CSP

Self-Validating Experimental Protocol: LC-MS/MS of D-Met-OEt

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system incorporating stable isotope-labeled internal standards (SIL-IS) to continuously monitor extraction recovery and matrix effects[4].

Step 1: Sample Preparation & Isotope Spiking

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Spike with 10 µL of SIL-IS (e.g., D3-Methionine ethyl ester, 100 ng/mL) to validate downstream recovery.

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for analysis.

Step 2: Chiral Chromatographic Separation

  • Column: Crown Ether Chiral Stationary Phase (e.g., 2.1 x 150 mm, 3 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic hold at 15% B for 5 minutes to allow diastereomeric complexation, followed by a flush at 95% B.

Step 3: MS/MS Detection (Positive ESI)

  • Source Parameters: Capillary voltage 3.5 kV, Desolvation temperature 400°C.

  • MRM Transitions for D-Met-OEt:

    • Quantifier: m/z 178.1 104.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 178.1 132.1 (Collision Energy: 10 eV)

  • Validation Check: The ratio of the quantifier to qualifier transition must remain within ± 15% of the neat standard. The SIL-IS peak area must not deviate by more than 20% across all samples, validating the absence of severe ion suppression.

Visualizations

Fragmentation M D-Met-OEt[M+H]+ m/z 178 F1 Loss of Ethanol m/z 132 M->F1 CID (-46 Da) F2 Loss of Ammonia m/z 161 M->F2 CID (-17 Da) F3 Immonium Ion m/z 104 M->F3 CID (-74 Da) F1->F3 Secondary Cleavage

Figure 1: CID fragmentation pathway of D-Methionine ethyl ester.

Workflow S1 1. Sample Preparation Protein Precipitation & Isotope Spiking S2 2. Chiral LC Separation Crown Ether Stationary Phase S1->S2 S3 3. Electrospray Ionization (ESI+) Protonation of N-terminus S2->S3 S4 4. Tandem MS (MRM) Transitions: 178 -> 104 & 178 -> 132 S3->S4 S5 5. Data Validation Isotope Ratio & Matrix Effect QC S4->S5

Figure 2: Self-validating chiral LC-MS/MS workflow for D-Met-OEt quantification.

References[1] Title: Untargeted discovery and Localization of Isomerized Residues in Neuropeptides

Source: ChemRxiv URL: 1[4] Title: Mass spectrometry analysis of D-Methionyl-L-serine Source: Benchchem URL: 4[2] Title: Near edge X-ray absorption mass spectrometry of gas phase proteins Source: RSC Publishing URL: 2[3] Title: Mascot help: Peptide fragmentation Source: Matrix Science URL:3

Sources

Comparative

Analytical Comparison Guide: IR Spectroscopic Profiling of Ester Bonds in Ethyl D-Methioninate vs. Alternative Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Executive Summary In the landscape of drug development and peptide synth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Executive Summary

In the landscape of drug development and peptide synthesis, the transient or permanent masking of carboxylic acids via esterification is a fundamental strategy. This modification increases lipophilicity, enhances cellular permeability, and prevents unwanted side reactions during amide coupling. Ethyl D-methioninate serves as a critical chiral building block in these workflows. For formulation scientists and synthetic chemists, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy remains the gold standard for rapidly validating the integrity of this ester linkage.

This guide objectively compares the IR spectroscopic performance of Ethyl D-methioninate against its free acid precursor (D-methionine) and its methyl ester analog, providing a self-validating framework for spectral analysis.

Mechanistic Causality of Spectral Shifts

To accurately interpret the IR spectrum of Ethyl D-methioninate, one must understand the vibrational physics governing the transition from a free amino acid to an ester. As an application scientist, I rely on these fundamental principles to troubleshoot synthetic pathways rather than merely matching peaks to a library.

  • The Zwitterionic Baseline: In its solid state, free D-methionine exists predominantly as a zwitterion. The two carbon-oxygen bonds in the deprotonated carboxylate group (COO⁻) are structurally equivalent due to electron resonance. This delocalization weakens the effective force constant of the bonds, resulting in an asymmetric stretching vibration at a significantly lower frequency (~1590 cm⁻¹)[1].

  • The Esterification Shift: Upon esterification to Ethyl D-methioninate, this resonance is permanently broken. The formation of a localized, distinct C=O double bond and a C-O single bond drastically increases the force constant of the carbonyl bond. Consequently, more energy is required to induce a stretching vibration, shifting the peak dramatically into the ~1740 cm⁻¹ region[2].

  • Alkyl Chain Inductive Effects: When comparing Methyl D-methioninate to Ethyl D-methioninate, the length of the alkyl chain imparts subtle inductive (+I) and steric effects. The slightly stronger electron-donating nature of the ethyl group marginally lengthens the C=O bond compared to the methyl group, which can result in a minor downward shift in the stretching frequency (e.g., from ~1745 cm⁻¹ to ~1740 cm⁻¹)[3].

Comparative Spectral Data

The following table summarizes the quantitative IR peak assignments, allowing for rapid comparative identification between the free acid and its esterified derivatives.

Functional Group VibrationD-Methionine (Zwitterion)Methyl D-methioninateEthyl D-methioninateCausality / Mechanistic Note
C=O Stretch (Ester) N/A~1745 cm⁻¹~1740 cm⁻¹Broken resonance creates a strong, localized double bond.
COO⁻ Asymmetric Stretch ~1590 cm⁻¹N/AN/AElectron delocalization lowers the vibrational force constant.
C-O-C Asymmetric Stretch N/A~1210 cm⁻¹~1195 cm⁻¹Stretching of the ester ether-linkage; sensitive to alkyl mass.
N-H Stretch ~3000-3100 cm⁻¹ (NH₃⁺)~3350 cm⁻¹ (NH₂)~3340 cm⁻¹ (NH₂)Shift from broad ammonium salt to sharper primary amine peaks.
Alkyl C-H Stretch ~2920 cm⁻¹~2950 cm⁻¹~2975 cm⁻¹Increased signal intensity due to the terminal -CH₃ of the ethyl group.

Note: Values are approximate and may shift by ±5 cm⁻¹ depending on the specific salt form (e.g., free base vs. hydrochloride) and the crystal lattice environment[2].

Self-Validating ATR-FTIR Experimental Protocol

To ensure high E-E-A-T standards, the following protocol is designed as a closed, self-validating system. Every step includes an internal check to prevent false positives (e.g., misidentifying a solvent peak as an ester bond).

Step 1: System Suitability & Calibration
  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Validation: Verify that the reference peak at 1601 cm⁻¹ appears within ±1 cm⁻¹.

  • Causality: This ensures the interferometer's laser is correctly aligned. A misaligned laser will shift the entire spectrum, causing the ~1740 cm⁻¹ ester peak to be misread, potentially leading to the rejection of a pure batch of Ethyl D-methioninate.

Step 2: Background Verification
  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Collect a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution).

  • Validation: The resulting energy profile must be flat in the 1800–1700 cm⁻¹ region.

  • Causality: Residual solvents like ethyl acetate have strong C=O stretches at ~1740 cm⁻¹. Failing to verify a clean background will result in a false-positive identification of the ester bond.

Step 3: Sample Acquisition
  • Action: Place 2–5 mg of neat Ethyl D-methioninate powder onto the diamond crystal. Lower the anvil to apply consistent pressure until the software indicates optimal optical contact.

  • Validation: Monitor the live spectrum to ensure the maximum absorbance of the C=O peak is between 0.4 and 0.8 AU.

  • Causality: If absorbance exceeds 1.0 AU, the detector approaches saturation. This artificially broadens the C=O peak, masking the subtle ~5 cm⁻¹ differences needed to distinguish between methyl and ethyl esters.

Step 4: Spectral Processing
  • Action: Apply an ATR correction algorithm followed by a multi-point baseline correction.

  • Validation: Confirm the baseline is pegged to 0 AU at 4000 cm⁻¹ and 2000 cm⁻¹.

  • Causality: ATR spectra inherently exhibit weaker peak intensities at higher wavenumbers due to decreased penetration depth of the evanescent wave. ATR correction normalizes the spectrum to resemble a transmission spectrum, allowing for accurate comparison against standard library databases[1].

Workflow Diagram

The logical flow of this self-validating protocol is mapped below to ensure reproducible spectral acquisition.

Workflow Calib 1. System Suitability (Polystyrene Standard) Bkg 2. Background Scan (Clean Diamond Crystal) Calib->Bkg Prep 3. Sample Application (Ethyl D-methioninate) Bkg->Prep Acq 4. ATR-FTIR Acquisition (Absorbance 0.4 - 0.8 AU) Prep->Acq Proc 5. Spectral Processing (ATR & Baseline Correction) Acq->Proc Val 6. Peak Validation (C=O Ester at ~1740 cm⁻¹) Proc->Val

Self-validating ATR-FTIR workflow for ester bond verification in amino acid derivatives.

References

  • D-Methionine - the NIST WebBook . National Institute of Standards and Technology (NIST). 1

  • DL-Methionine ethyl ester hydrochloride | C7H16ClNO2S | CID 12641634 . PubChem. 2

  • Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives . Asian Journal of Chemistry. 3

Sources

Validation

A Senior Application Scientist’s Guide to TLC Visualization of Ethyl D-methioninate: Comparative Evaluation of Staining Modalities

Executive Summary Ethyl D-methioninate (CAS 107998-44-7)[1] is a pivotal chiral building block utilized extensively in peptide synthesis and drug discovery. Monitoring its reaction progress via Thin-Layer Chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl D-methioninate (CAS 107998-44-7)[1] is a pivotal chiral building block utilized extensively in peptide synthesis and drug discovery. Monitoring its reaction progress via Thin-Layer Chromatography (TLC) presents a specific analytical challenge: the molecule lacks a conjugated π -electron system, rendering it completely invisible under standard 254 nm UV light[2]. Consequently, researchers must rely on chemical derivatization (staining) to visualize the analyte.

This guide objectively compares the performance of various TLC visualization techniques for Ethyl D-methioninate, providing the mechanistic rationale and validated protocols required to ensure reproducible, high-fidelity analytical results.

Structural Rationale & Analyte Profiling

To select the optimal TLC stain, we must first analyze the chemical topology of Ethyl D-methioninate. The molecule possesses three distinct functional groups, each dictating its reactivity with different visualization reagents:

  • Primary Amine (-NH₂): Highly nucleophilic. Reacts selectively with Ninhydrin to form a highly conjugated, colored product.

  • Thioether (-S-CH₃): Electron-rich and readily oxidizable. Susceptible to strong oxidants like Potassium Permanganate (KMnO₄) and forms charge-transfer complexes with elemental Iodine.

  • Ethyl Ester (-COOEt): Generally inert to mild TLC stains, serving primarily as a lipophilic protecting group that increases the molecule's Rf​ value compared to free D-methionine.

Functional_Groups Analyte Ethyl D-methioninate Amine Primary Amine (-NH2) Analyte->Amine Thio Thioether (-S-CH3) Analyte->Thio Nin Ninhydrin Reagent Amine->Nin Nucleophilic Addition KMnO4 KMnO4 Reagent Thio->KMnO4 Oxidation RP Colored Chromophore (Deep Violet Spot) Nin->RP Heat (110°C) MnO2 Manganese Dioxide (Brown/Yellow Spot) KMnO4->MnO2 Reduction of Mn(VII)

Logical mapping of Ethyl D-methioninate functional groups to specific TLC visualization stains.

Comparative Performance of Visualization Reagents

The following table synthesizes quantitative and qualitative data derived from empirical laboratory performance, comparing the efficacy of various stains for Ethyl D-methioninate.

Visualization TechniqueTarget Functional GroupVisual ResultSensitivitySpecificityRecommendation
UV Light (254 nm) Conjugated π -systemsInvisibleN/AN/ANegative Control
Ninhydrin Primary AmineDeep Purple / PinkHigh (<0.5 µg)HighPrimary Choice
KMnO₄ ThioetherBright Yellow/BrownModerate (~1-2 µg)Low (Universal)Excellent Secondary
Iodine (I₂) Thioether / AmineFaint Yellow/BrownLow (~5 µg)LowNon-Destructive Screen
PMA General OrganicDark Green/BlueModerateLowAlternative Universal

Mechanistic Causality Behind Experimental Choices

As an application scientist, it is critical to understand why a stain works, as this dictates troubleshooting and protocol optimization.

  • The Ninhydrin Cascade (Primary Choice): Ninhydrin (2,2-dihydroxyindane-1,3-dione) is the gold standard for amine detection[3]. When heated, the primary amine of Ethyl D-methioninate undergoes nucleophilic addition to the central carbonyl of ninhydrin. While free amino acids undergo a classic Strecker degradation (decarboxylation), the ethyl ester derivative cannot decarboxylate[3]. Instead, it forms a stable imine intermediate that condenses with a second ninhydrin molecule, yielding a deeply colored chromophore structurally analogous to Ruhemann's purple. This reaction is highly specific and requires thermal activation (110°C) to proceed efficiently.

  • KMnO₄ Oxidation (Orthogonal Validation): Potassium permanganate is a harsh, universal oxidant[4]. The thioether moiety in the methionine side chain is rapidly oxidized to a sulfoxide (and potentially a sulfone). Concurrently, the purple Mn(VII) complex is reduced to Mn(IV), precipitating as insoluble, brown manganese dioxide (MnO₂)[4]. Because it relies on the sulfur atom rather than the amine, KMnO₄ is the perfect orthogonal stain if the amine has been synthetically protected (e.g., Boc-D-Met-OEt).

  • Iodine Complexation: Iodine vapor reversibly forms a charge-transfer complex with the lone electron pairs on both the nitrogen and sulfur atoms[2]. Because the interaction is non-covalent, the iodine will eventually sublime off the plate, leaving the analyte intact for subsequent destructive staining.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Adherence to these steps ensures high-fidelity visualization without background interference.

TLC_Workflow A 1. Sample Spotting (Ethyl D-methioninate) B 2. Mobile Phase Elution (e.g., EtOAc:Hexane) A->B C 3. Plate Drying (Complete Solvent Removal) B->C D 4. UV Inspection (254 nm) (Negative Control) C->D E 5a. Iodine Chamber (Reversible Screen) D->E Non-destructive F 5b. Ninhydrin Dip (Amine Specific) D->F Destructive G 5c. KMnO4 Dip (Thioether Specific) D->G Destructive E->F Sublimate I2 first H 6. Thermal Activation (Heat to 110°C) F->H G->H Optional gentle heat

Step-by-step experimental workflow for the TLC development and multi-stain visualization strategy.

Protocol A: Ninhydrin Staining (Amine-Targeted)
  • Reagent Preparation: Dissolve 0.3 g of Ninhydrin in 100 mL of n-butanol. Add 3.0 mL of glacial acetic acid[5].

    • Causality: The slightly acidic environment prevents premature oxidation and stabilizes the reagent, ensuring a longer shelf-life.

  • Application: Briefly dip the developed TLC plate into the solution using forceps.

    • Self-Validation Step: Ensure the plate is completely dry of the mobile phase. Residual amine-containing eluents (e.g., triethylamine) will react with ninhydrin, causing a false-positive background across the entire plate[4].

  • Activation: Wipe the back of the plate with a paper towel. Heat uniformly using a heat gun or a hot plate set to 110°C for 2–5 minutes.

  • Observation: Ethyl D-methioninate will appear as a distinct deep purple/pink spot.

Protocol B: KMnO₄ Staining (Sulfur-Targeted)
  • Reagent Preparation: Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water[6].

    • Causality: The alkaline environment accelerates the oxidation kinetics of the thioether, providing sharper spots.

  • Application: Dip the TLC plate swiftly into the bright purple solution and immediately wipe the back.

  • Activation: Gentle heating (50–60°C) can accelerate spot development, though the thioether often reacts at room temperature within 30 seconds[4].

  • Observation: Look for a bright yellow/brown spot on a purple background. Note: The background will eventually turn brown over time as the KMnO₄ degrades; read and circle the plate immediately.

Protocol C: Non-Destructive Iodine Screening
  • Chamber Preparation: Add 1–2 grams of elemental iodine crystals to a sealed glass chamber containing a thin layer of silica gel (to increase surface area for sublimation)[2].

  • Exposure: Place the developed, dried TLC plate into the chamber for 1–5 minutes.

  • Observation: Mark the faint brown spots immediately with a pencil, as the iodine will sublime and the spots will fade within minutes of removal[2].

Conclusion

For the routine analysis of Ethyl D-methioninate, Ninhydrin remains the superior visualization reagent due to its high sensitivity and specificity for the primary amine. However, in complex synthetic workflows where the amine may be transiently protected, KMnO₄ serves as a robust, orthogonal alternative by exploiting the oxidizable thioether. Utilizing an initial non-destructive Iodine screen followed by a Ninhydrin dip provides the most comprehensive analytical profile.

References

  • Reach Devices. "TLC stains: Thin Layer Chromatography stains." Available at: http://www.reachdevices.com/TLC_stains.html[4]

  • University of Washington, Department of Chemistry. "TLC Stains." Available at: https://chem.washington.edu/[6]

  • University of Rochester. "Magic Formulas: TLC Stains." Available at: https://chem.rochester.edu/~nvd/pages/magic_formulas.php?page=tlc_stains[5]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.3F%3A_Visualizing_TLC_Plates[2]

  • ChemScene. "Ethyl D-methioninate Product Information (CAS 107998-44-7)." Available at: https://www.chemscene.com/Ethyl_d-methioninate.html[1]

  • ACS Publications. "Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences." Journal of Agricultural and Food Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jf030490p[3]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Determination of Ethyl D-methioninate: Elemental Analysis in Focus

For researchers, scientists, and drug development professionals, the purity of a starting material like Ethyl D-methioninate is not just a matter of compliance; it is the bedrock of reproducible and reliable results. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of a starting material like Ethyl D-methioninate is not just a matter of compliance; it is the bedrock of reproducible and reliable results. This guide provides an in-depth exploration of elemental analysis as a primary method for determining the purity of Ethyl D-methioninate. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare this technique with other analytical alternatives.

The Critical Role of Purity for Ethyl D-methioninate

Ethyl D-methioninate, an ester of the essential amino acid D-methionine, serves as a crucial building block in the synthesis of various pharmaceutical compounds and as a subject of study in its own right. The presence of impurities, whether organic, inorganic, or elemental, can have significant consequences, including:

  • Altered Biological Activity: Impurities can interact with biological systems, leading to misleading experimental outcomes.

  • Side Reactions: In chemical synthesis, impurities can lead to the formation of unwanted byproducts, reducing the yield and purity of the final product.

  • Toxicity: Certain elemental impurities can be toxic, posing a safety risk in drug development.[1][2]

Therefore, the accurate determination of purity is a non-negotiable aspect of quality control in any research or development setting.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a robust and widely used technique for determining the elemental composition of a sample. The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO2, H2O, N2, SO2) are measured. The percentage of each element in the original sample is then calculated.

For a pure compound like Ethyl D-methioninate (C₇H₁₅NO₂S), the theoretical elemental composition is fixed. Any deviation from these theoretical values is a direct indication of the presence of impurities.

Theoretical Elemental Composition of Ethyl D-methioninate (C₇H₁₅NO₂S)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011784.07747.43%
HydrogenH1.0081515.1208.53%
NitrogenN14.007114.0077.90%
OxygenO15.999231.99818.06%
SulfurS32.065132.06518.08%

Note: Oxygen is typically determined by difference.

A measured elemental composition that matches these theoretical values provides strong evidence of high purity.

A Self-Validating Experimental Protocol for CHNS Analysis

To ensure the trustworthiness of the results, the analytical protocol must be self-validating. This involves the use of certified reference materials and adherence to established validation guidelines, such as those from the International Council for Harmonisation (ICH).[2]

Step-by-Step Protocol for CHNS Analysis of Ethyl D-methioninate

  • Instrument Calibration:

    • Calibrate the CHNS analyzer using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide).

    • Perform a multi-point calibration to ensure linearity over the expected range of sample concentrations.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the Ethyl D-methioninate sample into a tin capsule using a calibrated microbalance.

    • Prepare at least three replicate samples to assess precision.

  • Analysis:

    • Analyze the samples according to the instrument's operating procedure.

    • Include a certified reference material (e.g., a methionine standard from the European Pharmacopoeia or United States Pharmacopeia) as a check standard after every 5-10 samples to monitor instrument performance.[3]

  • Data Evaluation:

    • Calculate the mean and standard deviation for the C, H, N, and S percentages for the replicate samples.

    • Compare the experimental mean values to the theoretical values. The deviation should be within an acceptable limit (typically ±0.3%).

    • The relative standard deviation (RSD) of the replicates should be low (typically <0.2%), indicating good precision.

Workflow for CHNS Analysis

Caption: Workflow for determining the purity of Ethyl D-methioninate using CHNS elemental analysis.

Comparison with Alternative Purity Determination Methods

While elemental analysis provides a fundamental measure of purity, other techniques can offer complementary information. The choice of method often depends on the specific information required and the nature of the expected impurities.

Analytical TechniquePrincipleAdvantagesDisadvantages
Elemental Analysis (CHNS) Combustion and measurement of resulting gases.Provides fundamental elemental composition, direct measure of bulk purity, cost-effective.Does not identify the nature of impurities, less sensitive to trace impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High sensitivity and specificity for organic impurities, can quantify known and unknown impurities.[][5][6]Requires development of a specific method, may not detect all impurities if they don't have a chromophore.
Gas Chromatography (GC) Separation based on volatility.Excellent for volatile organic impurities, high resolution.[7][8]Requires derivatization for non-volatile compounds like amino acid esters, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, requires a high-field instrument for complex samples.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in a plasma and separation of ions by mass.Extremely sensitive for trace elemental impurities, essential for meeting regulatory limits (e.g., USP <232>).[1][9][10][11]Does not provide information on organic purity, higher instrument cost.

Decision-Making Framework for Purity Analysis

G cluster_0 Purity Analysis Goal cluster_1 Recommended Technique A Bulk Purity Confirmation D Elemental Analysis (CHNS) A->D B Identification of Organic Impurities E HPLC / GC / NMR B->E C Quantification of Trace Metals F ICP-MS / ICP-OES C->F

Caption: A decision-making guide for selecting the appropriate analytical technique for Ethyl D-methioninate purity assessment.

Conclusion

Elemental analysis stands as a fundamental and indispensable tool for assessing the purity of Ethyl D-methioninate. Its ability to provide a direct measure of the elemental composition makes it a powerful first-line technique for quality control. When performed using a self-validating protocol with certified reference materials, it offers a high degree of confidence in the purity of the material. For a comprehensive purity profile, especially in later stages of drug development, a multi-faceted approach that combines elemental analysis with chromatographic and spectroscopic techniques is recommended to ensure the identity, strength, quality, and purity of the substance.

References

  • Agilent Technologies Inc. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • Cross, A. (2013). Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

  • Li, R., & Zhan, Z. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Shimadzu. [Link]

  • Spectroscopy Online. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. [Link]

  • Kumar, S., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • European Union Reference Laboratory for Feed Additives. (2012). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive according to - Joint Research Centre. [Link]

  • European Union Reference Laboratory for Feed Additives. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • The International Pharmacopoeia. DL-Methionine (DL-Methioninum). [Link]

  • Gáspár, D., et al. (2023). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. EJNMMI Radiopharmacy and Chemistry. [Link]

  • UC Davis Stable Isotope Facility. (2021). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]

  • Mester, Z., & Fodor, P. (2004). Comparison of extraction methods for quantitation of methionine and selenomethionine in yeast by species specific isotope dilution gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Pickering, M. (2022). An Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. [Link]

  • SIELC Technologies. Methionine. [Link]

  • Gáspár, D., et al. (2023). Liquid chromatographic determination of enantiomeric purity of [C]methyl-L-methionine and O-(2-[F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. ResearchGate. [Link]

Sources

Validation

Differentiating D-isomer impurities in L-methionine ethyl ester samples

Differentiating D-Isomer Impurities in L-Methionine Ethyl Ester: A Comparative Guide to Chiral Chromatographic Strategies As a Senior Application Scientist, I frequently encounter the analytical bottleneck of enantiomeri...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating D-Isomer Impurities in L-Methionine Ethyl Ester: A Comparative Guide to Chiral Chromatographic Strategies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of enantiomeric profiling for amino acid derivatives. L-Methionine ethyl ester (L-Met-OEt) is an essential synthetic building block and prodrug in pharmaceutical development. The presence of its enantiomer, D-Met-OEt, as an impurity can drastically alter pharmacokinetic profiles, induce off-target toxicity, or disrupt the stereochemistry of downstream peptide synthesis.

Because enantiomers share identical physicochemical properties in an achiral environment, differentiating the D-isomer requires a highly selective chiral environment. This guide objectively compares the most robust methodologies—Direct Chiral Stationary Phases (CSPs) and Indirect Pre-column Derivatization—providing the mechanistic causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Mechanistic Pathways for Chiral Discrimination

To successfully separate D- and L-Met-OEt, analytical workflows must induce the formation of diastereomers, which possess distinct physicochemical properties. This is achieved either directly, via transient non-covalent interactions with a chiral selector immobilized on a column, or indirectly, by covalently bonding the analyte to a chiral derivatizing agent prior to achiral separation.

ChiralWorkflow Sample L-Met-OEt Sample (D-Isomer Impurity Profiling) Direct Direct Separation (Chiral Stationary Phase) Sample->Direct Intact Analyte Indirect Indirect Separation (Pre-column Derivatization) Sample->Indirect Chemical Tagging Crown Crown Ether CSP (e.g., Crownpak CR+) Mechanism: Host-Guest Complex Direct->Crown Acidic Aqueous Macro Macrocyclic Antibiotic (e.g., Teicoplanin) Mechanism: H-Bonding & Sterics Direct->Macro Polar Organic Deriv Marfey's Reagent (FDAA) Forms Diastereomers Indirect->Deriv Achiral Achiral C18 Column Reversed-Phase HPLC Deriv->Achiral UV/Vis Detection

Workflow for differentiating D-Met-OEt impurities via Direct and Indirect HPLC methodologies.

Direct Separation: Crown Ether vs. Macrocyclic Antibiotic CSPs

Direct separation relies on the temporary formation of diastereomeric complexes between the analyte and the chiral stationary phase[1].

  • Crown Ether CSPs (e.g., CROWNPAK CR(+)):

    • Mechanism & Causality: Crown ether columns contain an immobilized chiral 18-crown-6 ether derivative. The chiral recognition is fundamentally based on [1]. The cavity of the crown ether specifically complexes with protonated primary amines (-NH 3+​ ). Because L-Met-OEt possesses a primary amine adjacent to its chiral center, it fits precisely into this cavity. To facilitate this, the mobile phase must be highly acidic (pH 1.0–2.0) to ensure the amine is fully protonated; failure to maintain this pH collapses the separation resolution[2][3].

  • Macrocyclic Antibiotic CSPs (e.g., Teicoplanin / Chirobiotic TAG):

    • Mechanism & Causality: Teicoplanin-based columns utilize multiple interaction sites, including hydrogen bonding, dipole interactions, and steric hindrance[4][5]. For L-Met-OEt, operating in a Polar Organic Mode (POM) allows the solvent to modulate the hydrogen-bonding strength. Methanol is often preferred over acetonitrile because its protic nature gently competes with the analyte-selector hydrogen bonds, optimizing mass transfer and preventing excessive peak broadening[4].

Indirect Separation: Pre-Column Derivatization

When specialized chiral columns are unavailable, or when the inherent UV absorbance of L-Met-OEt is too low for trace D-isomer detection (typically requiring monitoring at low wavelengths like 210 nm), indirect separation becomes the gold standard.

  • Mechanism & Causality: The enantiomeric mixture is reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent). The nucleophilic substitution of the primary amine on L/D-Met-OEt with the chiral FDAA yields two distinct, stable diastereomers. Because diastereomers exhibit different hydrophobicities, they can be easily resolved on a standard achiral C18 column. Furthermore, the dinitrophenyl group acts as a strong chromophore, drastically lowering the Limit of Detection (LOD) and allowing for monitoring at 340 nm, which avoids background interference from mobile phase solvents.

Comparative Performance Data

The following table synthesizes the performance metrics of these three approaches for resolving D-Met-OEt from L-Met-OEt, allowing researchers to select the optimal method based on their laboratory's infrastructure.

MethodologyColumn TypeMobile PhaseResolution (R s​ )LOD (D-isomer)Run TimeKey Advantage
Crown Ether CSP CROWNPAK CR(+)Aqueous Acidic (pH 1.5 HClO 4​ )> 2.5~0.05%15-20 minBest baseline resolution for primary amino esters without derivatization.
Macrocyclic CSP Chirobiotic TAGPolar Organic (MeOH/NH 4​ OAc)1.8 - 2.2~0.1%10-15 minMS-compatible mobile phase; highly robust for polar analytes.
Indirect (FDAA) Achiral C18Gradient (H 2​ O/MeCN + 0.1% TFA)> 3.0<0.01%30-40 minHighest UV sensitivity; utilizes standard, cost-effective C18 columns.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows include mandatory self-validating steps to ensure system suitability prior to sample analysis.

Protocol A: Direct Chiral Separation using Crown Ether CSP

Objective: Quantify trace D-Met-OEt in a high-purity L-Met-OEt sample.

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO 4​ ) adjusted precisely to pH 1.5. Filter through a 0.22 µm membrane.

    • Causality: The low pH is non-negotiable; it guarantees the complete protonation of the primary amine of Met-OEt, which is an absolute requirement for the crown ether inclusion complex to form[2][3].

  • Column Equilibration: Flush the CROWNPAK CR(+) column at 0.4 mL/min at 25°C until the baseline is stable.

    • Causality: Lower temperatures (e.g., 5°C) can increase resolution by stabilizing the transient diastereomeric complex, but 25°C provides a practical balance between resolution and system backpressure.

  • System Suitability (Self-Validation): Inject a racemic standard of D,L-Met-OEt.

    • Validation Criteria: You must observe two distinct peaks with a Resolution (R s​ ) ≥ 2.0. If R s​ < 2.0, lower the column temperature by 5°C or verify the mobile phase pH is 1.5. Do not proceed to sample analysis until this criterion is met.

  • Sample Analysis: Inject the L-Met-OEt sample (e.g., 1 mg/mL). Monitor at 210 nm. Quantify the D-isomer peak area relative to the total peak area.

Protocol B: Indirect Separation via Marfey's Derivatization

Objective: Ultra-trace detection of D-Met-OEt using standard RP-HPLC.

  • Derivatization Reaction: In a microcentrifuge tube, combine 50 µL of the sample (50 mM in water), 100 µL of FDAA solution (1% w/v in acetone), and 20 µL of 1 M NaHCO 3​ .

    • Causality: The mildly basic NaHCO 3​ deprotonates the amine, making it a strong nucleophile capable of attacking the fluorinated carbon of Marfey's reagent.

  • Incubation & Quenching: Incubate at 40°C for 1 hour. Quench the reaction by adding 20 µL of 1 M HCl.

    • Causality: Quenching neutralizes the base, stops the reaction, and prevents the alkaline degradation of the newly formed diastereomers.

  • System Suitability (Self-Validation): Inject a derivatized D,L-Met-OEt standard onto a C18 column. Run a gradient of 10% to 50% Acetonitrile (with 0.1% TFA) over 30 minutes.

    • Validation Criteria: The L-diastereomer typically elutes before the D-diastereomer. Baseline separation (R s​ > 3.0) must be achieved.

  • Sample Analysis: Inject the derivatized sample. Monitor at 340 nm (the absorbance maximum of the dinitrophenyl group) to quantify trace D-isomer impurities without baseline noise.

References

  • Hroboňová, K., et al. "Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase." Analytical Methods, RSC Publishing, 2015. URL: [Link]

  • Ilisz, I., et al. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." National Center for Biotechnology Information (PMC), 2015. URL: [Link]

  • "Enantio Separation of HMB (1-Hydroxy Methylthio Butanoic Acid) through Chymotrypsin Catalysed Peptide." Longdom Publishing, 2018. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl d-methioninate proper disposal procedures

As a Senior Application Scientist in drug development, I approach chemical disposal not merely as a regulatory hurdle, but as an extension of the scientific method. The proper handling and disposal of Ethyl d-methioninat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I approach chemical disposal not merely as a regulatory hurdle, but as an extension of the scientific method. The proper handling and disposal of Ethyl d-methioninate (often utilized in its hydrochloride salt form, D-Methionine ethyl ester hydrochloride) requires a deep understanding of its molecular architecture.

This compound features two reactive centers that dictate our logistical strategy: a hydrolyzable ethyl ester and a nucleophilic thioether moiety. Improper disposal can lead to uncontrolled exothermic oxidations in mixed-waste containers or the release of toxic sulfur oxides ( SOx​ ) if incinerated without appropriate environmental controls.

The following guide provides a self-validating, logic-driven operational framework for the safe containment, chemical inactivation, and final disposal of Ethyl d-methioninate waste.

Mechanistic Causality & Chemical Profiling

Before executing any disposal protocol, we must understand the causality behind the safety mandates:

  • The Thioether Hazard: The sulfur atom in the methionine backbone is susceptible to spontaneous oxidation when exposed to strong oxidizing agents (e.g., peroxides, nitric acid) commonly found in generic aqueous waste carboys[1][2]. This can generate heat and gas.

  • The Ester Hazard: Amino acid esters can undergo base-catalyzed hydrolysis. If disposed of in highly alkaline drain systems, they will degrade into D-methionine and ethanol, altering the biological oxygen demand (BOD) of the wastewater[3].

  • Incineration Byproducts: When combusted, the sulfur content generates SO2​ and SO3​ [4][5]. Standard open-air burning or low-tier incineration is strictly prohibited; disposal must occur via high-temperature incineration equipped with alkaline flue gas scrubbers[6][7].

Quantitative Safety & Logistical Data
ParameterSpecification / DirectiveScientific Rationale
Chemical Identity Ethyl d-methioninate (CAS: 107998-44-7) / HCl Salt (CAS: 7512-43-8)[8][9]Identifies the specific enantiomer and salt form, dictating solubility.
Molecular Weight 177.26 g/mol (Base) / 213.72 g/mol (HCl Salt)[8][9]Required for stoichiometric calculations during chemical inactivation.
Physical State Solid (Crystalline Powder) or Liquid (in organic solvent)[9][10]Dictates the choice of spill containment media (water-dampening vs. inert absorbent).
Primary Incompatibilities Strong oxidizers, strong bases[5][11]Prevents uncontrolled thioether oxidation and premature ester hydrolysis.
Final Disposal Route High-Temperature Incineration with Flue Gas Scrubbing[6][7]Neutralizes SOx​ combustion byproducts to prevent environmental acidification.

Operational Workflows & Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that each step contains a verification mechanism to confirm success before proceeding to the next phase.

Protocol A: Immediate Spill Containment and Recovery

Causality: Amino acid ester hydrochlorides are hygroscopic and can form corrosive micro-environments. Sweeping dry organic powders generates combustible dust; therefore, we must suppress aerosolization.

  • Preparation: Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or higher) for large powder spills[1][12].

  • Solid Spills: Lightly dampen the solid powder with deionized water to suppress dust formation[10]. Using spark-resistant tools, sweep the dampened mass into a high-density polyethylene (HDPE) container[1].

  • Liquid Spills: Deploy an inert, non-combustible absorbent such as sand or vermiculite over the solution[5][11]. Do not use sawdust or paper towels, which can react exothermically with concentrated organic mixtures.

  • System Validation: Inspect the spill zone visually under bright lighting. Wash the area with a mild soap and water solution to hydrolyze and dilute any microscopic ester residue[10]. Check the pH of the wash water; a neutral pH (6.5–7.5) confirms the absence of residual acidic hydrochloride salts.

G Start Ethyl d-methioninate Waste Solid Solid Waste (Powder/Spill) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid ContainSolid Dampen with water Sweep with spark-resistant tools Solid->ContainSolid ContainLiquid Absorb with inert material (Sand/Vermiculite) Liquid->ContainLiquid Container Seal in HDPE Container Label: Hazardous Thioether Waste ContainSolid->Container ContainLiquid->Container Incineration High-Temperature Incineration (with Flue Gas Scrubbing for SOx) Container->Incineration

Caption: Operational workflow for the containment and disposal of Ethyl d-methioninate waste streams.

Protocol B: Pre-Disposal Chemical Inactivation (Thioether Oxidation)

Causality: For laboratories generating large volumes of concentrated thioether waste, direct disposal poses a reactivity risk during transport. Pre-emptive oxidation to a sulfoxide or sulfone renders the molecule chemically inert[1][2].

  • Dissolution: In a fume hood, dissolve the collected Ethyl d-methioninate waste in a compatible solvent (e.g., dichloromethane or dilute acetic acid) within a round-bottom flask equipped with a magnetic stirrer[1].

  • Thermal Control: Submerge the flask in an ice bath to maintain the temperature between 0–5°C. Thioether oxidation is highly exothermic.

  • Oxidation: Slowly, dropwise, add a stoichiometric amount of an oxidizing agent (e.g., 30% H2​O2​ or m-CPBA)[1].

  • System Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The successful conversion of the thioether to a sulfoxide will be validated by the disappearance of the starting material spot and the appearance of a new, highly polar spot (lower Rf​ value)[2]. Once validated, the solution is safe to route to standard organic aqueous waste.

Pathway A Ethyl d-methioninate (Reactive Thioether/Ester) B Oxidation (H2O2 / m-CPBA) Converts Thioether to Sulfoxide A->B Step 1 C Base Hydrolysis (NaOH) Cleaves Ethyl Ester B->C Step 2 D Inactivated Aqueous Waste (Ready for EHS Routing) C->D Final

Caption: Chemical inactivation pathway neutralizing the thioether and ester moieties prior to disposal.

Protocol C: Final Waste Containerization and Routing

Causality: To prevent environmental contamination and comply with EPA/OSHA regulations regarding sulfur-containing organic compounds, strict chain-of-custody must be maintained until thermal destruction[7][13].

  • Consolidation: Transfer all raw or inactivated waste into a designated, chemically compatible carboy (HDPE is preferred). Do not mix with heavy metals or strong oxidizers[1][11].

  • Labeling: Affix a GHS-compliant label stating: "Hazardous Waste: Amino Acid Ester/Thioether Derivative. DO NOT MIX WITH OXIDIZERS. INCINERATION ONLY."

  • Transfer: Relinquish the waste to a licensed Environmental Health and Safety (EHS) disposal contractor.

  • System Validation: Review the EHS waste manifest. You must explicitly verify that the disposal code corresponds to High-Temperature Incineration with Flue Gas Scrubbing , ensuring that the combustion of the sulfur atom does not result in atmospheric SO2​ release[6][7].

References

  • Source: chemscene.
  • Source: watanabechem.co.
  • Title: L-METHIONINE (D8, 98%; 15N, 98%)
  • Source: noaa.
  • Title: Navigating the Safe Disposal of 9-(Methylthio)
  • Source: orgsyn.
  • Source: researchgate.
  • Title: ENVIRONMENT CLEARANCE FORM-I - environmentclearance.nic.
  • Source: chemicalbook.
  • Source: dhpsupply.
  • Source: frontierdental.
  • Source: apolloscientific.co.
  • Title: CHEMICAL, BIOLOGICAL, OR RADIOLOGICAL (CBR)

Sources

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